Rosmanol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Therapeutic Properties of Rosmanol: Mechanisms and Methodologies
Abstract: Rosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a compound of significant interest in drug discovery and development.[1][2][3] Characterized by its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, this compound's therapeutic potential is vast. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these properties, supported by field-proven experimental protocols for their investigation. We will dissect the key signaling pathways modulated by this compound and offer detailed methodologies for researchers, scientists, and drug development professionals seeking to validate and expand upon these findings.
Introduction to this compound
This compound is a naturally occurring polyphenol that contributes significantly to the well-documented medicinal effects of rosemary.[4][5][6] Its chemical structure, featuring characteristic phenolic hydroxyl groups, is fundamental to its ability to scavenge free radicals and interact with biological targets.[7] Preclinical research has consistently demonstrated its efficacy across several therapeutic areas, positioning it as a promising candidate for further investigation. This guide will systematically address its primary therapeutic attributes.
Potent Antioxidant Activity
The foundational therapeutic property of this compound is its profound antioxidant capacity, which is a key contributor to its other biological effects.[8][9]
Mechanism of Action
This compound exerts its antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure can readily donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions like lipid peroxidation.[7][10] Its scavenging activity has been reported to be more potent than synthetic antioxidants such as BHT and BHA.[8]
-
Activation of Endogenous Defenses: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by compounds like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other vital antioxidant enzymes.[11][12]
Caption: this compound's antioxidant mechanism via Nrf2 pathway activation.
Experimental Protocol: Intracellular ROS Quantification
This protocol details a standard method for measuring this compound's ability to reduce intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Objective: To quantify the reduction of induced oxidative stress in a cellular model by this compound.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human keratinocyte HaCaT cells or neuronal SH-SY5Y cells) in a 96-well black, clear-bottom plate and culture for 24 hours to allow for adherence.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).
-
Loading with DCFH-DA: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS). Add an ROS-inducing agent, such as H₂O₂ (100-500 µM) or UV radiation, to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
Broad-Spectrum Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of critical signaling cascades that regulate the inflammatory response.[1][3]
Mechanism of Action
This compound's anti-inflammatory activity is attributed to its ability to:
-
Inhibit Pro-inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][13]
-
Downregulate Key Signaling Pathways: this compound potently inhibits the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[13][15] Simultaneously, it suppresses the phosphorylation of key MAPK proteins like ERK1/2 and p38.[13] This multi-target inhibition effectively halts the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][14]
Caption: this compound inhibits NF-κB and MAPK inflammatory pathways.
Experimental Protocol: Western Blot for NF-κB Pathway Activation
Objective: To determine if this compound inhibits the LPS-induced phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.
Methodology:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with this compound (e.g., 5-20 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS; 100 ng/mL) for 30 minutes.
-
Subcellular Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize to the respective loading controls. A decrease in nuclear p65 and phospho-IκBα in this compound-treated samples indicates pathway inhibition.
| Parameter | Cell Line | Effective Concentration | Reference |
| NO Production | RAW 264.7 | Markedly inhibited | [13] |
| PGE₂ Production | RAW 264.7 | Markedly inhibited | [13] |
| iNOS/COX-2 Expression | RAW 264.7 | Markedly inhibited | [1][13] |
| NF-κB Translocation | RAW 264.7 | Reduced | [13] |
| p38/ERK Phosphorylation | RAW 264.7 | Suppressed | [13] |
Table 1. Summary of this compound's Anti-inflammatory Effects in LPS-stimulated Macrophages.
Targeted Anticancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, while showing minimal toxicity to normal cells.[16][17]
Mechanism of Action
The anticancer mechanisms of this compound are multifaceted and involve:
-
Induction of Apoptosis: this compound triggers programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][5][16] It can increase the expression of Fas/FasL, leading to the activation of caspase-8 (extrinsic), and modulate the Bcl-2 family of proteins (increasing Bax, decreasing Bcl-2) to promote cytochrome c release and subsequent activation of caspase-9 and -3 (intrinsic).[4][5]
-
Cell Cycle Arrest: It has been shown to arrest the cell cycle in the S phase, preventing DNA replication and further proliferation of cancer cells.[16][17]
-
Inhibition of Survival Pathways: this compound effectively inhibits key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and JAK2/STAT3 pathways.[16][17]
-
Induction of Oxidative Stress: In a cancer-specific context, this compound can act as a pro-oxidant, inducing the production of ROS that leads to DNA damage and mitochondrial-mediated apoptosis.[16]
Caption: this compound's anticancer action via pathway inhibition and apoptosis induction.
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cells versus non-cancerous cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer) and normal cells (e.g., MCF-10A breast epithelial) into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) | Reference |
| MCF-7 | Breast | 51 µM | 26 µM | 19 µM | [16] |
| MDA-MB-231 | Breast | 42 µM | 28 µM | 16 µM | [16] |
| COLO 205 | Colon | ~50% apoptosis at 50 µM | IC₅₀ ~42 µM | - | [4][5] |
| MCF-10A | Normal Breast | No significant effect | No significant effect | No significant effect | [16][17] |
Table 2. Cytotoxicity of this compound on Various Human Cell Lines.
Promising Neuroprotective Potential
There is growing evidence for the neuroprotective effects of this compound, suggesting its potential application in managing neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[11][18][19]
Mechanism of Action
The primary neuroprotective benefits of this compound are closely linked to its antioxidant and anti-inflammatory qualities.[18][20] By mitigating oxidative stress and neuroinflammation—two key pathological drivers in neurodegeneration—this compound helps protect neurons from damage and death.[11][18] It helps maintain the integrity of neural cells by neutralizing ROS, reducing inflammatory cytokines, and preserving mitochondrial function.[18]
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow outlines an experiment to assess this compound's ability to protect neuronal cells from a specific neurotoxin.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Pharmacokinetics and Bioavailability
A critical consideration for the therapeutic development of any natural compound is its bioavailability.[7] Like many polyphenols, this compound's absorption and availability at target sites can be limited.[21][22] Studies on rosemary tea in humans show that its phenolic compounds are extensively metabolized, with absorption occurring in both the small intestine and the colon.[23] Future research must focus on developing advanced formulation strategies, such as nano-emulsions or liposomal delivery systems, to enhance the bioavailability and clinical efficacy of this compound.[7]
Conclusion and Future Directions
This compound is a potent, multi-target bioactive compound with well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Its ability to modulate key signaling pathways like Nrf2, NF-κB, MAPK, PI3K/AKT, and STAT3 underscores its significant therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate these effects. While preclinical data are compelling, the progression of this compound from a promising natural compound to a clinically effective agent hinges on future research.[1][2] Rigorous in vivo studies in relevant animal models and eventual human clinical trials are necessary to confirm its safety and efficacy.[1][2]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 4. This compound potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pure.ul.ie [pure.ul.ie]
- 20. ffhdj.com [ffhdj.com]
- 21. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bioavailability and nutrikinetics of rosemary tea phenolic compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmanol chemical structure and functional groups
An In-Depth Technical Guide to the Chemical Structure and Functional Groups of Rosmanol
Abstract
This compound is a potent phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis L.) and other species of the Lamiaceae family.[1][2] Possessing a complex abietane-type tricyclic structure, this compound is distinguished by its array of functional groups, including two phenolic hydroxyls, a secondary alcohol, and a γ-lactone ring, which collectively dictate its significant biological activities.[3][4] This guide provides a detailed examination of this compound's molecular architecture, exploring the contribution of each functional group to its potent antioxidant, anti-inflammatory, and anticancer properties.[1][5] We will delve into its biosynthetic origins, spectroscopic profile, and key mechanisms of action. Furthermore, this document furnishes detailed experimental protocols for its isolation, semi-synthesis, and analytical characterization, designed for researchers, scientists, and professionals in drug development.
The Molecular Architecture of this compound
This compound's chemical identity and structural complexity are foundational to its bioactivity. It is an oxidation product of carnosic acid and is structurally related to carnosol, forming part of an effective antioxidant cascade within the plant.[2][6]
Chemical Identity
-
CAS Number : 80225-53-2[8]
-
IUPAC Name : (1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one[7]
Core Scaffold and Key Functional Groups
The structure of this compound is built upon an abietane diterpene backbone, a tricyclic system that provides a rigid framework.[2] Its unique properties are conferred by the specific arrangement of its functional groups.
-
Phenolic Hydroxyl Groups : Located at positions C-11 and C-12 on the aromatic ring, these two hydroxyl groups are the primary drivers of this compound's potent antioxidant activity.[5] Their ability to readily donate hydrogen atoms allows them to neutralize reactive oxygen species (ROS) and terminate free-radical chain reactions, such as lipid peroxidation.[5][9] This catechol-like moiety is a hallmark of many powerful natural antioxidants.
-
γ-Lactone Ring : this compound features a five-membered lactone ring. This functional group is formed via the oxidation of carnosic acid, which leads to the creation of an epoxide bridge between C-6 and C-20.[2][3] The lactone contributes to the molecule's conformational rigidity and is crucial for its interaction with biological targets.
-
Secondary Alcohol : A hydroxyl group at the C-7 position distinguishes this compound from the related compound carnosol.[2] This benzylic alcohol group influences the molecule's polarity and can be a site for metabolic transformations or synthetic derivatization.[3][10]
Biosynthetic Relationship to Carnosic Acid and Carnosol
This compound does not arise independently but is part of a biosynthetic and oxidative cascade that enhances the protective capacity of rosemary. Carnosic acid, the primary phenolic diterpene in rosemary, acts as the precursor.[2][6] Upon exposure to oxidative stress, carnosic acid is oxidized to carnosol. Further oxidation can lead to the formation of this compound, which possesses even greater antioxidant potential than some synthetic antioxidants like BHA and BHT.[2][3] This cascade ensures that as one antioxidant is consumed, another potent one is generated.[6]
Caption: Biosynthetic oxidation cascade from carnosic acid to this compound.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for research and development. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic fingerprint.
| Property | Value | Source |
| Molecular Weight | 346.41 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 241°C | [10] |
| Molecular Formula | C₂₀H₂₆O₅ | [3][7] |
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectra of this compound show characteristic signals for the geminal dimethyl groups, an isopropyl group attached to the aromatic ring, and distinct doublets for the methine protons at C-6 and C-7.[11][12] Decoupling techniques are used to assign all proton signals definitively.[12]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the molecular formula C₂₀H₂₆O₅.[3] In UHPLC-ESI-MS/MS analysis, the precursor ion is typically observed at m/z 345.1 [M-H]⁻. Characteristic product ions result from the loss of water and carbon dioxide.[13]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for hydroxyl groups (~3500-3320 cm⁻¹), a γ-lactone carbonyl group (~1740 cm⁻¹), and aromatic ring vibrations.[3][10]
-
Ultraviolet (UV) Spectroscopy : In ethanol, this compound exhibits strong UV absorption maxima around 209, 226, and 282 nm, which is consistent with the 11,12-dihydroxyabieta-8,11,13-triene skeleton.[10]
Biological Activities and Mechanisms of Action
This compound's structure translates into a wide array of pharmacological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[1]
Potent Antioxidant Activity
The primary antioxidant mechanism of this compound involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals.[5] This action effectively interrupts the chain reactions of lipid peroxidation, protecting cellular membranes and lipoproteins from oxidative damage.[5][14] Studies have shown this compound to have a more effective antioxidant potential than synthetic antioxidants such as BHA and BHT.[3][9]
Anti-inflammatory Effects
This compound exerts significant anti-inflammatory action by modulating key signaling pathways.[15] It potently inhibits the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and nitric oxide (NO).[8][15] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][15] Mechanistically, this compound downregulates the activation of several critical transcription factors and signaling cascades, including NF-κB, MAPKs (mitogen-activated protein kinases), STAT3, and C/EBP.[8][16]
Caption: this compound inhibits LPS-induced inflammation by downregulating MAPK and NF-κB pathways.
Anticancer and Other Pharmacological Properties
This compound has demonstrated notable anticancer effects, particularly in human colon adenocarcinoma cells, where it induces apoptosis (programmed cell death) through both the mitochondrial and death receptor pathways.[1][8] Its diverse bioactivities also include:
-
Antidiabetic: Inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which can help delay glucose absorption.[1][8]
-
Antimicrobial: Shows activity against various bacteria and fungi, including pathogens associated with skin infections like Staphylococcus aureus.[1][17]
-
Neuroprotective: Exhibits anxiolytic-like and antidepressant-like activities in animal models.[1][8]
Experimental Protocols
The following protocols provide standardized methodologies for the isolation, synthesis, and analysis of this compound, ensuring reproducibility for research purposes.
Protocol: Isolation and Purification from Rosmarinus officinalis
This protocol is based on established methods for extracting phenolic diterpenes from rosemary leaves.[11][18]
-
Extraction : Dried and ground rosemary leaves (500 g) are extracted three times with n-hexane (1.2 L) at room temperature to remove non-polar compounds.
-
Solvent Evaporation : The combined n-hexane extracts are evaporated to yield a residue.
-
Steam Distillation : The residue is subjected to steam distillation to separate volatile essential oils from the non-volatile fraction.
-
Fractionation : The non-volatile fraction is dissolved in diethyl ether and washed successively with 2N HCl, saturated NaHCO₃ solution, and 5% NaOH solution to separate acidic and phenolic compounds. The weakly acidic fraction, which contains this compound, is collected.
-
Column Chromatography : The weakly acidic fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar/polar solvent system (e.g., benzene-acetone, 9:1 v/v).
-
Monitoring and Isolation : Fractions are collected and monitored for antioxidant activity using a suitable assay (e.g., DPPH) or by Thin Layer Chromatography (TLC).[18] Fractions containing this compound are combined.
-
Crystallization : The combined active fractions are concentrated, and this compound is purified by recrystallization from acetone to yield pure crystals.[3]
Protocol: Semisynthesis from Carnosol
This compound can be efficiently synthesized from carnosol, which is often more abundant in rosemary extracts.[19][20]
-
Reaction Setup : Dissolve carnosol in acetone.
-
Base Treatment : Add an aqueous solution of 5% sodium bicarbonate to the carnosol solution.
-
Reaction : Stir the biphasic mixture vigorously at room temperature for approximately 6-7 hours. The progress can be monitored by TLC.
-
Workup : Once the reaction is complete, evaporate the acetone under reduced pressure.
-
Extraction : Extract the remaining aqueous solution with an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The resulting crude this compound can be purified by column chromatography or recrystallization.
Protocol: Analytical Characterization by UHPLC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of this compound and other diterpenes in biological matrices or plant extracts.[13][21]
Caption: Standard workflow for the quantitative analysis of this compound.
-
Sample Preparation : For plasma samples, perform a liquid-liquid extraction with ethyl acetate. Use an appropriate internal standard (e.g., butylparaben).[13] For plant extracts, dissolve the sample in a suitable solvent like methanol.
-
Chromatographic Separation :
-
Column : Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[13]
-
Mobile Phase : Employ a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate : Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization : Use electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode : Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transition : For this compound, monitor the transition from the precursor ion m/z 345.1 to a characteristic product ion, such as m/z 283.0.[13]
-
-
Validation : Validate the method for linearity, accuracy, precision, extraction recovery, matrix effect, and stability according to standard guidelines.
Applications and Future Directions
The multifaceted biological activities of this compound position it as a promising candidate for various applications:
-
Pharmaceuticals : Its potent anti-inflammatory and anticancer properties suggest its potential as a lead compound for developing new therapies for chronic inflammatory diseases and certain types of cancer.[15][22]
-
Nutraceuticals and Food Preservation : As a powerful natural antioxidant, this compound can be used to prevent oxidative degradation in food products, extending shelf life and replacing synthetic preservatives.[3][9]
-
Cosmeceuticals : The antioxidant and anti-inflammatory effects of this compound make it a valuable ingredient in skincare formulations designed to protect against oxidative stress and manage inflammatory skin conditions.[17]
Despite promising preclinical data, there is a clear need for robust clinical trials in humans to confirm the efficacy and safety of this compound for therapeutic use.[15] Future research should also focus on enhancing its bioavailability and developing targeted delivery systems to maximize its therapeutic potential.
Conclusion
This compound is a structurally complex and biologically significant diterpene whose chemical architecture is intrinsically linked to its function. The arrangement of its phenolic hydroxyls, γ-lactone, and secondary alcohol functional groups provides a molecular basis for its powerful antioxidant and anti-inflammatory activities. With established protocols for its isolation and analysis, and a growing body of evidence supporting its therapeutic potential, this compound represents a valuable natural product for further investigation and development in the pharmaceutical and food science industries.
References
- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 2. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caringsunshine.com [caringsunshine.com]
- 16. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound | CAS:80225-53-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Role of Rosmanol in Preventing Lipid Peroxidation
Executive Summary
Lipid peroxidation is a critical driver of cellular damage, implicated in a wide array of pathologies, from neurodegenerative diseases to cardiovascular conditions. The relentless search for potent inhibitors of this process has led to significant interest in natural phenolic compounds. Among these, Rosmanol, a phenolic diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a molecule of substantial interest. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound counteracts lipid peroxidation. We will dissect its direct radical-scavenging capabilities, its role in chelating pro-oxidant metal ions, and its capacity to modulate endogenous antioxidant defense pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to assess and harness the antioxidant potential of this compound.
Chapter 1: The Vicious Cycle of Lipid Peroxidation
Lipid peroxidation is a degenerative process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process unfolds as a free radical-mediated chain reaction, fundamentally compromising membrane integrity, fluidity, and the function of membrane-bound proteins. The reaction is classically divided into three phases:
-
Initiation: The process begins when a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA (LH), forming a lipid radical (L•). Pro-oxidant transition metals, like ferrous iron (Fe²⁺), can catalyze this initiation step via the Fenton reaction.
-
Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.
-
Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.
The accumulation of lipid hydroperoxides and their secondary breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are cytotoxic and mutagenic, contributing significantly to the pathophysiology of oxidative stress-related diseases.
Chapter 2: this compound - A Phenolic Diterpene Antioxidant
This compound is a naturally occurring phenolic diterpene isolated from rosemary (Rosmarinus officinalis L.), a plant renowned for its antioxidant properties.[1] Structurally, this compound is related to other potent antioxidants found in rosemary, such as carnosic acid and carnosol.[2] The key to its powerful antioxidant activity lies in its chemical structure, specifically the presence of a catechol (ortho-dihydroxybenzene) group. This moiety is a highly efficient electron and hydrogen donor, which is fundamental to its ability to neutralize free radicals.
Chapter 3: Core Mechanisms of Action
This compound inhibits lipid peroxidation through a multi-pronged approach, encompassing direct radical quenching, pro-oxidant metal chelation, and modulation of the cell's intrinsic antioxidant machinery.
Direct Radical Scavenging
The primary antioxidant mechanism of this compound is its ability to act as a direct free radical scavenger, effectively breaking the propagation phase of lipid peroxidation. The phenolic hydrogens of the catechol group are readily donated to lipid peroxyl radicals (LOO•), converting them into more stable lipid hydroperoxides (LOOH) and terminating the chain reaction.[1] In this process, this compound itself becomes a relatively stable, resonance-delocalized radical that does not readily propagate the oxidative chain. This compound has been shown to be a powerful inhibitor of lipid peroxidation in various biological systems, including microsomes and mitochondria.[2]
Chelation of Pro-Oxidant Metal Ions
Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway
Beyond its direct antioxidant actions, this compound can induce a long-lasting protective effect by upregulating the cell's own antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[6] Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[7] Polyphenols like this compound can act as electrophiles, covalently modifying key cysteine residues on Keap1 (notably Cys151).[8][9] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6]
Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. These genes encode for Phase II detoxification enzymes and antioxidant proteins, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx)
By bolstering these endogenous defenses, this compound provides a more sustained and amplified protection against oxidative insults than direct scavenging alone.
Chapter 4: Experimental Protocols for Efficacy Assessment
To quantitatively evaluate the efficacy of this compound in preventing lipid peroxidation, a combination of assays is recommended. Each assay targets a different aspect of its antioxidant potential.
Protocol 4.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[8] In an acidic, high-temperature environment, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.[2]
Causality Insight: The TBARS assay is a widely used and straightforward method for assessing the overall extent of lipid peroxidation. However, it is crucial to recognize its limitation: the assay is not entirely specific for MDA, as other aldehydes can also react with TBA.[10] Therefore, results from this assay should be considered an index of lipid peroxidation and are best used for comparative analysis within a sample set, ideally corroborated by a more specific method if absolute quantification is required.
Methodology:
-
Sample Preparation: Prepare a lipid-rich sample (e.g., tissue homogenate, liposomes, or linoleic acid emulsion) and divide it into control, positive control (e.g., Trolox), and this compound-treated groups. Induce peroxidation using a pro-oxidant like Fe²⁺/ascorbate.
-
Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins and stop the reaction.[7]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new screw-cap tube.
-
Add 200 µL of 0.67% (w/v) TBA reagent.[7]
-
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to facilitate color development.[7]
-
Measurement: Cool the samples to room temperature. Read the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[7]
-
Quantification: Create a standard curve using a malondialdehyde precursor like 1,1,3,3-tetramethoxypropane (TMP). Calculate the MDA concentration in the samples and express the results as % inhibition relative to the untreated, peroxidized control.
Protocol 4.2: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by assessing its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9][11] The change in absorbance is directly proportional to the total reducing power of the antioxidants present.
Causality Insight: This assay provides a direct measure of the electron-donating capacity of this compound, which is fundamental to its radical scavenging activity. It is a simple, rapid, and cost-effective method for screening and comparing the general antioxidant potential of various compounds.[9] However, it does not measure antioxidants that act by hydrogen atom transfer or those that are slower-acting.
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Reaction:
-
Add 20 µL of the sample (this compound solution), standard, or blank (solvent) to a 96-well plate.
-
Add 150 µL of the pre-warmed FRAP reagent to each well.[9]
-
Mix well.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[9][12]
-
Measurement: Read the absorbance at 593 nm.
-
Quantification: Calculate the FRAP value of the samples by comparing their absorbance to the Fe²⁺ standard curve. Results are typically expressed as µM Fe²⁺ equivalents.
Protocol 4.3: Linoleic Acid Peroxidation Inhibition Assay (Ferric Thiocyanate Method)
Principle: This assay directly measures the formation of primary lipid peroxidation products (hydroperoxides) in a linoleic acid emulsion. Hydroperoxides formed during incubation will oxidize Fe²⁺ to Fe³⁺. The resulting Fe³⁺ ions form a red-colored complex with ammonium thiocyanate, which can be quantified spectrophotometrically at 500 nm.[5] The presence of an antioxidant like this compound will inhibit hydroperoxide formation, leading to a lower absorbance.
Causality Insight: This method is highly relevant as it uses a lipid substrate, providing a direct assessment of a compound's ability to protect lipids from oxidation. It measures the primary products of peroxidation, offering insight into the inhibition of the initial stages of the process. The choice of an emulsion system also mimics a biologically relevant oil-in-water interface.[9]
Methodology:
-
Emulsion Preparation: Prepare a 0.02 M linoleic acid emulsion (pH 7.0) in 0.2 M phosphate buffer containing 0.5% Tween 20 as an emulsifier.[9]
-
Reaction Mixture:
-
In a test tube, mix 0.5 mL of the linoleic acid emulsion with 0.5 mL of your this compound solution (prepared in a suitable solvent like ethanol or methanol at various concentrations). A control tube should contain 0.5 mL of the solvent instead of the antioxidant solution.
-
Incubate the tubes in the dark at an elevated temperature (e.g., 50°C) to accelerate oxidation for a defined period (e.g., 5-10 hours).[9]
-
-
Color Development:
-
At regular intervals, take a 0.1 mL aliquot from the reaction mixture.
-
Add 4.7 mL of 75% ethanol.
-
Add 0.1 mL of 30% ammonium thiocyanate.
-
Add 0.1 mL of 20 mM ferrous chloride in 3.5% HCl.
-
-
Measurement: After 3 minutes, measure the absorbance at 500 nm. A lower absorbance value indicates higher antioxidant activity.
-
Quantification: The percentage of lipid peroxidation inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
Chapter 5: Data Interpretation
The efficacy of an antioxidant is often expressed by its IC₅₀ value—the concentration required to inhibit 50% of the oxidative activity. A lower IC₅₀ value signifies higher potency. Below is a representative table summarizing potential quantitative data for this compound and other reference antioxidants.
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound/Extract | DPPH Radical Scavenging (IC₅₀) | FRAP Value (µM Fe²⁺ eq./mg) | Lipid Peroxidation Inhibition (IC₅₀) |
| This compound | Potent | High | Potent |
| Rosemary Extract (Methanol) | 9.4 ± 0.1 µg/mL[12] | 130.5 AScE mg/g[1] | High Inhibition |
| Carnosol | IC₅₀: 7-10 µmol/L (LDL Oxidation)[8] | High | High Inhibition[2] |
| α-Tocopherol (Vitamin E) | ~25.3 µg/mL | Moderate | Moderate |
| Trolox (Vitamin E analog) | Potent | High | Potent |
| BHT (Synthetic Antioxidant) | Moderate | Moderate | High |
Note: Specific IC₅₀ values for pure this compound are not consistently reported across all assays in the literature. The data presented for Rosemary Extract and Carnosol, its close structural relative, strongly indicate this compound's high potency. "AScE" refers to Ascorbic Acid Equivalents.
Chapter 6: Future Directions and Therapeutic Implications
This compound's robust, multi-mechanistic approach to inhibiting lipid peroxidation positions it as a highly promising candidate for therapeutic and preventative applications. Its ability to not only neutralize existing threats but also to fortify cellular defenses via Nrf2 activation suggests potential utility in chronic conditions characterized by sustained oxidative stress.
Drug Development: this compound could serve as a lead compound for the development of novel drugs targeting diseases with a strong oxidative stress component, such as Alzheimer's disease, atherosclerosis, and non-alcoholic fatty liver disease.
Nutraceuticals & Food Preservation: Its efficacy and natural origin make it an excellent candidate for use in functional foods, dietary supplements, and as a natural preservative to prevent lipid oxidation in food products, extending shelf-life and maintaining nutritional quality.[1]
Future research should focus on optimizing its bioavailability and delivery systems, conducting rigorous clinical trials to validate its efficacy in human subjects, and further elucidating its interactions with cellular signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]
- 5. Phytochelators Intended for Clinical Use in Iron Overload, Other Diseases of Iron Imbalance and Free Radical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Fidelity Extraction and Purification of Rosmanol from Rosmarinus officinalis
Abstract
Rosmanol, a phenolic diterpene lactone from Rosmarinus officinalis (rosemary), has garnered significant scientific interest for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and high-purity purification of this compound. We delve into the causality behind various methodological choices, from advanced "green" extraction techniques to robust chromatographic purification strategies. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific integrity.
Introduction: The Scientific Significance of this compound
This compound (C₂₀H₂₆O₅) is a naturally occurring polyphenol found in plants of the Lamiaceae family, most notably rosemary.[2] Its unique molecular structure, featuring phenolic hydroxyl groups, underpins its remarkable ability to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation.[3] Beyond its antioxidant capacity, which has been shown to be more effective than some synthetic antioxidants, this compound exhibits a wide spectrum of pharmacological effects.[1][4] Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit key enzymes related to diabetes, and suppress inflammatory pathways by down-regulating iNOS and COX-2 expression.[2][5] These multifaceted activities make this compound a high-value target compound for the development of novel therapeutics, nutraceuticals, and natural preservatives in the food industry.[6][7]
The primary challenge lies in efficiently isolating this compound from the complex phytochemical matrix of rosemary, which contains other structurally related diterpenes like carnosic acid, carnosol, and epithis compound.[8][9] This guide provides detailed methodologies to navigate this challenge, enabling the recovery of high-purity this compound for downstream applications.
Extraction Methodologies: From Raw Material to Crude Extract
The choice of extraction method is a critical determinant of yield, purity, and process sustainability. The primary goal is to efficiently liberate this compound from the plant's cellular structures into a solvent, while minimizing the co-extraction of undesirable compounds and preventing the degradation of the target analyte.[10]
Foundational Step: Plant Material Preparation
Regardless of the extraction technique, proper preparation of the Rosmarinus officinalis leaves is paramount.
-
Drying: Air-dry fresh leaves in a shaded, well-ventilated area for 10-15 days or use a laboratory oven at a controlled temperature (40-50°C) to reduce moisture content. This prevents microbial degradation and concentrates the bioactive compounds.
-
Grinding: Mill the dried leaves into a fine powder (e.g., 0.4 mm particle size).[11] This significantly increases the surface area available for solvent interaction, enhancing extraction efficiency.
Comparative Overview of Extraction Techniques
Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, time, and environmental impact.[9][12] The selection of a method often depends on available equipment, desired scale, and solvent choice.
| Method | Core Principle | Typical Solvent(s) | Key Parameters | Advantages | Disadvantages |
| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and plant matrix, causing cell rupture and release of compounds.[9] | Ethanol, Ethanol/Water mixtures (e.g., 80% EtOH).[13] | Power (e.g., 380-720W), Time (5-25 min), Solid/Solvent Ratio.[13][14] | Extremely fast, reduced solvent consumption, high efficiency.[9][15] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles that collapse near cell walls, enhancing solvent penetration and mass transfer.[16] | Ethanol, Ethanol/Water mixtures.[12] | Frequency (e.g., 37 kHz), Power (e.g., 220W), Time (20-60 min).[11] | High efficiency at lower temperatures, preserving thermolabile compounds.[16] | Can be less effective for large-scale operations. |
| Supercritical Fluid Extraction (SFE) | Uses a fluid at or above its critical temperature and pressure (e.g., CO₂) as the solvent, which has properties of both a gas and a liquid. | Supercritical CO₂, often with a co-solvent like ethanol.[17] | Pressure (100-355 bar), Temperature (40-100°C), CO₂ flow rate.[18][19] | Produces a very clean extract, solvent is easily removed (evaporates), non-toxic.[8][18] | High initial equipment cost, may have lower efficiency for highly polar compounds without a co-solvent. |
| Conventional Solid-Liquid Extraction (Maceration/Soxhlet) | Soaking the plant material in a solvent over an extended period, sometimes with heating (Soxhlet).[20] | Ethanol, Acetone, Hexane.[10] | Time (24-48 hours), Temperature (Room temp to solvent boiling point). | Simple setup, low equipment cost. | Time-consuming, requires large volumes of solvent, potential for thermal degradation. |
General Extraction Workflow Diagram
The following diagram illustrates the generalized process flow from raw plant material to a crude extract ready for purification.
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is optimized for speed and efficiency, making it ideal for rapid screening and small to medium-scale extractions.[13]
-
Materials:
-
Dried, powdered rosemary leaves (10 g)
-
80% Ethanol in deionized water (200 mL)[13]
-
Microwave extraction system
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Place 10 g of powdered rosemary into the microwave extraction vessel.
-
Add 200 mL of 80% ethanol (a 1:20 solid-to-solvent ratio).
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters: Power at 400-700W and extraction time of 10 minutes.[13] The optimal power may vary by instrument.
-
After the cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture through filter paper to separate the plant residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent (approx. 20 mL) to ensure complete recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Purification Strategies: Isolating High-Purity this compound
The crude extract contains a mixture of compounds. Purification is essential to isolate this compound from other diterpenes, flavonoids, and chlorophylls.[8] Column chromatography is the most common and scalable method for this purpose.[21][22]
Purification Workflow Diagram
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard, reliable method for purifying this compound from a crude extract. The principle is based on the differential adsorption of compounds to the stationary phase (silica gel) and their varying solubility in the mobile phase.[21]
-
Materials:
-
Crude rosemary extract (approx. 2 g)
-
Silica gel (70-230 mesh)
-
Solvents: n-hexane, ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 2.5 cm diameter x 40 cm length)
-
Sand, cotton wool
-
Collection tubes, TLC plates
-
-
Column Packing Procedure:
-
Place a small plug of cotton wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in n-hexane (e.g., 60 g of silica in 150 mL of n-hexane, maintaining an adsorbent-to-sample ratio of ~30:1 w/w).[21]
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Gently tap the column to aid packing.
-
Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Wash the packed column with n-hexane until the bed is stable, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract (2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate beaker, mix this solution with a small amount of silica gel (approx. 4 g) and dry it under vacuum to create a free-flowing powder. This "dry loading" method typically results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Begin elution with 100% n-hexane to remove non-polar impurities like chlorophylls and lipids.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to a gradient profile. Collect fractions (15-20 mL) continuously.
-
-
Elution Gradient and Fraction Monitoring:
-
Rationale: A gradient elution is employed because the crude extract contains compounds with a wide range of polarities. Starting with a non-polar solvent (n-hexane) elutes non-polar impurities first. As the polarity is increased with ethyl acetate, more polar compounds like this compound and its isomers will begin to move down the column and elute.[21]
-
Monitoring: Spot each collected fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 70:30) and visualize under UV light. Fractions containing the same spot (ideally a single spot for pure fractions) are combined. This compound can be identified by comparing with a pure standard if available.
-
Example Gradient Profile: [21]
-
Fractions 1-10: 100% n-hexane (Elutes non-polar impurities)
-
Fractions 11-20: 90:10 n-hexane:ethyl acetate
-
Fractions 21-60: 80:20 to 70:30 n-hexane:ethyl acetate (this compound and its isomers typically elute in this range)
-
Fractions 61-80: 50:50 to 100% ethyl acetate (Elutes more polar compounds)
-
-
-
Final Step:
-
Combine the fractions identified as containing pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound, which may appear as colorless prisms or a white powder.[22]
-
Quality Control and Characterization
After purification, it is crucial to confirm the identity and purity of the isolated this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is the standard method for assessing purity.[23] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water.[8][23] Purity is determined by the percentage of the total peak area corresponding to the this compound peak.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification by confirming the molecular weight of the compound. This compound will show a molecular ion [M-H]⁻ at an m/z of approximately 345.16.[9][24]
Conclusion
The protocols detailed in this guide provide a robust framework for the successful extraction and purification of this compound from Rosmarinus officinalis. By understanding the principles behind each step—from the selection of an advanced extraction method like MAE to the systematic application of gradient column chromatography—researchers can reliably obtain high-purity this compound. This enables further investigation into its promising pharmacological activities and supports its development as a valuable compound in the pharmaceutical and food science industries.
References
- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of Essential Oils of Rosmarinus officinalis L. by Two Different Methods: Hydrodistillation and Microwave Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Supercritical carbon dioxide extraction of antioxidants from rosemary (Rosmarinus officinalis) leaves for use in edible vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rosmanol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Rosmanol, a potent antioxidant polyphenol found in Rosmarinus officinalis (rosemary).[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocol outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with photodiode array (PDA) detection, providing a comprehensive workflow from sample preparation to data analysis. The causality behind experimental choices, method validation according to established guidelines, and troubleshooting are discussed to ensure scientific integrity and reproducibility.
Introduction
This compound is a phenolic diterpene that, along with related compounds like carnosic acid and carnosol, contributes significantly to the antioxidant properties of rosemary extracts.[2][3] These extracts are increasingly utilized in the food, cosmetic, and pharmaceutical industries as natural preservatives and for their potential health benefits, including anti-inflammatory and antitumor activities.[4] Given its therapeutic potential, the accurate and precise quantification of this compound in raw materials and finished products is critical for quality control and dosage determination.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds like this compound from complex matrices.[5] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing phenolic compounds in plant extracts.[6][7] This application note describes a specific, stability-indicating HPLC method for this compound analysis.
Principles of the HPLC Method
The separation of this compound is achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, typically a gradient of an aqueous solution and an organic solvent, a high-resolution separation of this compound from other structurally related diterpenes can be achieved.[8][9]
Photodiode Array (PDA) detection is employed for the identification and quantification of this compound. A PDA detector acquires the entire UV-Vis spectrum of the eluting compounds, providing both quantitative data (peak area at a specific wavelength) and qualitative information (UV spectrum).[10][11] This is particularly advantageous for peak purity assessment and compound identification in complex samples. This compound exhibits a characteristic UV absorption maximum that allows for its selective detection.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Purity ≥98%)
-
Solvents: HPLC grade Methanol, Acetonitrile, and water.
-
Acids: Formic acid or Ortho-phosphoric acid (analytical grade).
-
Sample: Dried and powdered rosemary leaves or rosemary extract.
Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for this compound analysis.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
Table 1: HPLC System Parameters. The use of a C18 column provides excellent retention and separation of phenolic diterpenes. Acidification of the mobile phase improves peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 2.5 | 85 | 15 |
| 12 | 50 | 50 |
| 15 | 95 | 5 |
| 20 | 95 | 5 |
Table 2: Suggested Gradient Elution Program. This gradient allows for the efficient elution of a range of compounds with varying polarities, ensuring good separation of this compound from other components in the extract.[12]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh approximately 1 gram of powdered rosemary leaves and place it in a 50 mL centrifuge tube. Add 25 mL of methanol.[13]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.[14]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[14]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines or similar standards such as the AOAC guidelines.[15][16] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank, a standard solution, and a sample extract to ensure no interfering peaks at the retention time of this compound. Peak purity analysis using the PDA detector further establishes specificity.
-
Linearity: The linearity of the method is determined by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be greater than 0.999.[17]
-
Accuracy: The accuracy is assessed by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. Acceptable recovery is typically within 95-105%.[18]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.[17]
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on different days, with different analysts, or on different instruments. The RSD should also be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The final concentration in the original sample is then calculated by taking into account the dilution factor and the initial weight of the sample.
Visualizations
Figure 1: General workflow for the HPLC analysis of this compound.
Figure 2: Logical flow for HPLC method development and validation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH with 0.1% acid- Replace the column- Dilute the sample |
| Variable Retention Times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Pump malfunction | - Ensure proper mobile phase mixing- Use a column thermostat- Service the HPLC pump |
| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration- Detector lamp issue | - Set detector to this compound's UV max (282 nm)- Concentrate the sample or increase injection volume- Replace the detector lamp |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injection | - Use fresh, high-purity solvents- Implement a needle wash step in the autosampler method |
Table 3: Common HPLC Troubleshooting Guide.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in various sample matrices. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, reproducible data essential for research, quality control, and regulatory purposes in the fields of natural product chemistry and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 80225-53-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography (HPLC) analysis of phenolic compounds in berries with diode array and electrospray ionization mass spectrometric (MS) detection: ribes species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. phcogres.com [phcogres.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Rosmanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the antioxidant capacity of Rosmanol, a potent phenolic diterpene found in Rosmarinus officinalis (rosemary). We present detailed, field-proven protocols for two of the most widely adopted and robust spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Beyond a simple recitation of steps, this guide explains the causality behind experimental choices, methods for ensuring data integrity, and the principles of data analysis to empower researchers to generate reliable and reproducible results.
Introduction: The Imperative of Quantifying Antioxidant Capacity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Natural compounds with potent antioxidant properties, such as this compound, are of significant interest in pharmacology and drug development.[1][2] this compound exerts its antioxidant effect primarily through its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[3]
Accurate and reproducible quantification of this antioxidant potential is a critical step in the evaluation of any new therapeutic candidate. The DPPH and ABTS assays are foundational in vitro methods that provide a rapid, sensitive, and cost-effective means to determine the radical-scavenging ability of compounds like this compound.[4] While both are based on electron or hydrogen atom transfer, they possess distinct chemical characteristics, and employing them in parallel provides a more comprehensive antioxidant profile.[5][6]
Assay Principles and Mechanisms
The selection of an appropriate assay is contingent on understanding the underlying chemical principles. Both DPPH and ABTS assays measure the capacity of an antioxidant to reduce a colored radical, with the degree of color change being proportional to the antioxidant's potency.[7]
The DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color.[8] When an antioxidant, such as this compound (AH), donates a hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to a pale yellow.[9] The decrease in absorbance is monitored spectrophotometrically.[10]
Caption: DPPH radical scavenging mechanism.
The ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance maximum at 734 nm.[11] This radical is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[13] This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidant systems and is less prone to interference from colored compounds due to its measurement wavelength.[6][7]
Caption: ABTS radical cation decolorization mechanism.
Experimental Protocols and Workflows
The following protocols are optimized for a 96-well microplate format, enabling efficient analysis of multiple samples. Consistency in reagent preparation, incubation times, and solvent choice is paramount for achieving self-validating and reproducible results.
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
3.1.1 Materials and Reagents
-
This compound (analytical grade)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
Methanol or Ethanol (Spectrophotometric grade)
-
96-well microplates
-
Microplate spectrophotometer (capable of reading at 517 nm)
-
Micropipettes and tips
-
Analytical balance
3.1.2 Reagent Preparation
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. This compound's solubility should be considered; while soluble in alcohols, warming or sonication may be required for complete dissolution.[14]
-
Trolox/Ascorbic Acid Stock Solution (1 mg/mL): Prepare a stock solution of the positive control in the same manner as the this compound stock.
-
DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol.[15] Store this solution in an amber bottle and in the dark at 4°C. Before use, adjust the absorbance of the working solution to 1.0 ± 0.1 at 517 nm by diluting with methanol.[15] A fresh working solution should be prepared daily.
3.1.3 Experimental Workflow: DPPH Assay
Caption: Experimental workflow for the DPPH antioxidant assay.
3.1.4 Step-by-Step Protocol
-
Prepare Serial Dilutions: From the this compound and Trolox stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
Plate Configuration:
-
Test Wells: Add 100 µL of each this compound dilution.
-
Positive Control Wells: Add 100 µL of each Trolox dilution.
-
Negative Control (A_control): Add 100 µL of methanol.[15]
-
Sample Blank Wells: Add 100 µL of each this compound dilution (to correct for any intrinsic color of the sample).
-
-
Initiate Reaction:
-
To all wells except the Sample Blanks, add 100 µL of the DPPH working solution.[16]
-
To the Sample Blank wells, add 100 µL of methanol.
-
-
Incubation: Mix the plate gently and incubate for 30 minutes in the dark at room temperature.[5][10] Causality Insight: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.[15]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[5]
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol determines the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound, comparing its activity directly to the Trolox standard.
3.2.1 Materials and Reagents
-
This compound (analytical grade)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox
-
Ethanol or Phosphate-Buffered Saline (PBS, pH 7.4)
-
96-well microplates
-
Microplate spectrophotometer (capable of reading at 734 nm)
-
Micropipettes and tips
-
Analytical balance
3.2.2 Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11][17]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]
-
ABTS•+ Radical Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each).[11][12] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][17] Trustworthiness Check: This incubation period is crucial for the complete formation of the radical cation, ensuring a stable baseline for the assay.
-
ABTS•+ Working Solution: Dilute the radical stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[18][19] This working solution should be prepared fresh for each assay.
3.2.3 Experimental Workflow: ABTS Assay
Caption: Experimental workflow for the ABTS antioxidant assay.
3.2.4 Step-by-Step Protocol
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound and a Trolox standard curve (e.g., 200, 150, 100, 50, 25, 0 µM) in the same solvent used for the ABTS•+ working solution.
-
Plate Configuration:
-
Test Wells: Add 20 µL of each this compound dilution.
-
Standard Wells: Add 20 µL of each Trolox dilution.
-
Control (A_control): Add 20 µL of the dilution solvent.
-
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubation: Mix the plate gently and incubate for 6 minutes in the dark at room temperature.[5][19] Expertise Insight: The ABTS reaction is rapid. A shorter, precisely timed incubation is sufficient and ensures that the measurement is taken within the linear range of the reaction.
-
Measurement: Measure the absorbance of all wells at 734 nm.[11]
Data Analysis and Interpretation
Calculating Scavenging Activity (%)
For both assays, the percentage of radical scavenging or inhibition is calculated using the following formula:[5]
% Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] x 100
Where:
-
A_control: Absorbance of the negative control (radical solution + solvent).
-
A_sample: Absorbance of the test sample (radical solution + this compound).
-
A_blank: Absorbance of the sample blank (solvent + this compound), used to correct for the sample's own color. If the sample is colorless, this term can be omitted.
IC50 Value Determination
The IC50 (half-maximal inhibitory concentration) represents the concentration of an antioxidant required to decrease the initial radical concentration by 50%.[20] It is a common metric for comparing the potency of different antioxidants, with a lower IC50 value indicating higher antioxidant activity.[21]
-
Plot the % Inhibition (Y-axis) against the corresponding concentrations of this compound (X-axis).
-
Use graphing software (e.g., Microsoft Excel, GraphPad Prism) to fit a linear regression line to the data points in the linear range of the curve.[22]
-
From the resulting equation of the line, y = mx + c , calculate the IC50 value by setting y = 50.[20]
IC50 = (50 - c) / m
Where 'm' is the slope and 'c' is the y-intercept.
Trolox Equivalent Antioxidant Capacity (TEAC)
The TEAC value expresses the antioxidant capacity of a sample in terms of a standard, Trolox.[23][24]
-
Generate a standard curve by plotting the % Inhibition (Y-axis) versus the concentration of Trolox (X-axis).
-
Determine the linear regression equation for the Trolox standard curve.
-
Calculate the % Inhibition for each concentration of this compound.
-
Using the regression equation from the Trolox curve, calculate the "Trolox Equivalent" concentration for the this compound sample that produced a similar % inhibition.
-
The final TEAC value is typically expressed as µM of Trolox equivalents per µg/mL or µM of the sample.
Data Presentation Summary
For clear comparison and reporting, key assay parameters should be standardized.
| Parameter | DPPH Assay | ABTS Assay |
| Principle | Radical Scavenging | Radical Cation Decolorization |
| Wavelength (λmax) | ~517 nm[5] | ~734 nm[11] |
| Radical Form & Color | DPPH• (Violet)[10] | ABTS•+ (Blue-Green)[11] |
| Reduced Form & Color | DPPH-H (Yellow/Colorless)[10] | ABTS (Colorless)[23] |
| Typical Standard | Trolox, Ascorbic Acid[5] | Trolox[23] |
| Primary Metric | IC50[20] | TEAC (Trolox Equivalents)[24] |
| Applicability | Hydrophobic/Lipophilic Systems | Hydrophilic & Lipophilic Systems[7] |
| Reaction Time | ~30 minutes[5] | ~6 minutes[5] |
References
- 1. Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agrojournal.org [agrojournal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vitro and In Silico Evaluation of the Potential Anti-Prostate Cancer Activity of Rosmarinus officinalis L. Leaf Extracts [mdpi.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. citeqbiologics.com [citeqbiologics.com]
- 24. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Formulation of Rosmanol for Enhanced Topical Delivery
Audience: Researchers, scientists, and drug development professionals in dermatology and pharmaceutical sciences.
Abstract: Rosmanol, a phenolic diterpene from Rosmarinus officinalis, presents significant therapeutic potential for topical applications due to its potent antioxidant and anti-inflammatory properties.[1][2] However, its clinical efficacy is hampered by poor aqueous solubility and limited skin permeability.[3] This document provides a comprehensive guide to formulating this compound into advanced nanocarrier systems to overcome these limitations. We detail the rationale, step-by-step protocols, and characterization methods for developing stable, high-performance topical formulations of this compound, specifically focusing on Solid Lipid Nanoparticles (SLNs) and Nanoemulsions. Furthermore, we provide protocols for the critical evaluation of these formulations, including ex vivo skin permeation studies using Franz Diffusion Cells.
1. Introduction: The Rationale for this compound Nanocarriers
This compound's therapeutic activities, including anti-inflammatory and antioxidant effects, make it a compelling candidate for treating various skin conditions.[1][2][4] The primary challenge in topical delivery is overcoming the stratum corneum, the skin's outermost layer, which acts as a formidable barrier to the penetration of external compounds, particularly hydrophobic molecules like this compound.
Encapsulating this compound into nanocarriers such as Solid Lipid Nanoparticles (SLNs) or nanoemulsions offers a strategic approach to enhance its topical bioavailability.[3][5] These lipid-based systems can:
-
Improve Solubility: Solubilize hydrophobic compounds within their lipid core.[3]
-
Enhance Stability: Protect the encapsulated active ingredient from degradation.[6]
-
Increase Skin Permeation: The small particle size and lipidic nature of nanocarriers facilitate interaction with and penetration through the stratum corneum.[5][7]
-
Provide Controlled Release: Modulate the release of the active compound, potentially prolonging its therapeutic effect.[7]
This guide will focus on two highly effective and scalable formulation strategies: Solid Lipid Nanoparticles (SLNs) and Oil-in-Water (O/W) Nanoemulsions.
2. Pre-formulation Analysis: Understanding this compound
Before formulation, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential for rational formulation design.
| Property | Value / Observation | Implication for Formulation |
| Molecular Formula | C₂₀H₂₆O₅[8] | Influences molecular weight and polarity. |
| Molecular Weight | 346.4 g/mol [8] | Suitable for dermal penetration (<500 Da).[9] |
| Solubility | Soluble in DMSO[8]; Poorly soluble in water (est. 828.2 mg/L).[10] | Requires a lipid-based or solvent system for solubilization. |
| LogP (estimated) | High (indicative of lipophilicity) | Favors partitioning into lipid-based nanocarriers. |
| Stability | Sensitive to oxygen, light, and alkaline pH.[11] | Encapsulation is necessary to protect against degradation. |
3. Formulation Strategy 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids (at room temperature), which are stabilized by surfactants.[12] They are particularly well-suited for hydrophobic drugs like this compound, offering high stability and controlled release. The hot homogenization technique is a widely used and scalable method for SLN preparation.[12]
3.1. Causality Behind Experimental Choices
-
Lipid Selection (e.g., Compritol® 888 ATO): A solid lipid is chosen to form a protective solid matrix, which helps in controlling the drug release and enhancing stability.[13]
-
Surfactant Selection (e.g., Polysorbate 80/Tween® 80): A surfactant is crucial to reduce the interfacial tension between the lipid and aqueous phases, preventing particle aggregation and ensuring the formation of stable, small nanoparticles.[14]
-
High-Shear & High-Pressure Homogenization: This two-step process is critical for size reduction. High-shear mixing creates a coarse pre-emulsion, while high-pressure homogenization provides the energy required to break down the droplets into the nanometer range (typically 50-1000 nm).[12][13]
3.2. Detailed Protocol: SLN Preparation by Hot Homogenization
Materials:
-
This compound (API)
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Purified Water (e.g., Milli-Q)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Water bath
-
Magnetic stirrer with heating
-
Analytical balance
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of Compritol® 888 ATO and this compound. Heat them together in a beaker at 75-80°C (approximately 5-10°C above the lipid's melting point) using a water bath until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, weigh the Polysorbate 80 and purified water. Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under gentle magnetic stirring.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while mixing with a high-shear homogenizer at 10,000 rpm for 5-10 minutes. This creates a hot oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.[12]
-
Cooling and SLN Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid recrystallizes upon cooling, forming the solid matrix of the SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
4. Formulation Strategy 2: this compound-Loaded Nanoemulsion (O/W)
Nanoemulsions are kinetically stable, isotropic dispersions of oil and water with droplet sizes typically below 100 nm.[15] They are excellent vehicles for enhancing the skin permeation of lipophilic drugs.[16][17]
4.1. Causality Behind Experimental Choices
-
Oil Phase Selection (e.g., Medium-Chain Triglycerides - MCT): MCT is chosen for its high solubilizing capacity for lipophilic drugs and its excellent skin compatibility.
-
Surfactant/Co-surfactant System (e.g., Lecithin and Polysorbate 80): This combination forms a stable interfacial film around the oil droplets, preventing coalescence and ensuring long-term stability. Lecithin acts as a primary emulsifier, while Polysorbate 80 can act as a co-surfactant, enhancing the flexibility of the interface.
-
High-Energy Emulsification (Ultrasonication): High-intensity ultrasound waves create cavitation forces that disrupt the oil-water interface, leading to the formation of nano-sized droplets.
4.2. Detailed Protocol: Nanoemulsion Preparation by Ultrasonication
Materials:
-
This compound (API)
-
Oil Phase: Medium-Chain Triglycerides (MCT)
-
Surfactant: Soy Lecithin
-
Co-surfactant: Polysorbate 80 (Tween® 80)
-
Purified Water
Equipment:
-
Probe sonicator (Ultrasonic homogenizer)
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of Oil Phase: Dissolve this compound and Soy Lecithin in the MCT oil. Gently warm to 40°C under magnetic stirring to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve Polysorbate 80 in purified water.
-
Formation of Coarse Emulsion: Add the oil phase to the aqueous phase slowly while stirring at high speed with a magnetic stirrer for 15-20 minutes to form a coarse emulsion.
-
High-Energy Homogenization: Place the beaker containing the coarse emulsion in an ice bath to prevent overheating. Insert the probe of the sonicator into the emulsion and apply high-intensity ultrasound (e.g., 400 W, 20 kHz) for 5-15 minutes. The processing time may need optimization.
-
Equilibration and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store at 4°C.
5. Physicochemical Characterization of Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the developed nanocarriers.[18][19][20]
| Parameter | Technique | Purpose & Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[20][21] | Determines the average size and size distribution of nanoparticles. Goal: < 200 nm for skin penetration, PDI < 0.3 for a homogenous population.[20] |
| Zeta Potential (ZP) | Electrophoretic Light Scattering[7] | Measures surface charge, indicating colloidal stability. Goal: Values > |30| mV suggest good stability due to electrostatic repulsion.[11] |
| Encapsulation Efficiency (%EE) & Drug Loading (%DL) | Centrifugation / HPLC | Quantifies the amount of drug successfully entrapped in the nanocarrier. Goal: High %EE (>90%) is desirable. |
| Morphology | Transmission Electron Microscopy (TEM)[21] | Visualizes the shape and surface of the nanoparticles. Expected: Spherical morphology. |
5.1. Protocol: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Place 1 mL of the nanocarrier dispersion (SLN or nanoemulsion) into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).[22]
-
Centrifugation: Centrifuge at a specified speed (e.g., 5000 x g) for 30 minutes to separate the nanoparticles (retentate) from the aqueous phase containing the free, unencapsulated this compound (filtrate).[22]
-
Quantification:
-
Measure the concentration of this compound in the filtrate using a validated HPLC-UV method.[23][24][25][26]
-
Disrupt a known volume of the original (uncentrifuged) dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and measure the total this compound concentration.
-
-
Calculation:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
6. Ex Vivo Skin Permeation Studies
The Franz diffusion cell assay is the gold standard for assessing the in vitro permeation and retention of topical formulations.[27][28][29] This experiment evaluates how effectively the formulation delivers the active ingredient into and through the skin.
6.1. Workflow and Causality
Caption: Workflow for an ex vivo skin permeation study.
6.2. Detailed Protocol: Franz Diffusion Cell Assay
Materials & Equipment:
-
Franz diffusion cells (with known diffusion area, e.g., 1.77 cm²)
-
Full-thickness porcine ear skin (a common model for human skin)[30]
-
Receptor fluid: Phosphate-buffered saline (PBS) pH 7.4 with a solubilizing agent (e.g., 20-30% ethanol) to maintain sink conditions for the lipophilic this compound.
-
Water bath/circulator set to 32 ± 1°C[27]
-
Magnetic stir bars and stirrer unit
-
Micropipettes and HPLC vials
Procedure:
-
Skin Preparation: Thaw frozen porcine ear skin. Excise a section of skin, carefully removing subcutaneous fat. If required, prepare epidermal membranes by heat separation (60°C water for 60 seconds).[28]
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[27] Clamp the chambers together securely.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C), degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[27][29] Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in the stirring unit with the circulating water bath set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Accurately apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation (SLN, nanoemulsion, or control) uniformly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid.[27]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Skin Retention Analysis: At the end of the experiment, dissemble the cell. Clean the skin surface to remove excess formulation. Separate the epidermis from the dermis if required. Extract the this compound retained in the skin layers using a suitable solvent (e.g., methanol) and quantify via HPLC.
7. Data Presentation and Interpretation
Permeation data should be presented clearly to allow for comparison between formulations.
Table 3: Example Ex Vivo Permeation & Retention Data (24h)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Cumulative Amount Permeated (Q₂₄) (µg/cm²) | Amount Retained in Epidermis (µg/cm²) | Amount Retained in Dermis (µg/cm²) |
| This compound in Propylene Glycol (Control) | 0.15 ± 0.03 | 3.1 ± 0.5 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| This compound-SLN | 1.25 ± 0.18 | 28.5 ± 3.1 | 8.5 ± 1.1 | 4.3 ± 0.6 |
| This compound-Nanoemulsion | 1.80 ± 0.25 | 41.2 ± 4.5 | 12.1 ± 1.5 | 6.8 ± 0.9 |
Data are presented as mean ± SD (n=6). Values are hypothetical examples for illustrative purposes.
Interpretation: The hypothetical data above would suggest that both nanocarrier formulations significantly enhanced the skin permeation and retention of this compound compared to a simple solvent-based control. The nanoemulsion formulation appears to be the most effective delivery system in this example.
Caption: The logical pipeline for topical formulation development.
8. Conclusion
The successful topical delivery of this compound hinges on overcoming its inherent physicochemical limitations. Encapsulation into well-characterized nanocarriers, such as Solid Lipid Nanoparticles and nanoemulsions, represents a highly effective strategy to enhance its stability, solubility, and skin permeation. The detailed protocols provided herein offer a robust framework for researchers to develop and rigorously evaluate novel this compound formulations, paving the way for its potential application in treating inflammatory and oxidative stress-related skin disorders.
9. References
-
Molecules. (2022). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. --INVALID-LINK--
-
National Institutes of Health. (2022). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. --INVALID-LINK--
-
Oxford Academic. (n.d.). Effect of antioxidant properties of free and encapsulated rosemary extract in liposome on the oxidation process of canola oil. --INVALID-LINK--
-
PubMed. (2021). Entrapment of rosemary extract by liposomes formulated by Mozafari method: physicochemical characterization and optimization. --INVALID-LINK--
-
Bioscience Biotechnology Research Communications. (2017). Preparation of Nanoliposomes Containing Rosmarinus Officinalis L Essential Oil: a Comparative Study. --INVALID-LINK--
-
Open Access LMU. (n.d.). Characterization techniques for studying the properties of nanocarriers for systemic delivery. --INVALID-LINK--
-
Semantic Scholar. (2021). Entrapment of Rosemary Extract by Liposomes Formulated by Mozafari Method Without Employing Toxic Solvents or Detergents: Physicochemical Characterization and Optimization. --INVALID-LINK--
-
KMAN Publication Inc. (2025). Green Tea and Rosemary Extracts in Free and Encapsulated Liposome Forms: Natural Antioxidants in Sports Science. --INVALID-LINK--
-
Perflavory. (n.d.). This compound, 80225-53-2. --INVALID-LINK--
-
National Institutes of Health. (2019). Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive. --INVALID-LINK--
-
National Institutes of Health. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. --INVALID-LINK--
-
nanoComposix. (n.d.). Nanoparticle Characterization Techniques. --INVALID-LINK--
-
ResearchGate. (2015). Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery. --INVALID-LINK--
-
MDPI. (n.d.). An Insight on Ellagic Acid Formulations for the Management of Skin Diseases. --INVALID-LINK--
-
BenchChem. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. --INVALID-LINK--
-
National Institutes of Health. (2022). Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro. --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound (CAS Number: 80225-53-2). --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery. --INVALID-LINK--
-
MDPI. (n.d.). Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. --INVALID-LINK--
-
BioCrick. (n.d.). This compound | CAS:80225-53-2. --INVALID-LINK--
-
MDPI. (n.d.). Targeted Delivery Strategies for Hydrophilic Phytochemicals. --INVALID-LINK--
-
ResearchGate. (2020). Chapter 65 - Polyphenols Nano-Formulations for Topical Delivery and Skin Tissue Engineering. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. --INVALID-LINK--
-
ScienceDirect. (n.d.). Fast high performance liquid chromatography and ultraviolet–visible quantification of principal phenolic antioxidants in fresh rosemary. --INVALID-LINK--
-
Taylor & Francis Online. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. --INVALID-LINK--
-
PubMed. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Analytical Methods. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Rosemary (Rosmarinus officinalis L., syn Salvia rosmarinus Spenn.) and Its Topical Applications: A Review. --INVALID-LINK--
-
MDPI. (n.d.). Rosmarinus officinalis and Skin: Antioxidant Activity and Possible Therapeutical Role in Cutaneous Diseases. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC chromatograms of (A) carnosol, (B) carnosic acid, and (C) a.... --INVALID-LINK--
-
Caring Sunshine. (n.d.). Relationship: Skin (infections) and this compound. --INVALID-LINK--
-
MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. --INVALID-LINK--
-
ResearchGate. (n.d.). Ex vivo permeation test using Franz diffusion cells. (A) Image.... --INVALID-LINK--
-
Semantic Scholar. (n.d.). Development, physico‐chemical characterization and in‐vitro studies of hydrogels containing rosmarinic acid‐loaded nanoemulsion for topical application. --INVALID-LINK--
-
PubMed Central. (n.d.). Rosmarinus officinalis and Skin: Antioxidant Activity and Possible Therapeutical Role in Cutaneous Diseases. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. --INVALID-LINK--
-
ResearchGate. (2025). This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages. --INVALID-LINK--
-
MedKoo Biosciences. (n.d.). This compound | CAS#80225-53-2 | antioxidant. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells. --INVALID-LINK--
-
ResearchGate. (2023). (PDF) Rosmarinus officinalis and Skin: Antioxidant Activity and Possible Therapeutical Role in Cutaneous Diseases. --INVALID-LINK--
-
ResearchGate. (2025). Solubility of Carnosic acid and Carnosol from Rosemary Extract in Supercritical CO2. --INVALID-LINK--
-
PubMed. (2017). Topical Nano and Microemulsions for Skin Delivery. --INVALID-LINK--
-
YouTube. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. --INVALID-LINK--
-
DergiPark. (n.d.). Proximate analysis, physicochemical properties and chemical characterization of Rosmarinus officinalis L. oil. --INVALID-LINK--
-
PubMed. (2017). Potential Application of Nanoemulsions for Skin Delivery of Pomegranate Peel Polyphenols. --INVALID-LINK--
-
MDPI. (n.d.). Topical Nano and Microemulsions for Skin Delivery. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Microemulsions and Nanoemulsions in Skin Drug Delivery. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Tea and Rosemary Extracts in Free and Encapsulated Liposome Forms: Natural Antioxidants in Sports Science | International Journal of Sport Studies for Health [journals.kmanpub.com]
- 7. Characterization Methods for Nanoparticle–Skin Interactions: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 80225-53-2 [perflavory.com]
- 11. academic.oup.com [academic.oup.com]
- 12. japsonline.com [japsonline.com]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Topical Nano and Microemulsions for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Characterization Methods for Nanoparticle–Skin Interactions: An Overview | Semantic Scholar [semanticscholar.org]
- 19. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
- 20. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanocomposix.com [nanocomposix.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples [mdpi.com]
- 25. repositorio.uchile.cl [repositorio.uchile.cl]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. alterlab.co.id [alterlab.co.id]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture of Rosmanol: A Synergistic NMR and Mass Spectrometry Approach
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in natural products chemistry, pharmacology, and analytical sciences.
Abstract: Rosmanol, a phenolic abietane diterpene predominantly found in rosemary (Rosmarinus officinalis L.) and other Lamiaceae species, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties[1][2]. The precise and unambiguous determination of its complex tricyclic structure is a prerequisite for understanding its mechanism of action, ensuring quality control of herbal preparations, and guiding synthetic derivatization efforts. This comprehensive application note provides an in-depth guide to the structural elucidation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We detail not just the "what" but the "why" behind the analytical strategy, offering field-proven protocols and data interpretation guidance to empower researchers in their natural product discovery workflows.
Introduction: The Scientific Imperative for Structural Verification
This compound is a member of the abietane diterpene family, characterized by a fused three-ring system. Its biological activity is intimately linked to its specific stereochemistry and the arrangement of its functional groups, including a catechol moiety and a γ-lactone ring[1][3]. Oxidation during extraction or storage can lead to the formation of closely related isomers and degradation products, such as carnosol and epithis compound[4]. Therefore, a robust analytical workflow is crucial to definitively identify and characterize this compound in complex mixtures.
This guide presents a logical, step-by-step workflow that integrates HRMS for elemental composition and NMR for mapping the covalent framework and stereochemistry.
The Overall Analytical Workflow
The structural elucidation of a natural product like this compound is a puzzle. Each analytical technique provides a unique set of clues, and only by combining them can the full picture be revealed. Our approach is systematic, beginning with the determination of the molecular formula and then proceeding to piece together the molecular skeleton bond by bond.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Defining the Boundaries
High-resolution mass spectrometry is the first critical step, providing the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental formula, a foundational piece of information that constrains all subsequent structural hypotheses.
High-Resolution Mass Spectrometry (HRMS)
Principle of Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar phenolic compounds like this compound, as it typically produces the intact protonated [M+H]+ or deprotonated [M-H]- molecular ion with minimal fragmentation. Using a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF), we can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high accuracy allows us to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For this compound (C₂₀H₂₆O₅), the expected exact mass provides a definitive filter for database searching and formula generation[5].
Tandem Mass Spectrometry (MS/MS)
Principle of Causality: Once the molecular ion is identified, tandem MS (or MS²) is employed to induce fragmentation in a controlled manner. By isolating the precursor ion (e.g., m/z 345.17 for [M-H]- of this compound) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. These fragment ions correspond to the loss of stable neutral molecules (like H₂O or CO₂) or cleavages across the ring system. This fragmentation "fingerprint" is invaluable for confirming the identity of known compounds against a library or for piecing together the structure of a novel molecule[6]. Studies on this compound isomers show characteristic losses corresponding to the carboxylic acid group (44 amu) and a water molecule (18 amu)[6].
Table 1: Expected HRMS and MS/MS Fragment Data for this compound
| Ion Type | Calculated m/z (C₂₀H₂₆O₅) | Observed Fragment Ion (m/z) | Proposed Neutral Loss |
| [M-H]⁻ | 345.1702 | 345.17 | - |
| [M-H-H₂O]⁻ | 327.1596 | ~327.16 | H₂O (18.01 Da) |
| [M-H-CO₂]⁻ | 301.1804 | ~301.18 | CO₂ (44.00 Da) |
| [M-H-CO₂-H₂O]⁻ | 283.1698 | ~283.17 | CO₂ + H₂O (62.01 Da) |
Note: The fragmentation pattern is inferred from data on this compound isomers and general principles of diterpene fragmentation[6]. The loss of CO₂ is characteristic of the γ-lactone ring cleavage.
NMR Spectroscopy: Assembling the Molecular Jigsaw
While MS provides the formula and fragmentation clues, NMR spectroscopy provides the detailed atomic-level map of the molecule's covalent structure and stereochemistry. A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment of every proton and carbon atom in the this compound structure.
1D NMR: The Initial Blueprint (¹H and ¹³C NMR)
-
¹H NMR: The proton NMR spectrum gives the first overview of the types of protons present. For this compound, we expect to see signals in the aromatic region (for the catechol ring), olefinic region, aliphatic region (for the fused ring system), and characteristic signals for methyl groups[7][8]. The integration of these signals provides the relative number of protons of each type, and the coupling constants (J-values) give information about neighboring protons.
-
¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). This is a crucial step in building the carbon skeleton[9][10].
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C Chemical Shift (δc, ppm)¹ | ¹H Chemical Shift (δн, ppm)¹ | Multiplicity (J in Hz) |
| 1 | 30.2 | 1.98 (α), 3.29 (β) | m |
| 2 | 19.1 | 1.59 | m |
| 3 | 41.5 | 1.65 | m |
| 4 | 33.1 | - | - |
| 5 | 47.7 | 1.85 | m |
| 6 | 78.8 | 4.72 | br s |
| 7 | 69.1 | 4.72 | br s |
| 8 | 135.1 | - | - |
| 9 | 124.9 | - | - |
| 10 | 49.2 | - | - |
| 11 | 143.8 | - | - |
| 12 | 143.4 | - | - |
| 13 | 136.5 | - | - |
| 14 | 112.4 | 6.86 | s |
| 15 | 27.6 | 3.27 | sept |
| 16 | 23.0 | 1.17 | d (7.2) |
| 17 | 23.1 | 1.17 | d (7.2) |
| 18 | 32.0 | 1.02 | s |
| 19 | 20.0 | 0.90 | s |
| 20 | 175.9 | - | - |
¹ Data compiled from literature, typically recorded in acetone-d₆ or CDCl₃. Chemical shifts can vary slightly based on solvent and concentration[3][7][8].
2D NMR: Connecting the Pieces
Principle of Causality: 2D NMR experiments are the key to assembling the structure. They work by correlating nuclear spins through chemical bonds or through space, allowing us to trace out the connectivity of the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton spin systems. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). This allows us to trace out chains of connected protons, for example, the aliphatic protons in the A and B rings of this compound[9][11][12].
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for assigning carbons that have protons directly attached. Each cross-peak in an HSQC spectrum correlates a proton signal with the carbon signal to which it is directly bonded (¹JCH)[13][14]. This allows us to definitively link the proton assignments from the ¹H and COSY spectra to the carbon skeleton identified by ¹³C and DEPT experiments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the final structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These "long-range" correlations are the critical links that connect the different spin systems (identified by COSY) and tie in the quaternary carbons (which are invisible in HSQC). For example, the HMBC spectrum of this compound would show correlations from the methyl protons (H-18, H-19) to the quaternary carbons C-4 and C-5, thus locking the A/B ring junction in place[2][13][15].
Caption: Key HMBC correlations for assembling the this compound skeleton.
Standard Operating Protocols
The following protocols are provided as a robust starting point. Researchers should optimize parameters based on available instrumentation and sample characteristics.
Protocol 1: Extraction and Isolation of this compound
This protocol is adapted for the extraction of abietane diterpenes from Salvia or Rosmarinus species[4][8][16].
-
Plant Material Preparation: Air-dry the leaves of the plant material and grind them into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or sonication-assisted extraction with a suitable solvent. Acetone or 70% ethanol are effective choices for these phenolic diterpenes[16][17].
-
For sonication, use a 1:10 ratio of plant material to solvent (e.g., 10 g powder in 100 mL acetone) and sonicate for 15-20 minutes at a controlled temperature (e.g., < 50°C).
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
The crude extract can be subjected to column chromatography over silica gel.
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing the compound of interest.
-
For final purification, preparative TLC (pTLC) or HPLC may be necessary to yield pure this compound[8].
-
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄) in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the tube and label it clearly.
-
-
Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).
-
1D Spectra: Acquire standard ¹H, ¹³C, DEPT-90, and DEPT-135 spectra.
-
2D Spectra: Acquire standard gCOSY, gHSQC, and gHMBC experiments. For HMBC, optimize the long-range coupling delay for an average J-coupling of ~8 Hz to observe both ²JCH and ³JCH correlations effectively[13].
-
Protocol 3: HR-LC-MS and MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).
-
-
Chromatography:
-
Inject the sample onto a C18 reverse-phase UHPLC/HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The formic acid aids in protonation for positive ion mode ESI.
-
-
Mass Spectrometry:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an ESI source.
-
Acquire data in both positive and negative ion modes in full scan mode over a relevant m/z range (e.g., 100-1000).
-
Perform a data-dependent MS/MS experiment where the instrument automatically selects the most intense ions from the full scan (including the m/z corresponding to this compound) for fragmentation.
-
Conclusion
The structural elucidation of this compound is a paradigmatic example of modern natural product chemistry, requiring a multi-faceted analytical approach. High-resolution mass spectrometry provides the elemental formula and key fragmentation data, setting the molecular boundaries. A full suite of 1D and 2D NMR experiments then allows for the meticulous assembly of the molecular structure, piece by piece, confirming every connection and establishing the final architecture. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to confidently identify this compound and apply these powerful techniques to the vast and exciting world of natural product discovery.
References
- 1. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) Leaves by Supercritical Fluid Extraction and Their Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR | MDPI [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Rosmanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Rosmanol and the Need for Synthetic Access
This compound, a naturally occurring phenolic diterpene lactone found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has emerged as a compound of significant interest to the scientific and pharmaceutical communities.[1][2][3] Its abietane skeleton, characterized by a fused tricyclic ring system, is adorned with functional groups that impart a remarkable range of biological activities.[4] In vitro and in vivo studies have demonstrated its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties.[1][3][5] The antioxidant capacity of this compound, in particular, has been shown to be more effective than some synthetic antioxidants.[6][7]
The therapeutic potential of this compound is vast; however, its natural abundance is often low, posing a significant challenge for extensive research and drug development.[8][9] This limitation underscores the critical need for efficient and scalable synthetic methodologies to access this compound and its derivatives. This guide provides a detailed overview of the primary synthetic strategies, with a focus on semi-synthesis from readily available natural precursors, and offers comprehensive, step-by-step protocols for key transformations.
Principal Synthetic Strategies: A Focus on Semi-Synthesis
The most prevalent and practical approach to obtaining this compound and its derivatives is through semi-synthesis, primarily utilizing the abundant natural products carnosic acid and its oxidized derivative, carnosol.[8][9] These compounds, also found in rosemary and sage, serve as ideal starting materials due to their structural similarity to this compound.[10][11][12]
The conversion of carnosic acid to this compound is believed to mimic a natural biosynthetic pathway.[13] Carnosic acid is relatively unstable and can be oxidized to form various derivatives, including carnosol and this compound.[10][11][12] This oxidative cascade is a key process that can be harnessed in the laboratory to produce this compound in significant quantities.[4]
Caption: General semi-synthetic pathway from Carnosic Acid to this compound and its derivatives.
Detailed Protocols for Semi-Synthesis
The following protocols provide detailed, step-by-step instructions for the semi-synthesis of this compound and a key derivative, galdosol, starting from carnosol. These methods have been adapted from established literature procedures.[8][13]
Protocol 1: Synthesis of this compound from Carnosol
This protocol describes the base-mediated oxidative cyclization of carnosol to yield this compound. The reaction proceeds through a proposed mechanism involving the formation of a quinone intermediate followed by intramolecular cyclization.
Materials:
-
Carnosol
-
Acetone (ACS grade)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane/ethyl acetate mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve carnosol (1.0 g) in acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: To the stirred solution, add 5% aqueous sodium bicarbonate (50 mL).
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate to afford pure this compound.
Expected Yield: The yield of this compound is typically in the range of 70-80%.
Protocol 2: Synthesis of Galdosol and Rosmaquinone from this compound
This protocol details the oxidation of this compound using pyridinium chlorochromate (PCC) to produce galdosol and rosmaquinone. PCC is a milder oxidizing agent that selectively oxidizes the secondary alcohol at C-7 of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Pyridinium chlorochromate (PCC)
-
Florisil®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane/dioxane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (100 mg, 0.29 mmol) in dichloromethane (20 mL).
-
Oxidation: Add pyridinium chlorochromate (125 mg, 0.58 mmol) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 2-3 hours.
-
Work-up:
-
Upon completion, filter the reaction mixture through a short pad of Florisil® to remove the chromium salts.
-
Wash the pad with additional dichloromethane.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Separate the resulting mixture of galdosol and rosmaquinone by silica gel column chromatography using an appropriate eluent system, such as n-hexane/dioxane (1:1), to yield the pure products.[13]
Expected Yield: The yields for galdosol and rosmaquinone are approximately 20% and 30%, respectively.[13]
Characterization of Synthetic Derivatives
The identity and purity of the synthesized this compound derivatives must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for aromatic protons, the C-7 hydroxyl proton, and the isopropyl group. |
| ¹³C NMR | Determination of the carbon skeleton and functional groups. | Resonances corresponding to the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the abietane framework. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the derivative. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification.[14] | A single major peak indicating a high degree of purity. |
Visualization of the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of this compound and its subsequent oxidation to Galdosol and Rosmaquinone.
Conclusion and Future Directions
The semi-synthetic methods detailed in this guide provide a reliable and efficient means of accessing this compound and its derivatives for research purposes. By leveraging the natural abundance of carnosic acid and carnosol, these protocols circumvent the challenges associated with total synthesis and isolation from natural sources. Further research into the development of more sustainable and scalable synthetic routes, including biocatalytic and flow chemistry approaches, will be crucial for the continued exploration of the therapeutic potential of this fascinating class of natural products. The ability to generate a diverse library of this compound derivatives will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.
References
- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Rosmanol in Functional Foods and Nutraceuticals: A Guide for Researchers and Developers
Introduction: The Rising Profile of a Potent Phenolic Diterpene
In the ever-evolving landscape of functional foods and nutraceuticals, the demand for natural, scientifically-validated bioactive compounds is paramount. Among the promising candidates derived from the plant kingdom, Rosmanol, a phenolic diterpene primarily isolated from rosemary (Rosmarinus officinalis L.), has garnered significant attention for its multifaceted health benefits.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for harnessing the potential of this compound. We will delve into the scientific underpinnings of its bioactivity, methodologies for its extraction and analysis, and strategies for its effective incorporation into functional food and nutraceutical formulations.
This compound's therapeutic potential is rooted in its potent antioxidant and anti-inflammatory properties.[3][4] It has demonstrated a remarkable capacity to neutralize free radicals and modulate key inflammatory pathways, suggesting its utility in the prevention and management of chronic diseases associated with oxidative stress and inflammation.[5][6] This document will explore these mechanisms in detail, providing a solid scientific foundation for its application.
Part 1: Foundational Science and Mechanism of Action
Chemical Profile of this compound
This compound (C20H26O5) is a diterpenoid that belongs to the abietane family of organic compounds. Its chemical structure, characterized by a catechol group, is central to its potent antioxidant activity. This structural feature enables this compound to donate hydrogen atoms to quench free radicals, thereby interrupting oxidative chain reactions.
| Property | Value | Source |
| Molecular Formula | C20H26O5 | [4] |
| Molar Mass | 346.42 g/mol | [4] |
| Primary Source | Rosmarinus officinalis L. | [1][2] |
| Key Bioactivities | Antioxidant, Anti-inflammatory | [3][4] |
Core Mechanisms of Bioactivity
This compound exerts its health-promoting effects through multiple signaling pathways. Its anti-inflammatory action is particularly well-documented and is primarily attributed to its ability to suppress the production of pro-inflammatory mediators.
1. Inhibition of Inflammatory Pathways:
This compound has been shown to potently inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][5] This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both significant mediators of inflammation.[1][5]
Furthermore, this compound's anti-inflammatory effects are mediated through the downregulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8] By interfering with the activation of these pathways, this compound effectively curtails the transcription of various pro-inflammatory genes.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Nasopharyngeal Carcinoma Cell Proliferation and Enhances Apoptosis, the Regulation of MAPK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
experimental models for studying Rosmanol's in vivo efficacy
An Application Guide to In Vivo Efficacy Models for Rosmanol
Introduction: The Therapeutic Promise of this compound
This compound is a potent phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis) and other species of the Lamiaceae family.[1][2] Its unique chemical structure endows it with a spectrum of biological activities that have captured the interest of the drug development community. Preclinical research has identified this compound as a powerful antioxidant, anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3]
Mechanistically, this compound exerts its effects through multiple pathways. It is a formidable scavenger of reactive oxygen species (ROS) and can bolster endogenous antioxidant defenses by upregulating enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][5] Its anti-inflammatory properties are linked to the downregulation of key signaling pathways, including NF-κB and MAPK, which in turn suppresses the expression of pro-inflammatory mediators such as iNOS and COX-2.[1][6] Furthermore, in oncology models, this compound has been shown to induce apoptosis in cancer cells through both mitochondrial and death receptor pathways.[4]
This application note provides a detailed guide for researchers on the selection and implementation of robust in vivo experimental models to validate and quantify the therapeutic efficacy of this compound across its primary pharmacological domains.
Core Principles for In Vivo Study Design
Before proceeding to specific disease models, it is critical to establish a sound experimental framework. The choices made regarding animal models, formulation, and administration route are fundamental to generating reproducible and translatable data.
-
Animal Model Selection: The most commonly used models for this type of research are rodents, specifically mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar), due to their well-characterized physiology and genetic homology to humans.[7][8] For cancer studies, immunodeficient strains such as athymic nude (Foxn1nu) or SCID mice are required to prevent rejection of human tumor xenografts.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation and Dosing: this compound is a solid powder with good solubility in DMSO.[4] For in vivo administration, a stock solution in DMSO can be prepared and further diluted in a suitable vehicle (e.g., saline with Tween 80 or corn oil) to minimize toxicity. It is imperative that a vehicle control group is included in every experiment to isolate the effects of the compound. Published studies have used doses in the range of 30-100 mg/kg, providing a strong starting point for dose-response investigations.
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.
-
Oral Gavage (PO): Preferred for modeling clinical use of an orally administered drug. It subjects the compound to first-pass metabolism.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often resulting in higher bioavailability. It is commonly used in preclinical screening to demonstrate proof-of-concept.[10]
-
Application 1: Evaluating Anti-Inflammatory Efficacy
Rationale: this compound's established ability to inhibit the NF-κB and MAPK signaling pathways makes it a prime candidate for treating inflammatory conditions.[6] The carrageenan-induced paw edema model is a classic and highly reproducible assay for acute inflammation, directly reflecting the vasodilation and increased vascular permeability that this compound is expected to counteract.[8][11][12]
Model: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to inhibit the edema that forms following the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[8] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first few hours, followed by prostaglandins and nitric oxide, which are directly related to this compound's known targets (COX-2 and iNOS).[1]
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol
-
Animal Selection: Use male Sprague-Dawley rats (180-220g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline)
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Using a digital plethysmometer, measure and record the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the assigned treatments via the chosen route (e.g., IP injection) 60 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals. The inflamed paw tissue can be excised for histological analysis or homogenized to measure levels of inflammatory biomarkers.
Data and Endpoint Analysis
The primary outcome is the change in paw volume. Efficacy is determined by the percentage inhibition of edema.
-
Quantitative Endpoints:
-
Paw Volume: Calculate the percent inhibition of edema compared to the vehicle control group.
-
Biomarker Analysis (ELISA/Western Blot): Measure levels of TNF-α, IL-1β, IL-6, MPO, COX-2, and iNOS in paw tissue homogenates.[13]
-
-
Qualitative Endpoints:
-
Histology (H&E Staining): Assess the infiltration of inflammatory cells in the paw tissue.
-
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Indomethacin (10 mg/kg) |
| Route of Admin. | IP | IP | IP | IP |
| Time of Admin. | 60 min pre-induction | 60 min pre-induction | 60 min pre-induction | 60 min pre-induction |
| Peak Paw Edema (mL) | 1.2 ± 0.15 | 0.8 ± 0.12 | 0.6 ± 0.10 | 0.5 ± 0.08 |
| % Inhibition | 0% | 33% | 50% | 58% |
| Tissue TNF-α | High | Reduced | Significantly Reduced | Significantly Reduced |
| *Expected outcome relative to vehicle. Statistical significance to be determined. |
Application 2: Assessing Antioxidant & Neuroprotective Efficacy
Rationale: this compound is a potent antioxidant that directly scavenges ROS and enhances the activity of endogenous antioxidant enzymes.[4][5][14] This activity is foundational to its neuroprotective effects, as oxidative stress is a key driver of neuronal damage in many pathologies.[15][16] A model of chemically-induced systemic oxidative stress can be used to directly measure this compound's antioxidant capacity in vivo.
Caption: this compound mitigates oxidative stress via direct ROS scavenging and upregulation of antioxidant enzymes.
Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
CCl₄ administration induces severe oxidative stress, particularly in the liver, through the formation of free radicals that cause lipid peroxidation and cellular damage. This provides a robust system to evaluate the protective effects of antioxidant compounds.
Detailed Protocol
-
Animal Selection: Use male Wistar rats (200-250g).
-
Acclimatization & Grouping: Acclimatize as previously described and divide into groups (n=6-8):
-
Group 1: Naive Control (No treatment)
-
Group 2: Vehicle Control (Corn oil) + CCl₄
-
Group 3: this compound (e.g., 100 mg/kg, PO) + CCl₄
-
Group 4: Positive Control (e.g., Silymarin, 100 mg/kg, PO) + CCl₄
-
-
Treatment Regimen: Administer this compound, Silymarin, or vehicle daily via oral gavage for 7 days.
-
Induction of Oxidative Stress: On day 7, 2 hours after the final treatment dose, administer a single IP injection of CCl₄ (1 mL/kg, 50% v/v in corn oil) to all groups except the naive control.
-
Sample Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture and perfuse the liver with cold saline. Euthanize the animals.
-
Sample Processing:
-
Blood: Centrifuge to separate serum for biochemical analysis.
-
Liver: Homogenize a portion of the liver in phosphate buffer for antioxidant enzyme assays. Fix another portion in formalin for histology.
-
Data and Endpoint Analysis
Efficacy is measured by the attenuation of liver damage and the restoration of antioxidant status.
-
Serum Biomarkers:
-
Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.
-
-
Tissue Homogenate Analysis:
-
Histology: H&E staining of liver sections to assess necrosis and inflammatory cell infiltration.
| Parameter | Vehicle + CCl₄ | This compound + CCl₄ | Silymarin + CCl₄ |
| Serum ALT (U/L) | Markedly Elevated | Significantly Reduced | Significantly Reduced |
| Liver MDA (nmol/mg protein) | High | Reduced | Reduced |
| Liver GSH (µmol/g tissue) | Depleted | Restored | Restored |
| Liver SOD Activity (U/mg protein) | Decreased | Increased | Increased |
| Histology | Severe Necrosis | Mild to Moderate Necrosis | Mild Necrosis |
| *Expected outcome relative to CCl₄ control. Statistical significance to be determined. |
Application 3: Determining Anti-Cancer Efficacy
Rationale: this compound's ability to induce apoptosis in cancer cell lines, such as human colon adenocarcinoma cells (COLO 205), provides a strong basis for its investigation as an anti-cancer agent. The human tumor xenograft model in immunodeficient mice is the industry standard for preclinical in vivo evaluation of anti-tumor compounds.[9][17][18][19]
Model: Subcutaneous Colorectal Cancer Xenograft
This model involves implanting human cancer cells subcutaneously into immunodeficient mice, allowing for the formation of a solid tumor whose growth can be easily monitored and measured over time in response to treatment.[17]
References
- 1. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 2. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpras.com [ijpras.com]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation [mdpi.com]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective and antinociceptive effects of rosemary (Rosmarinus officinalis L.) extract in rats with painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of Rosmarinus officinalis and Its Pharmacological Potential Against Neurodegenerative Diseases | Journal of Advances in Medicine and Pharmaceutical Sciences [lamintang.org]
- 17. ijpbs.com [ijpbs.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Rosmanol's Impact on NF-κB and MAPK Signaling Pathways
Introduction: Unveiling the Molecular Mechanisms of Rosmanol
This compound, a potent phenolic diterpene isolated from the culinary herb Rosmarinus officinalis (rosemary), has garnered significant scientific interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate key intracellular signaling pathways that are often dysregulated in chronic diseases. This guide provides a comprehensive framework and detailed protocols for researchers investigating the effects of this compound on two central signaling networks: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB and MAPK signaling cascades are critical regulators of cellular processes such as inflammation, immune response, cell proliferation, and apoptosis.[4][5] Their aberrant activation is a hallmark of many inflammatory disorders and cancers. Preclinical evidence strongly suggests that this compound exerts its anti-inflammatory effects by suppressing these pathways.[1][6][7] For instance, studies have shown that this compound can inhibit the activation of NF-κB and downregulate the phosphorylation of key MAPK members like ERK1/2 and p38.[1][8]
This document serves as a technical guide for cell biologists, pharmacologists, and drug discovery scientists. It offers field-proven, step-by-step protocols to dissect the molecular interactions between this compound and these critical pathways, enabling a robust evaluation of its therapeutic potential.
Scientific Rationale: Targeting the Core of Inflammatory Signaling
To design meaningful experiments, it is crucial to understand the signaling architecture that this compound targets. Both the NF-κB and MAPK pathways are activated by extracellular stimuli, such as the bacterial endotoxin Lipopolysaccharide (LPS) or inflammatory cytokines like TNF-α, which bind to cell surface receptors like Toll-like receptor 4 (TLR4).[7][9]
The NF-κB Signaling Pathway
In its inactive state, the NF-κB transcription factor (a heterodimer, typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[10][11] Upon stimulation, a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate into the nucleus.[11][12] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[1][3]
Research indicates that this compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its transcriptional activity.[1][6]
The MAPK Signaling Pathways
The MAPK family consists of several distinct cascades, most notably the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.[5][13] These pathways are three-tiered kinase modules: a MAPKKK (e.g., Raf, MEKK) activates a MAPKK (e.g., MEK, MKK), which in turn activates a MAPK (ERK, JNK, or p38).[14] Once activated by dual phosphorylation, these MAPKs phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular responses.[15][16]
This compound has been shown to potently suppress the phosphorylation, and thus the activation, of ERK1/2 and p38 in response to inflammatory stimuli.[1][17] This inhibition contributes significantly to its anti-inflammatory and anti-proliferative effects.[18]
Experimental Design and Workflow
A robust investigation into this compound's effects requires a multi-pronged approach. The core strategy involves stimulating a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) with an agonist like LPS, in the presence or absence of this compound pre-treatment.[1] The activation status of the NF-κB and MAPK pathways is then assessed using a combination of biochemical and functional assays.
Core Protocols
Causality Note: The following protocols are designed as a self-validating system. The use of multiple controls (vehicle, stimulus-only) is essential to isolate the specific inhibitory effects of this compound from baseline cellular activity or potential cytotoxicity. Western blotting for both phosphorylated (active) and total protein levels ensures that any observed decrease in activation is due to signaling inhibition, not protein degradation.
Protocol 1: Cell Culture and Treatment
This initial protocol establishes the experimental model. RAW 264.7 murine macrophages are an excellent model for studying LPS-induced inflammation.[1][6]
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability or luciferase assays) and allow them to adhere for 24 hours until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock in serum-free media to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Pre-treatment: Remove the culture medium from the cells and replace it with serum-free medium containing the desired concentrations of this compound or vehicle (DMSO). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Incubate for 1-2 hours.
-
Rationale: Pre-treatment allows this compound to enter the cells and be available to interact with signaling components before the inflammatory stimulus is introduced.
-
-
Stimulation: Add the inflammatory stimulus, typically LPS (final concentration 1 µg/mL), directly to the wells.[10]
-
Incubation: Incubate the cells for the appropriate duration based on the downstream assay.
-
Harvesting: After incubation, proceed immediately to cell lysis for protein extraction or the specific assay protocol.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Activation
Western blotting is the gold-standard method for detecting changes in protein phosphorylation, a direct measure of kinase activation.[15][16]
-
Cell Lysis: After treatment, place the culture plate on ice. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well of a 6-well plate.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins after cell lysis.[11]
-
-
Protein Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of total protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Rationale: Blocking prevents non-specific binding of the primary antibody to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for suggested antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, strip the membrane and re-probe with the appropriate antibody (e.g., total p65, total ERK, or β-actin).
| Table 1: Recommended Primary Antibodies for Western Blot Analysis | ||
| Target Protein | Significance | Typical Dilution |
| Phospho-NF-κB p65 (Ser536) | Marker of p65 activation | 1:1000 |
| Total NF-κB p65 | Control for total p65 levels | 1:1000 |
| IκBα | Inhibitory protein; degradation indicates NF-κB activation | 1:1000 |
| Phospho-p44/42 MAPK (ERK1/2) | Marker of ERK pathway activation | 1:2000 |
| Total p44/42 MAPK (ERK1/2) | Control for total ERK levels | 1:1000 |
| Phospho-p38 MAPK | Marker of p38 pathway activation | 1:1000 |
| Total p38 MAPK | Control for total p38 levels | 1:1000 |
| Phospho-SAPK/JNK | Marker of JNK pathway activation | 1:1000 |
| Total SAPK/JNK | Control for total JNK levels | 1:1000 |
| β-actin or GAPDH | Loading control to ensure equal protein loading | 1:5000 |
Protocol 3: NF-κB Luciferase Reporter Assay
This functional assay measures the transcriptional activity of NF-κB, providing complementary data to the Western blot.[19][20]
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or RAW 264.7) in a 24- or 96-well plate. Co-transfect the cells with two plasmids:
-
An NF-κB reporter plasmid (containing the firefly luciferase gene downstream of NF-κB response elements).
-
A control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency.
-
Rationale: The Renilla luciferase control is crucial to correct for well-to-well variations in cell number and transfection efficiency.[10]
-
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with LPS (1 µg/mL) or TNF-α (10 ng/mL).[10] Incubate for an additional 6-18 hours.
-
Cell Lysis: Wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system and a luminometer to sequentially measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.[19][20]
-
Data Analysis: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated vehicle control.
Data Analysis and Interpretation
| Table 2: Expected Outcomes of this compound Treatment on LPS-Stimulated Cells | |
| Assay | Expected Result in (this compound + LPS) vs. (LPS Alone) |
| Western Blot | |
| p-p65 / Total p65 Ratio | ↓ Decreased |
| IκBα Levels | ↑ Increased (less degradation) |
| p-ERK / Total ERK Ratio | ↓ Decreased |
| p-p38 / Total p38 Ratio | ↓ Decreased |
| NF-κB Luciferase Assay | |
| Normalized Luciferase Activity | ↓ Decreased |
Interpretation: A significant decrease in the phosphorylation of p65, ERK, and p38, coupled with a stabilization of IκBα and reduced NF-κB reporter activity in the this compound-treated groups, provides strong evidence that this compound inhibits these inflammatory signaling pathways.[1][7] The dose-dependency of this inhibition should also be evaluated to determine the potency of this compound.
Conclusion
The protocols detailed in this guide provide a robust and validated workflow for elucidating the molecular mechanisms of this compound. By combining Western blot analysis to probe specific signaling events with functional reporter assays, researchers can generate high-quality, reproducible data. This multi-faceted approach is essential for characterizing the anti-inflammatory and anti-cancer potential of this compound and provides a solid foundation for further preclinical and translational research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Suppresses Nasopharyngeal Carcinoma Cell Proliferation and Enhances Apoptosis, the Regulation of MAPK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. mdpi.com [mdpi.com]
- 15. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Rosmanol Extraction and Purification
Welcome to the technical support center dedicated to addressing the complexities of Rosmanol extraction and purification. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent antioxidant diterpene. Here, we move beyond simple protocols to explore the underlying principles and provide actionable troubleshooting advice in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low this compound yield is a frequent challenge and can stem from several factors throughout the extraction and purification process. Here's a breakdown of the primary culprits:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Traditional methods like maceration may not be as efficient as modern techniques.[1][2] Consider employing advanced methods such as Ultrasound-Assisted Extraction (UAE)[2][3][4], Microwave-Assisted Extraction (MAE)[1][5], or Supercritical Fluid Extraction (SFE)[6][7][8], which have demonstrated improved efficiency.
-
Inappropriate Solvent Selection: Solvent polarity is critical. This compound, being a phenolic diterpene, has moderate polarity. While ethanol is a common solvent, its efficiency can be influenced by the presence of water.[9] Acetone has also shown to be an effective solvent.[6][7] The choice of solvent can also influence the co-extraction of impurities, complicating purification.
-
Degradation of Precursors: this compound is often formed from the degradation of other diterpenes, primarily carnosic acid and carnosol.[10] Factors like high temperatures, prolonged extraction times, and exposure to light can accelerate the degradation of these precursors, ultimately affecting the final this compound concentration.[10]
-
Inefficient Purification: Significant losses can occur during purification steps. This could be due to irreversible adsorption onto the stationary phase in column chromatography, co-elution with other closely related compounds, or product loss during solvent evaporation and transfer steps.
Q2: I'm observing significant degradation of my target compounds during extraction. How can I minimize this?
A2: Minimizing degradation is paramount for achieving a high yield and purity of this compound. The key is to control the experimental conditions that promote the breakdown of phenolic diterpenes.
-
Temperature Control: High temperatures can accelerate the degradation of carnosic acid, a key precursor to this compound.[10] Whenever possible, opt for lower extraction temperatures. Techniques like Supercritical Fluid Extraction (SFE) with CO2 are advantageous as they can be performed at milder temperatures.[10]
-
Solvent Choice: Protic solvents like methanol and ethanol can react with the target compounds, leading to the formation of ethers and other derivatives.[10] While widely used, their impact should be considered. Aprotic solvents may be preferred to minimize such reactions.[10]
-
Light Exposure: Phenolic compounds, including this compound and its precursors, are often light-sensitive.[10] It is crucial to protect your samples from light throughout the extraction and purification process by using amber glassware or covering your apparatus with aluminum foil.
-
pH Management: Acidic conditions can facilitate the breakdown of related compounds.[10] Maintaining a neutral pH during extraction, where feasible, can help preserve the integrity of the target molecules.
-
Minimize Extraction Time: Longer extraction times increase the exposure of the compounds to potentially degradative conditions.[10] Employing more efficient extraction methods like UAE or MAE can significantly reduce the required extraction time.[4][5][11]
Q3: Which analytical method is best for quantifying this compound in my extracts and purified fractions?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation, identification, and quantification of this compound and other non-volatile compounds in rosemary extracts.[12]
-
Detection: A UV Diode Array Detector (DAD) or Photodiode Array Detector (PDA) is typically used for detection.[12] For enhanced specificity and identification, coupling HPLC with Mass Spectrometry (MS) is highly recommended.[12][13]
-
Column: A reversed-phase C18 column is the standard choice for separating phenolic diterpenes.[6][13]
-
Mobile Phase: The mobile phase usually consists of a gradient of an aqueous acidic solution (e.g., 10 mM acetic acid) and an organic solvent like acetonitrile or methanol.[6]
-
Quantification: Quantification is typically performed using an external standard method, where a calibration curve is generated using a certified this compound standard.[13]
II. Troubleshooting Guides
Troubleshooting Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient extraction method. 2. Suboptimal solvent-to-solid ratio.[14] 3. Inadequate particle size of the plant material.[14] 4. Insufficient extraction time or temperature.[15] | 1. Switch to a more efficient method like UAE, MAE, or SFE.[1][2][7] 2. Optimize the solvent-to-solid ratio; a higher ratio can improve extraction but may require more solvent for subsequent steps. 3. Grind the plant material to a smaller, uniform particle size to increase the surface area for extraction. 4. Systematically optimize extraction time and temperature for your chosen method. Response Surface Methodology (RSM) can be a valuable tool for this.[15][16] |
| Co-extraction of Interfering Compounds (e.g., Chlorophyll) | 1. Use of non-selective solvents. 2. Extraction from fresh plant material. | 1. Employ a pre-extraction step with a non-polar solvent like n-hexane to remove chlorophyll and other non-polar impurities. 2. Supercritical CO2 extraction is highly selective and can yield a cleaner extract.[6][7] 3. If using liquid solvents, a decolorization step with activated carbon may be necessary, although this can lead to some loss of the target compound.[6][7] |
| Inconsistent Results Between Batches | 1. Variation in raw material (plant source, age, drying conditions).[9][17] 2. Lack of precise control over extraction parameters. | 1. Standardize the source and pre-processing of your rosemary leaves. 2. Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled and recorded for each batch. |
Troubleshooting Purification by Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from its Isomers (e.g., Epithis compound) | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition.[18] 3. Column overloading. | 1. Silica gel is a common stationary phase.[18] Consider using a smaller particle size for higher resolution. 2. Optimize the mobile phase gradient. A shallow gradient of n-hexane and ethyl acetate is often effective.[18] Perform Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent system.[18] 3. Reduce the amount of crude extract loaded onto the column. A typical adsorbent-to-sample ratio is approximately 30:1 (w/w).[18] |
| Irreversible Adsorption of this compound onto the Column | 1. Highly active stationary phase. 2. Strong interaction between the phenolic hydroxyl groups of this compound and the stationary phase. | 1. Deactivate the silica gel by adding a small percentage of water. 2. Consider using a different stationary phase, such as polyamide resin, which has shown success in purifying related phenolic compounds.[19] |
| Tailing of Peaks During Elution | 1. Column channeling or improper packing. 2. Strong analyte-adsorbent interactions. | 1. Ensure the column is packed uniformly without any air bubbles.[18] 2. Add a small amount of a polar modifier (e.g., acetic or formic acid) to the mobile phase to reduce tailing. For instance, using ethyl acetate with 1.5% formic acid has been effective for purifying rosmarinic acid.[20] |
Troubleshooting Purification by Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an Oil Instead of Crystals) | 1. The solution is supersaturated, and the compound's melting point is below the temperature of the solution.[21] 2. Significant impurities are present, depressing the melting point.[22] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[22] 2. Try a mixed-solvent recrystallization.[23] Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then re-heat to clarify and cool slowly. 3. If impurities are suspected, consider an additional purification step (e.g., column chromatography) before recrystallization.[24] |
| No Crystal Formation | 1. The solution is not sufficiently saturated (too much solvent was used).[22][25] 2. The solution is supersaturated, but nucleation has not occurred.[22][25] | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[21] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[25] 3. Add a "seed" crystal of pure this compound to initiate crystal growth.[25] |
| Poor Recovery of Crystals | 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[21][25] 2. The crystals were washed with a solvent that was not ice-cold, causing them to redissolve.[25] | 1. Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. 2. Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.[25] |
III. Experimental Workflows & Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for UAE. Optimization of parameters is crucial for maximizing yield.
Materials:
-
Dried and powdered rosemary leaves
-
Ethanol (95%)
-
Ultrasound bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Maceration: Combine 10 g of powdered rosemary leaves with 100 mL of 95% ethanol in a flask.
-
Sonication: Place the flask in an ultrasound bath or use a probe sonicator. Sonicate for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).[26] These parameters should be optimized.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.[18]
Diagram: Ultrasound-Assisted Extraction Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the steps for purifying a crude rosemary extract.
Materials:
-
Crude rosemary extract
-
Silica gel (70-230 mesh)
-
n-hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing:
-
Place a cotton wool plug at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column, ensuring uniform packing without air bubbles.[18]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel.
-
Carefully add the sample to the top of the packed column.[18]
-
-
Elution:
-
Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[18]
-
Combine the fractions that contain pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.[18]
-
Diagram: Column Chromatography Purification Workflow
Caption: Workflow for the Purification of this compound by Column Chromatography.
IV. References
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 6, 2026, from 13
-
Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. (2021). MDPI. Retrieved January 6, 2026, from 12
-
Ibañez, E., et al. (1997). Supercritical Fluid Extraction of Natural Antioxidants from Rosemary: Comparison with Liquid Solvent Sonication. Analytical Chemistry, 69(3), 521-526. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification of Epithis compound Using Column Chromatography. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. (2023). Molecules, 28(18), 6669. Retrieved January 6, 2026, from --INVALID-LINK--
-
Bensebia, O., et al. (2015). Selective recovery of rosmarinic and carnosic acids from rosemary leaves under ultrasound. IRIS-AperTO. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication. (1997). Analytical Chemistry, 69(3), 521-526. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. (2017). Oriental Journal of Chemistry, 33(5). Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification of bioactive compounds from rosemary by-products for innovative solutions in food industry. (2024). ORBi. Retrieved January 6, 2026, from --INVALID-LINK--
-
Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations. (2021). ACS Omega, 6(45), 30256-30264. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive. (2019). Foods, 8(4), 123. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Kinetic Study on Microwave- assisted Extraction of Bioactive Compounds from Rosmarinus Officinalis L. (2022). Baghdad Science Journal, 19(2), 0313. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supercritical carbon dioxide extraction of antioxidants from rosemary (Rosmarinus officinalis) leaves for use in edible vegetable oils. (2013). Journal of Oleo Science, 62(10), 823-831. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supercritical fluid extraction from rosemary (Rosmarinus officinalis): Kinetic data, extract's global yield, composition, and antioxidant activity. (2005). Journal of Supercritical Fluids, 35(2), 123-133. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES. (2022). Frontiers in Plant Science, 13, 943965. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimization of Four Different Rosemary Extraction Techniques Using Plackett–Burman Design and Comparison of Their Antioxidant Compounds. (2024). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis. (2021). Food Science & Nutrition, 9(11), 6069-6078. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Use of Ultrasound-Assisted Maceration for the Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) Directly into Fish Oil. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Ultrasound-assisted extraction of carnosic acid and rosmarinic acid using ionic liquid solution from Rosmarinus officinalis. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 106-112. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimization of ultrasound-assisted extraction of phenolic compounds, antioxidants and rosmarinic acid from perilla leaves using response surface methodology. (2016). Food Science and Technology, 36(1), 175-181. Retrieved January 6, 2026, from --INVALID-LINK--
-
Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation. (2014). Journal of Chemical Health Risks, 4(1). Retrieved January 6, 2026, from --INVALID-LINK--
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary. (2019). Molecules, 24(2), 314. Retrieved January 6, 2026, from --INVALID-LINK--
-
Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography. (2014). Food Chemistry, 147, 22-27. Retrieved January 6, 2026, from --INVALID-LINK--
-
Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. (2017). Journal of Agricultural and Food Chemistry, 65(49), 10706-10714. Retrieved January 6, 2026, from --INVALID-LINK--
-
Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES. (2022). Frontiers in Plant Science, 13. Retrieved January 6, 2026, from --INVALID-LINK--
-
Potential for the Use of Ultrasound in the Extraction of Antioxidants From Rosmarinus Offcinalis for the Food and Pharmaceutical Industry. (2017). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts. (2023). Molecules, 28(4), 1832. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive. (2019). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Column chromatography for preparing rosmarinic acid rich extract from Orthosiphon aristatus. (2016). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Minimizing isomer formation during Epithis compound extraction. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Isolation and Purification of bioactive component from Rosmarinus officinalis. (n.d.). PharmaInfo. Retrieved January 6, 2026, from --INVALID-LINK--
-
Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Study on the stability of supercritical fluid extracted rosemary (Rosmarinus Offcinalis L.) essential oil. (2010). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rosemary Essential Oil Extraction and Residue Valorization by Means of Polyphenol Recovery. (2021). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study. (2011). Talanta, 85(1), 333-340. Retrieved January 6, 2026, from --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods. (2020). Antioxidants, 9(10), 980. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Ultrasound-assisted extraction of carnosic acid and rosmarinic acid using ionic liquid solution from Rosmarinus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical carbon dioxide extraction of antioxidants from rosemary (Rosmarinus officinalis) leaves for use in edible vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
- 16. scielo.br [scielo.br]
- 17. Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Rosmanol Separation
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Rosmanol and its related phenolic compounds. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data-driven insights to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good separation of this compound and its isomers?
This compound, a potent antioxidant found in rosemary and sage, presents several analytical challenges due to its structural similarity to other phenolic compounds like carnosol and its various isomers. The primary difficulties include:
-
Co-elution of Isomers: this compound and its isomers often have very similar retention times, leading to poor resolution and inaccurate quantification.
-
Peak Tailing: As a phenolic compound, this compound is prone to peak tailing, which can reduce resolution, decrease sensitivity, and impact the accuracy of quantification[1]. This is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH[1][2].
-
Complex Sample Matrices: When analyzing plant extracts, the presence of numerous other compounds can interfere with the separation of this compound, requiring robust sample preparation and highly selective chromatographic conditions.
Q2: How does mobile phase pH affect the separation of this compound?
The pH of the mobile phase is a critical parameter for the successful separation of acidic compounds like this compound. This compound contains phenolic hydroxyl groups, making its ionization state pH-dependent.
-
Suppressing Ionization: To improve retention and peak shape on a reversed-phase column, it is crucial to suppress the ionization of both the this compound analytes and the residual silanol groups on the silica-based stationary phase. This is typically achieved by acidifying the mobile phase to a pH of around 2.5-3.0 using additives like formic acid, phosphoric acid, or acetic acid[3][4].
-
Mechanism of Action: At a low pH, the phenolic hydroxyl groups of this compound are protonated, making the molecule less polar and increasing its retention on a non-polar C18 stationary phase. Similarly, protonating the residual silanol groups on the column packing minimizes secondary ionic interactions that can lead to peak tailing[3][4].
Q3: What is the recommended starting point for HPLC method development for this compound separation?
A good starting point for developing an HPLC method for this compound separation would be to use a reversed-phase C18 column with a gradient elution. Here is a typical set of initial conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[7][8] |
| Mobile Phase B | Acetonitrile or Methanol[7][9] |
| Gradient | Start with a low percentage of organic solvent (e.g., 10-20% B) and gradually increase to elute more retained compounds. |
| Flow Rate | 1.0 mL/min[8][10][11] |
| Column Temperature | 30-40°C[3][6][11] |
| Detection Wavelength | 280-330 nm[3][8][9][10][11] |
These parameters can then be systematically optimized to achieve the desired resolution and peak shape.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
Symptoms: Peaks for this compound and its isomers are not baseline separated, making accurate integration and quantification difficult.
Root Causes and Solutions:
-
Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Action: Adjust the organic modifier (acetonitrile vs. methanol). Acetonitrile often provides different selectivity compared to methanol and can resolve closely eluting peaks. Also, fine-tune the gradient slope. A shallower gradient can improve the separation of complex mixtures[12].
-
-
Suboptimal Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.
-
Action: If resolution is still poor after mobile phase optimization, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer alternative selectivity for phenolic compounds.
-
-
Insufficient Column Efficiency: A shorter column or one with larger particles may not provide the necessary theoretical plates for a difficult separation.
Workflow for Optimizing Resolution:
Caption: Workflow for improving peak resolution.
Issue 2: Peak Tailing
Symptoms: Chromatographic peaks for this compound are asymmetrical with a drawn-out tail.
Root Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the polar functional groups of this compound, causing peak tailing.
-
Action: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.0) to suppress silanol activity. Using a modern, high-purity, end-capped C18 column can also significantly reduce these interactions[4].
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Effects: Broadening can occur in the tubing and connections of the HPLC system.
-
Action: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
-
Workflow for Troubleshooting Peak Tailing:
Caption: Workflow for addressing peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Separation
-
Initial Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: 285 nm
-
-
Gradient Screening:
-
Run 1 (Fast Gradient): 10-90% B in 10 minutes. This provides a quick overview of the sample components.
-
Run 2 (Shallow Gradient): Based on the results of Run 1, create a shallower gradient around the elution time of this compound. For example, if this compound elutes at 40% B, try a gradient of 30-50% B over 20 minutes.
-
-
Solvent Comparison:
-
Replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient screening. Compare the chromatograms for changes in selectivity and resolution.
-
Protocol 2: Column Selection and Evaluation
-
Objective: To compare the performance of different stationary phases for this compound separation.
-
Columns to Test:
-
Standard C18 (for baseline comparison)
-
Phenyl-Hexyl (offers pi-pi interactions which can be beneficial for aromatic compounds like this compound)
-
Polar-Embedded C18 (provides alternative selectivity and can reduce peak tailing for polar compounds)
-
-
Procedure:
-
Using the optimized mobile phase and gradient from Protocol 1, inject the this compound standard onto each column.
-
Evaluate the resolution, peak symmetry, and retention time for each column.
-
Data Summary Table for Column Selection:
| Column Type | Resolution (this compound/Isomer) | Tailing Factor (this compound) | Retention Time (this compound, min) |
| Standard C18 | 1.2 | 1.8 | 15.2 |
| Phenyl-Hexyl | 1.6 | 1.3 | 17.8 |
| Polar-Embedded C18 | 1.4 | 1.1 | 14.5 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. phcogj.com [phcogj.com]
- 10. jocpr.com [jocpr.com]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. mastelf.com [mastelf.com]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. auroraprosci.com [auroraprosci.com]
Technical Support Center: Ensuring the Integrity of Rosmanol in Research and Development
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Rosmanol. This guide is designed to provide you with in-depth, field-proven insights to prevent the degradation of this compound during storage and analysis, ensuring the accuracy and reproducibility of your experimental results. As a potent antioxidant with diverse biological activities, maintaining the stability of this compound is paramount for reliable outcomes.[1][2] This resource offers a structured approach to troubleshooting common challenges and implementing best practices in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound stability and handling.
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring phenolic diterpene found in plants like Rosmarinus officinalis (rosemary).[3][4] It is recognized for its significant antioxidant properties.[1][5] However, like many phenolic compounds, this compound is susceptible to degradation, particularly through oxidation. This degradation can be accelerated by factors such as elevated temperature, exposure to light, and the presence of oxygen.[6][7] Ensuring its stability is critical as degradation can lead to a loss of biological activity and the generation of confounding variables in experimental assays.
Q2: What are the primary degradation products of this compound?
This compound itself is an oxidation product of carnosic acid and carnosol.[6][8] Further degradation of this compound can occur, although the specific pathways are complex. Studies on the degradation of related compounds like carnosol have identified products such as epithis compound and epithis compound ethyl ether in ethanol solutions, particularly at higher temperatures.[6] Understanding these degradation pathways is crucial for interpreting analytical results correctly.
Q3: What are the ideal short-term storage conditions for this compound solutions?
For short-term storage (e.g., during the course of an experiment), it is recommended to keep this compound solutions in a cool, dark place. If the experiment permits, refrigeration at 4°C is advisable.[9] The container should be tightly sealed to minimize exposure to air.[10]
Q4: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks can arise from several sources, including the degradation of this compound, impurities in the solvent, or carryover from previous injections. It is essential to first run a blank injection to rule out system contamination.[11] If the extra peaks persist, they are likely degradation products. Review your sample preparation and storage procedures to identify potential causes of degradation.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the first line of defense against this compound degradation.
Long-Term Storage of this compound
For long-term stability, both solid this compound and stock solutions require specific conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen)[12][13] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon)[14] | Minimizes oxidation by displacing oxygen. |
| Light | Store in amber vials or protect from light[9][15] | Prevents light-induced degradation.[6] |
| Container | Tightly sealed, airtight containers[10] | Prevents exposure to oxygen and moisture. |
| Solvent for Stock Solutions | High-purity, degassed solvents (e.g., ethanol, methanol)[16] | Minimizes the presence of reactive impurities and dissolved oxygen. |
Protocol for Preparing Aliquots for Long-Term Storage:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount in a controlled environment with low humidity.
-
Dissolve in a high-purity, degassed solvent of choice.
-
Dispense into smaller, single-use amber vials.
-
Purge the headspace of each vial with an inert gas before sealing tightly.
-
Label clearly and store at -20°C or below.
Handling During Experimental Use
Minimizing exposure to detrimental conditions during your experiments is equally important.
-
Work Swiftly: Prepare your working solutions immediately before use.
-
Maintain Cool Temperatures: Keep samples on ice or in a cooling block during preparation and while waiting for analysis.
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots whenever possible to prevent degradation that can occur during thawing and refreezing.[17]
Troubleshooting Guide for this compound Analysis
This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Issue 1: Loss of this compound Concentration Over Time in Stored Samples
-
Symptom: Decreasing peak area of this compound in QC samples or standards over a series of analytical runs.
-
Potential Causes & Solutions:
-
Improper Storage: Review the storage conditions of your samples and standards. Ensure they are protected from light and stored at the recommended low temperatures.[12][18]
-
Oxidation: If samples are not stored under an inert atmosphere, oxidation may be occurring. Consider purging vials with nitrogen or argon before sealing.[14]
-
Solvent Quality: Use high-purity, HPLC-grade solvents and consider degassing them before use to remove dissolved oxygen.
-
Issue 2: Chromatographic Problems - Peak Tailing, Splitting, or Broadening
-
Symptom: Poor peak shape for this compound, affecting resolution and integration accuracy.
-
Potential Causes & Solutions:
-
Column Contamination: Impurities from the sample matrix can accumulate on the column. Implement a robust column washing procedure after each analytical batch.
-
Injector Issues: A partially blocked injector port or a scratched rotor seal can cause peak splitting.[11] Perform blank injections to diagnose and clean or replace parts as necessary.
-
Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion.
-
Secondary Interactions: The phenolic hydroxyl groups of this compound can interact with active sites on the silica backbone of the column. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can suppress this interaction and improve peak shape.[13][19]
-
Issue 3: Irreproducible Retention Times
-
Symptom: The retention time of the this compound peak shifts between injections.
-
Potential Causes & Solutions:
-
Pump Malfunction: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Monitor the pressure trace for any irregularities.[20]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Even minor changes in ambient temperature can affect retention times.[16][19]
-
Experimental Workflow & Visualization
To aid in your experimental design and troubleshooting, the following workflows and diagrams illustrate key processes.
Sample Preparation Workflow for this compound Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of rosmarinic acid esters on the oxidation kinetic of organogel and emulsion gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. How to store our high phenolic olive oils | MILESTONE® [ofdreamsandknowledge.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ives-openscience.eu [ives-openscience.eu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aristoleo.com [aristoleo.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Rosmanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for enhancing the in vivo bioavailability of rosmanol, a promising phenolic diterpene with extensive therapeutic potential.[1][2][3][4] Our focus is on overcoming the inherent challenges of this compound to achieve reliable and reproducible results in your preclinical studies.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental questions regarding this compound's physicochemical and pharmacokinetic properties that limit its systemic exposure.
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The poor oral bioavailability of this compound stems from two primary challenges rooted in its chemical structure. Firstly, it is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption.[5] Secondly, like many polyphenols, this compound is subject to extensive first-pass metabolism in the gut wall and liver, where it is rapidly converted into less active metabolites (e.g., glucuronides) and effluxed back into the intestinal lumen by transporters like P-glycoprotein.[6][7][8] Studies using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have classified this compound as a low-permeability compound (BCS Class III/IV), confirming it is poorly absorbed.[9][10][11]
Q2: What are the principal strategies to enhance this compound's bioavailability?
A2: The strategies can be broadly categorized into formulation-based approaches and, to a lesser extent, co-administration with bioenhancers. Formulation strategies are the most robust and widely adopted. These include:
-
Lipid-Based Nanocarriers: Encapsulating this compound in systems like nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) is highly effective.[12][13] These carriers protect this compound from degradation in the GI tract, improve its solubilization, and can leverage lipid absorption pathways to bypass first-pass metabolism.[14][15]
-
Inclusion Complexes: Using molecules like cyclodextrins to form host-guest inclusion complexes can significantly increase the aqueous solubility of this compound.
-
Polymeric Nanoparticles: Encapsulation within biodegradable polymers can offer controlled release and protection.[16]
Q3: How do I choose the right enhancement strategy for my in vivo study?
A3: The choice depends on your specific experimental goals, required dosage, and available resources. A logical selection process is outlined below.
Caption: Workflow for selecting a bioavailability enhancement strategy.
For most oral in vivo studies, lipid-based systems like nanoemulsions or SLNs offer a reliable balance of high drug loading, ease of preparation (relative to other nanoparticles), and a well-understood mechanism of absorption enhancement.[13]
Section 2: Formulation Strategies & Troubleshooting Guides
This core section provides detailed protocols and troubleshooting advice for the most effective and commonly used formulation strategies.
Strategy 1: Oil-in-Water (O/W) Nanoemulsions
Mechanism: Nanoemulsions are kinetically stable colloidal dispersions of an oil phase in a water phase, stabilized by surfactants, with droplet sizes typically below 200 nm.[17] this compound is dissolved in the oil phase. The small droplet size provides a large surface area for absorption, and the lipidic nature facilitates transport via the lymphatic system, reducing first-pass metabolism.[13]
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a final concentration of 1-5 mg/mL. Gently heat to 40-50°C to aid dissolution if necessary. Add a lipophilic surfactant (e.g., Span 80).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80).[15][18] The surfactant concentration is critical and typically ranges from 2-5% (w/v).
-
Pre-emulsion Formation: Heat both phases to the same temperature (~50°C). Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 10-15 minutes.
-
Homogenization: Immediately pass the resulting coarse pre-emulsion through a high-pressure homogenizer. Operate at 15,000-20,000 psi for 3-5 cycles. Ensure the system is cooled to prevent overheating.
-
Characterization: Cool the nanoemulsion to room temperature. Characterize droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). An acceptable formulation will have a mean droplet size < 200 nm, a PDI < 0.25, and a zeta potential of at least +/- 30 mV for stability.[19][20]
| Issue / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming | 1. Insufficient surfactant concentration.[18] 2. Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. 3. Inadequate homogenization pressure or cycles. | 1. Increase the total surfactant concentration. Try adding a co-surfactant.[18] 2. Adjust the ratio of hydrophilic to lipophilic surfactants. 3. Increase homogenization pressure or the number of passes. |
| Large Droplet Size (>300 nm) or High PDI (>0.3) | 1. High viscosity of the oil phase. 2. Ostwald ripening (growth of larger droplets at the expense of smaller ones).[17] 3. Suboptimal processing temperature. | 1. Choose a lower viscosity oil or blend oils. 2. Use an oil with very low water solubility. Add a small amount of a highly water-insoluble compound (e.g., long-chain triglyceride) to the oil phase. 3. Optimize the homogenization temperature; too high can increase droplet coalescence.[21] |
| Low this compound Loading / Precipitation | 1. This compound solubility limit in the chosen oil is exceeded. 2. Temperature changes causing precipitation post-formulation. | 1. Determine the saturation solubility of this compound in various oils to select the best one. 2. Ensure this compound remains dissolved during the cooling phase. Consider using a co-solvent in the oil phase, but check for biocompatibility. |
Strategy 2: Solid Lipid Nanoparticles (SLNs)
Mechanism: SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[22] this compound is encapsulated within the solid lipid matrix. SLNs offer advantages like improved physical stability and controlled release compared to emulsions.[13] They protect the encapsulated compound from degradation in the GI tract.[15]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Witepsol H15, Carnauba wax, stearic acid) at 5-10°C above its melting point.[15][16] Disperse/dissolve the this compound into the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., 2% Polysorbate 80) to the same temperature as the lipid phase.[15][20]
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8,000 rpm) to form a hot oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-power ultrasonication (probe sonicator) for 5-10 minutes.[15] Maintain the temperature throughout this step.
-
Nanoparticle Formation: Disperse the resulting hot nanoemulsion in cold water (2-4°C) under gentle stirring. The rapid cooling causes the lipid to precipitate, forming SLNs that entrap the this compound.
-
Characterization: Analyze the SLN suspension for particle size, PDI, and zeta potential. Determine encapsulation efficiency (EE%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the amount of this compound in the supernatant versus the total amount used.
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
| Issue / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Poor solubility of this compound in the selected solid lipid. 2. Drug partitioning into the aqueous phase during homogenization. 3. Drug expulsion during lipid crystallization.[23] | 1. Screen different lipids for higher this compound solubility.[16] 2. Reduce the temperature or duration of the hot homogenization step. 3. Use a blend of lipids to create a less-ordered crystalline structure (leading to NLCs), which can accommodate more drug.[24] |
| Particle Aggregation / Instability | 1. Insufficient surfactant concentration leading to a low zeta potential.[19][23] 2. Bridging flocculation caused by excessive surfactant. 3. Temperature fluctuations during storage. | 1. Optimize surfactant concentration to achieve a zeta potential > +/- 30 mV.[20] Consider using a combination of ionic and non-ionic surfactants.[24] 2. Methodically titrate the surfactant concentration to find the optimal level. 3. Store SLN dispersions at a constant, refrigerated temperature. |
| Particle Growth During Storage | 1. Polymorphic transitions of the lipid matrix from a less stable to a more stable, ordered form, which expels the drug.[22] 2. Ostwald ripening. | 1. This is an inherent challenge with some pure lipids. Formulating as Nanostructured Lipid Carriers (NLCs) by blending solid and liquid lipids can mitigate this. 2. Ensure the lipid used has negligible water solubility. |
Section 3: In Vivo Study Design & Data Interpretation
Q4: What is a suitable vehicle for administering my this compound formulation to rodents?
A4: For nanoemulsions and SLN suspensions, the aqueous formulation itself is the vehicle. It can typically be administered directly via oral gavage. Ensure the formulation is isotonic if possible and that the total volume is appropriate for the animal's size (e.g., 5-10 mL/kg for rats). For a control group receiving "free" this compound, you must dissolve it in a suitable vehicle. A common choice is a mix of PEG 400, Tween 80, and saline, or suspending it in 0.5% carboxymethylcellulose (CMC) solution.
Q5: How do I analyze this compound concentrations in plasma samples?
A5: A validated UHPLC-MS/MS (Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is the gold standard for quantifying this compound and its metabolites in biological matrices like plasma.[1][25] This technique provides the necessary sensitivity and selectivity.[1] Key steps include sample preparation via liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation, followed by chromatographic separation on a C18 column.[1][26]
Q6: What key pharmacokinetic parameters should I be looking at?
A6: After oral administration, you will collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) and analyze the plasma concentration of this compound.[26] The key parameters to compare between your enhanced formulation and the free this compound control are:
-
Cmax (Maximum Plasma Concentration): The highest concentration the drug reaches.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
A successful bioavailability enhancement will result in a significantly higher Cmax and AUC for the formulation group compared to the control group.
The following table provides a summary of typical pharmacokinetic parameters observed for diterpenes from rosemary extract in rats after oral administration, illustrating the rapid clearance of these compounds when not formulated.[1]
| Compound | Dose (g/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| This compound | 0.24 | ~150 | ~0.5 | ~2.0 |
| Carnosol | 0.24 | ~200 | ~0.75 | ~2.5 |
| Carnosic Acid | 0.24 | ~1500 | ~1.0 | ~2.0 |
| Data adapted from pharmacokinetic studies of rosemary extract in rats.[1] Note that absolute values can vary significantly based on dose and analytical methods. |
An enhanced formulation would be expected to increase the Cmax and the half-life (t1/2), leading to a much larger overall AUC.
References
- 1. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intestinal Permeability of Rosmarinic Acid from Thunbergia laurifolia Leaf Water Extract in a Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Improving the oral bioavailability of beneficial polyphenols through designed synergies | Semantic Scholar [semanticscholar.org]
- 7. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety profile of solid lipid nanoparticles loaded with rosmarinic acid for oral use: in vitro and animal approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. cannasoltechnologies.com [cannasoltechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of solid lipid nanoparticles produced with carnauba wax for rosmarinic acid oral delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 24. biomedrb.com [biomedrb.com]
- 25. Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples | MDPI [mdpi.com]
- 26. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields of Rosmanol
Welcome to the technical support resource for the extraction and purification of Rosmanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this potent phenolic diterpene from plant materials, primarily Rosmarinus officinalis (Rosemary). Achieving a high, consistent yield of this compound requires a nuanced understanding of the plant's biochemistry, the extraction process, and the compound's inherent stability. This document provides in-depth, cause-and-effect explanations in a question-and-answer format to help you optimize your workflow and troubleshoot suboptimal results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a critical parameter?
A1: this compound is a polyphenolic diterpene found in plants of the Lamiaceae family, especially rosemary.[1] It exhibits significant biological activities, including antioxidant and apoptosis-inducing properties in certain cancer cell lines.[1] Its importance in research and drug development makes the efficiency and consistency of its extraction a critical concern. Low yields not only increase costs but can also introduce variability into experimental results.
Q2: What are the primary factors that dictate the final yield of this compound?
A2: The final yield of this compound is not dependent on a single step but is the cumulative result of several stages. The key factors include:
-
Plant Material Quality: The specific cultivar, growing conditions, and age of the plant material significantly affect the concentration of precursor compounds.[2][3]
-
Pre-Processing: How the plant material is dried and ground directly impacts the efficiency of the extraction.[4]
-
Extraction Method and Parameters: The choice of solvent, temperature, time, and technology (e.g., sonication, supercritical fluid) is paramount.[5][6]
-
Post-Extraction Handling: this compound and its precursors are susceptible to degradation from exposure to light, heat, and oxygen.[7]
Q3: How does this compound relate to other major compounds in rosemary, like Carnosic Acid and Carnosol?
A3: This is a crucial concept for troubleshooting. This compound is not typically synthesized directly in large quantities by the plant. Instead, it is primarily an oxidative degradation product of other phenolic diterpenes. The pathway is generally understood as:
Carnosic Acid → Carnosol → this compound / Epithis compound
Carnosic acid and carnosol are the two main bioactive components responsible for over 90% of the antioxidant properties of rosemary extracts.[8] During extraction and storage, the highly unstable Carnosic Acid oxidizes to form Carnosol. Carnosol, in turn, can further decompose to form this compound and its isomer, Epithis compound.[9][10] Therefore, your final yield of this compound is intrinsically linked to the initial concentration of Carnosic Acid and the conditions that promote its controlled conversion.
Caption: this compound Biosynthetic & Degradation Pathway.
Section 2: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during your workflow.
Part A: Plant Material and Pre-Processing
Q: My this compound yield is consistently low, even with an optimized extraction protocol. Could the plant material be the problem?
A: Absolutely. The source material is a significant variable.
-
Cause & Effect: The biosynthesis of phenolic compounds in rosemary is heavily influenced by genetics and environmental factors. Different cultivars of Rosmarinus officinalis will have different baseline levels of carnosic acid.[2] Furthermore, factors like soil composition, sun exposure, and water availability can alter the plant's secondary metabolite profile.[11][12] The age of the plant also matters; older plants may show reduced oil yields and altered chemical compositions.[2][3]
-
Solution:
-
Source Verification: If possible, source your plant material from a supplier who can provide a certificate of analysis or data on the typical phytochemical profile of their cultivar.
-
Harvest Time: Harvest during the flowering season, as this is often when the concentration of bioactive compounds is highest.[6]
-
Consistency: For ongoing projects, strive to use plant material from the same source and harvest season to minimize batch-to-batch variability.
-
Q: I air-dry my rosemary leaves and grind them in a blender. Is this sufficient?
A: While this is a common practice, it may be a source of yield loss.
-
Cause & Effect: The goal of pre-processing is to maximize the surface area for solvent interaction while minimizing the degradation of target compounds.
-
Drying: Air-drying is acceptable, but prolonged exposure to light and air can initiate oxidative degradation of carnosic acid before extraction even begins.[7] High-temperature oven drying is detrimental. Studies have shown that freeze-drying (lyophilization) often retains a higher level of phenolic compounds compared to air-drying.[4]
-
Grinding: A standard blender may not produce a sufficiently fine or uniform particle size. Larger particles reduce extraction efficiency because the solvent cannot effectively penetrate the plant matrix.
-
-
Solution:
-
Optimized Drying: Dry the plant material in a dark, well-ventilated area to minimize light-induced degradation.[6] If resources permit, consider freeze-drying for maximal preservation of thermolabile compounds.
-
Fine Milling: Use a laboratory mill to grind the dried material to a fine, consistent powder (e.g., 500-1000 µm particle size).[6] This dramatically increases the surface area available for solvent extraction.
-
Part B: Extraction Parameters
Q: I am unsure which solvent to use for this compound extraction. What is the best choice?
A: Solvent selection is one of the most critical factors. There is no single "best" solvent, as the optimal choice depends on the desired purity and the extraction method.
-
Cause & Effect: this compound is a polyphenol with moderate polarity. The principle of "like dissolves like" applies. Solvents that are too non-polar (like hexane) will primarily extract lipids and essential oils, while solvents that are too polar (like pure water) will be inefficient at extracting diterpenes. The most effective solvents are typically aqueous mixtures of organic solvents, as the water helps swell the plant matrix and the organic component solubilizes the target compounds.[4][13][14]
-
Solution:
-
Start with an Aqueous Mixture: For general-purpose extraction, an excellent starting point is an 80% ethanol or 80% acetone solution.[14][15] Methanol is also effective but carries greater toxicity concerns.[4]
-
Consider Successive Extraction: To obtain a cleaner extract, you can perform a pre-extraction with a non-polar solvent like hexane to remove lipids (deoiling) before proceeding with the main extraction using an aqueous alcohol or acetone mixture.[16][17]
-
Table 1: Comparison of Common Solvents for Polyphenol Extraction
| Solvent System | Polarity | Advantages | Disadvantages |
| 100% Hexane | Low | Excellent for removing lipids and waxes. | Poor at extracting phenolic diterpenes. |
| 100% Ethanol | Medium-High | GRAS (Generally Recognized as Safe) status; effective. | Less efficient than aqueous mixtures for total polyphenol yield.[14] |
| 80% Ethanol (v/v) | Medium-High | Excellent balance of polarity; enhances extraction by swelling plant tissue.[15] | Extracts a wider range of compounds, may require more purification. |
| 80% Acetone (v/v) | Medium-High | Often shows the highest extraction efficiency for total polyphenols.[14] | More volatile and flammable than ethanol. |
| 100% Methanol | High | Very effective for lower molecular weight polyphenols.[4] | Toxic; requires careful handling and removal. |
| Water | Very High | Green solvent; good for highly polar compounds like rosmarinic acid. | Inefficient for diterpenes like this compound; can extract sugars/proteins.[13] |
Q: I am considering an advanced extraction method like Ultrasound-Assisted Extraction (UAE). How will this impact my this compound yield?
A: Advanced methods can significantly improve yields and reduce extraction times.
-
Cause & Effect:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation (the formation and collapse of microscopic bubbles). This process generates intense local pressure and temperature gradients, physically disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix.[18][19] This leads to a faster and more thorough extraction, often at lower temperatures, which helps prevent thermal degradation.[6][20]
-
Microwave-Assisted Extraction (MAE): Microwaves directly heat the solvent and the residual moisture within the plant cells. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release their contents into the solvent.[21][22]
-
Supercritical Fluid Extraction (SFE): This method uses a fluid at a temperature and pressure above its critical point (commonly CO₂). Supercritical CO₂ has properties between a gas and a liquid, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is highly selective and leaves no solvent residue.[23][24] The yield can be tuned by adjusting pressure and temperature.[25]
-
-
Solution:
-
Implement UAE: For most lab settings, UAE is an excellent, cost-effective choice to boost yields. It is known to increase the recovery of compounds like rosmarinic acid and carnosic acid, the precursors to this compound.[5][26]
-
Optimize UAE Parameters: Key parameters to optimize include sonication time, amplitude/power, and temperature. A typical starting point would be 40 kHz, 20-30 minutes, at a controlled temperature of around 40°C.[27]
-
Consider SFE for Purity: If high purity with minimal downstream processing is the goal, SFE is a superior "green" technology, though it requires specialized equipment.[23]
-
Part C: Post-Extraction Handling and Degradation
Q: My initial extract shows high antioxidant activity, but the final yield of purified this compound is very low. Why is this happening?
A: This common problem points directly to the degradation of this compound or its precursors during processing.
-
Cause & Effect: As established, Carnosic Acid and Carnosol are the primary antioxidants in the initial extract.[8] These compounds are highly susceptible to oxidation from atmospheric oxygen, light, and elevated temperatures.[7] While some oxidation is necessary to convert them to this compound, uncontrolled degradation will break them down further into inactive compounds, diminishing your final yield. This compound itself, while more stable than its precursors, can also degrade under harsh conditions.
-
Solution:
-
Minimize Oxygen Exposure: After extraction, work quickly. If possible, flush storage vessels with an inert gas like nitrogen or argon to displace oxygen.
-
Protect from Light: Use amber-colored glassware or wrap your flasks in aluminum foil during and after extraction to prevent light-induced degradation.[10]
-
Control Temperature: Avoid heating the extract unnecessarily. Use a rotary evaporator at low temperatures (e.g., < 40°C) to remove the solvent. Store the crude extract and purified fractions at -20°C for long-term stability.[1]
-
Monitor pH: While less commonly cited for this compound specifically, the stability of many phenolic compounds is pH-dependent. Maintain a neutral or slightly acidic pH unless a specific purification step requires otherwise.
-
Part D: Purification and Analysis
Q: I am having difficulty separating this compound from Carnosol and Epithis compound using column chromatography. What can I do?
A: Co-elution of these structurally similar diterpenes is a major purification challenge.[28]
-
Cause & Effect: this compound, Epithis compound, and Carnosol have very similar chemical structures and polarities. This makes their separation by standard silica gel chromatography difficult, as they will have similar retention factors in many solvent systems.
-
Solution:
-
Optimize Your Mobile Phase: Use gradient elution rather than isocratic (single solvent mixture) elution. Start with a less polar solvent system (e.g., hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol. This will improve the resolution between closely related compounds.[29]
-
Consider Alternative Techniques:
-
Preparative HPLC: This offers much higher resolution than standard column chromatography and is the preferred method for obtaining high-purity compounds.
-
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities from complex natural product extracts.[8]
-
-
Q: How do I accurately quantify my this compound yield?
A: Accurate quantification requires a validated analytical method and a certified reference standard.
-
Cause & Effect: Relying solely on the weight of a "purified" fraction is inaccurate due to the likely presence of impurities. A robust analytical technique is needed to determine the precise concentration of this compound in your extract or final product.
-
Solution:
-
Use HPLC or UHPLC: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard for analyzing non-volatile compounds from rosemary.[30][31][32]
-
Method Parameters: A typical method would involve a C18 reverse-phase column with a gradient elution of an acidified aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol or acetonitrile).
-
Detection: Use a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector. While UV detection is common, MS provides mass information that confirms the identity of the peak as this compound.[30][31]
-
External Standardization: The most accurate method for quantification is to create a calibration curve using a certified this compound reference standard of known concentration. Plot the peak area against concentration and use the resulting linear equation to calculate the concentration in your unknown sample.[30][33]
-
Section 3: Standard Operating Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Caption: Ultrasound-Assisted Extraction Workflow.
-
Material Preparation: Weigh 10 g of finely milled, dried rosemary leaves and place them into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% ethanol (food grade) to the flask, creating a 1:10 solid-to-solvent ratio. Swirl to mix.
-
Sonication: Place the flask in an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Sonicate for 30 minutes at a frequency of 40 kHz, maintaining a constant temperature of 40°C.[27]
-
Filtration: Immediately after sonication, vacuum filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract. Wash the solid residue with a small amount of fresh solvent (approx. 20 mL) to recover any remaining extract.
-
Solvent Removal: Combine the filtrates and concentrate the extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.
-
Storage: Transfer the resulting crude extract to a pre-weighed amber vial. Flush with nitrogen gas if possible, seal tightly, and store at -20°C pending purification and analysis.[1]
Protocol 2: HPLC-DAD Quantification of this compound
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol at 1 mg/mL. From this stock, create a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of your crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
HPLC Conditions: (This is a representative method and may require optimization)
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at multiple wavelengths; this compound, Carnosol, and Carnosic Acid have absorbance maxima around 280-330 nm.[30]
-
-
Analysis: Inject the standards to create a calibration curve of peak area versus concentration. Inject your prepared sample. Identify the this compound peak by comparing its retention time to the standard. Calculate the concentration in your sample using the calibration curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Factors affecting essential oil production in rosemary (Rosmarinus officinalis L.) - CentAUR [centaur.reading.ac.uk]
- 4. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound-assisted extraction and antioxidant activity of phenolic and flavonoid compounds and ascorbic acid from rugosa rose (Rosa rugosa Thunb.) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Green and Effective Polyethylene Glycols-Based Microwave-Assisted Extraction of Carnosic and Rosmarinic Acids from Rosmarinus officinalis Leaves [mdpi.com]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 23. Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. orbi.uliege.be [orbi.uliege.be]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Rosmanol Quantification Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Rosmanol quantification. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately measure this compound in complex matrices such as plant extracts, foods, and biological samples. As a potent antioxidant diterpene found primarily in species like Rosemary (Rosmarinus officinalis L.) and Sage (Salvia officinalis), accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and efficacy assessments.
However, the path to precise measurement is often complicated by significant analytical interference. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Troubleshooting Guide: From Chromatogram to Quantitation
This section addresses specific, common problems encountered during this compound analysis. Each answer explains the root cause of the issue and provides detailed, step-by-step protocols for resolution.
Q1: My chromatogram shows broad peaks and poor resolution, with suspected co-elution where the this compound peak should be. How can I resolve this?
A1: The Challenge of Structural Analogs
This is a classic and highly common issue in the analysis of natural products. The primary cause is the co-elution of this compound with its own isomers (e.g., epithis compound, isothis compound) and other structurally similar phenolic diterpenes like carnosol and carnosic acid, which are abundant in the same extracts.[1][2][3] These compounds share similar physicochemical properties, making them difficult to separate using standard chromatographic methods.[4]
Causality: The similar polarity and molecular structure of these compounds lead to nearly identical retention times on a standard reversed-phase column. To achieve separation, you must exploit subtle differences in their structure by optimizing your chromatographic system for higher efficiency and selectivity.
Workflow for Optimizing Chromatographic Separation
Caption: Workflow for HPLC/UHPLC method optimization.
Step-by-Step Protocol for Method Enhancement:
-
Evaluate Your Column:
-
Standard C18 Columns: If you are using a standard, fully porous C18 column with >3 µm particles, consider switching. While robust, they may not provide the necessary efficiency.
-
High-Efficiency Columns: For superior resolution, use a column with a different stationary phase or higher resolving power. Fused-core columns (also known as core-shell) or columns packed with sub-2 µm particles are excellent choices as they significantly reduce band broadening and improve peak sharpness.[2]
-
-
Optimize the Mobile Phase Gradient:
-
Initial State: A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Action: Instead of a steep, short gradient, implement a longer, shallower gradient around the elution time of this compound. For example, if this compound elutes at 40% B, try running a segment from 35% to 45% B over 10-15 minutes. This gives the analytes more time to interact with the stationary phase, improving separation.
-
-
Adjust Mobile Phase Composition & Temperature:
-
Solvent Choice: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol. Methanol is a stronger hydrogen bond donor and can alter the elution order of phenolic compounds.
-
Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) lowers the mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times.[5] It can also alter selectivity. Maintain a consistent temperature for reproducible results.
-
Table 1: Example of Chromatographic Parameter Optimization
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Column | Standard C18 (150x4.6mm, 5µm) | Fused-Core C18 (100x2.1mm, 2.6µm) | Higher efficiency, sharper peaks. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Controls ionization, improves peak shape. |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Consistent pH across gradient. |
| Gradient | 10-90% B in 10 min | 35-55% B in 15 min | Shallow gradient improves resolution of closely eluting compounds. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for smaller internal diameter of the new column. |
| Temperature | 25°C | 40°C | Reduces viscosity, improves mass transfer and peak efficiency. |
Q2: My this compound signal is significantly lower (or higher) in sample extracts compared to standards in pure solvent during LC-MS/MS analysis. What is causing this, and how can I get accurate results?
A2: The Pervasive Issue of Matrix Effects
You are observing a classic case of matrix effects , the single most significant challenge in quantitative LC-MS/MS.[6] This phenomenon occurs when co-eluting, undetected molecules from your sample matrix (e.g., phospholipids, salts, other phenolics) interfere with the ionization of your target analyte, this compound, in the mass spectrometer's source.[7][8]
Causality:
-
Ion Suppression: The most common effect, where matrix components compete with this compound for the energy required for desolvation and ionization, leading to a decreased signal and underestimation of the true concentration.[9]
-
Ion Enhancement: Less common, but matrix components can sometimes improve the ionization efficiency of the analyte, leading to an artificially high signal and overestimation.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Diagnostic and mitigation workflow for matrix effects.
Step-by-Step Protocol for Managing Matrix Effects:
-
Quantify the Matrix Effect (Self-Validation): You must first determine the magnitude of the effect. The post-extraction spike method is the industry standard.[9][10]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike your this compound standard into the initial mobile phase solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (one that contains no this compound) through your entire extraction procedure. Then, spike the final extract with the this compound standard at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with this compound before the extraction procedure. (This set is for calculating recovery, not the matrix effect itself).
-
-
Analyze and Calculate: Analyze Set A and Set B by LC-MS/MS. Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
-
Interpretation: A value of 100% means no matrix effect. A value < 100% indicates ion suppression, while > 100% indicates enhancement.[9]
-
-
Mitigate the Interference:
-
Strategy A: Dilution: The simplest approach. Dilute your final sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase. This reduces the concentration of interfering matrix components. This is only viable if your assay has sufficient sensitivity to still detect the diluted this compound.
-
Strategy B: Enhanced Sample Cleanup: Your current extraction may not be removing enough interferents. Implement a Solid-Phase Extraction (SPE) step. For this compound, a reversed-phase (C18) or mixed-mode SPE cartridge can be effective at retaining the analyte while washing away more polar or non-polar interferences.
-
Strategy C: Use an Internal Standard (IS): This is the most robust solution. An ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3), as it co-elutes and experiences the exact same matrix effects. If a SIL-IS is unavailable, a structurally similar compound that is not present in the samples can be used. The IS is added to all samples, calibrators, and QCs before extraction. You then quantify using the peak area ratio of the analyte to the IS, which corrects for signal variability.[9]
-
Table 2: Sample Calculation for Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area | Calculation | Result |
| Set A | This compound in Solvent | 1,500,000 | - | - |
| Set B | This compound Spiked Post-Extraction | 900,000 | (900,000 / 1,500,000) * 100 | 60% (Severe Ion Suppression) |
Q3: My recovery of this compound is low and inconsistent across different batches. Could my sample preparation be degrading the analyte?
A3: Protecting Analyte Integrity During Extraction
This is a strong possibility. Low and variable recovery points to two potential culprits: inefficient extraction or analyte degradation during sample processing. Phenolic compounds like this compound are known to be susceptible to oxidative degradation, which can be accelerated by heat, light, and pH changes.[11] Furthermore, the efficiency of extraction from a solid matrix like dried rosemary leaves is highly dependent on the solvent system used.[1]
Causality: The hydroxyl groups on the aromatic ring of this compound are prone to oxidation. Inefficient extraction fails to quantitatively transfer the analyte from the sample matrix to the solvent, while harsh conditions can chemically alter it, leading to its apparent "loss."
Step-by-Step Protocol for Improving Recovery and Stability:
-
Optimize Extraction Solvent:
-
The choice of solvent is critical. For dried plant material like rosemary, different solvents will recover different profiles of polyphenols.[1]
-
Action: Test several solvent systems. Common effective solvents include methanol, ethanol, or acetone, often mixed with a small percentage of water (e.g., 80:20 organic:water) to improve the extraction of moderately polar compounds. Soxhlet extraction has been shown to be highly efficient for recovering compounds like carnosol and carnosic acid, which are related to this compound.[1]
-
-
Control Environmental Conditions:
-
Light: Perform extractions in a shaded area or use amber glassware to protect the extracts from light-induced degradation.[11]
-
Temperature: Avoid high temperatures during extraction and solvent evaporation steps. If using a rotary evaporator, keep the water bath temperature as low as feasible (e.g., < 40°C).
-
Oxygen: To minimize oxidation, you can purge your sample vials with nitrogen or argon before sealing and storage.
-
-
Ensure Stability in Solution:
-
Storage: Store all extracts and stock solutions at low temperatures, preferably -20°C or -80°C for long-term storage.
-
Antioxidant Stabilizers: For preparing calibration standards in pure solvent, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to prevent oxidative degradation over time.[11]
-
Robustness Testing: Evaluate the stability of this compound in your processed extracts by letting them sit at room temperature for defined periods (e.g., 0, 4, 8, 24 hours) before analysis. This helps determine how quickly samples must be analyzed after preparation.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q: What are the most common analytical techniques for this compound quantification?
-
Q: Can I use a single reference compound, like Carnosol, to quantify this compound and its other derivatives if I don't have standards for all of them?
-
A: This is a semi-quantitative approach that should be used with caution. While you can get an estimate, the assumption is that the UV response or ionization efficiency is identical for all compounds, which is often not true.[14] For accurate, validated results, a certified reference standard for each specific analyte is required.
-
-
Q: What are the typical precursor and product ions for this compound in negative ion mode LC-MS/MS?
-
A: In negative electrospray ionization (ESI-), this compound typically forms a deprotonated molecule [M-H]⁻. The precursor ion would be m/z 345.17. Common product ions for fragmentation (MS2) include m/z 301.17, resulting from the loss of CO₂.[1]
-
-
Q: My sample is a fatty food matrix. How should I adapt my extraction?
-
A: For fatty matrices like oils or processed meats, a two-step process is often necessary.[15][16][17] First, perform a liquid-liquid extraction with a solvent like hexane to remove the bulk of the lipids (defatting). Then, extract the defatted residue with a more polar solvent like methanol or acetonitrile to recover the phenolic compounds, including this compound.
-
References
- 1. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary | Semantic Scholar [semanticscholar.org]
- 14. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Cytotoxicity of Rosmanol in Cell Culture Experiments
Introduction to Rosmanol
This compound is a phenolic diterpene naturally occurring in rosemary (Rosmarinus officinalis) and other plants of the Lamiaceae family.[1][2] It has garnered significant interest from the scientific community for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and potent anticancer activities.[2][3] In cell culture, this compound is frequently used to investigate its cytotoxic and pro-apoptotic effects on various cancer cell lines.[4][5] Its mechanism of action often involves inducing cell cycle arrest and triggering apoptosis through multiple signaling pathways.[2][6]
However, harnessing its potential in experimental settings requires a nuanced understanding of its behavior in vitro. Researchers may encounter challenges ranging from inconsistent results to unexpected levels of cytotoxicity. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to help you navigate these complexities and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering programmed cell death, or apoptosis.[1][4] This is not a simple necrotic effect but a highly regulated process involving two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: this compound can cause the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] This event initiates a cascade involving the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[1][4]
-
The Extrinsic (Death Receptor) Pathway: In some cell lines, such as human colon adenocarcinoma COLO 205, this compound has been shown to increase the expression of Fas and FasL, leading to the activation of caspase-8, which then propagates the apoptotic signal.[4]
Q2: Is this compound's cytotoxic effect specific to cancer cells?
A2: Research suggests that this compound exhibits selective cytotoxicity. For instance, studies have demonstrated that it significantly inhibits the proliferation of breast cancer cell lines like MCF-7 and MDA-MB-231, while having no significant effect on normal human breast cells (MCF-10A).[6][7] This selectivity is a key area of interest in its development as a potential therapeutic agent.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is poorly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8][9] A high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile DMSO. It is critical to note that the final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10] The stock solution should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound is highly dependent on the cell line and the duration of exposure.[5] For example, the half-maximal inhibitory concentration (IC50) for MDA-MB-231 breast cancer cells is approximately 42 µM after 24 hours, but this drops to 16 µM after 72 hours of treatment.[5] It is always recommended to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration range for your specific cell model and experimental endpoint.
Troubleshooting Guide: Common Experimental Issues
Problem: Excessive or Unexpected Cell Death
Q: My cells are dying at much lower this compound concentrations than reported in the literature. What could be the cause?
A: This is a common issue that can stem from several factors. The key is to systematically isolate the variable causing the discrepancy.
Causality and Explanation: The sensitivity of cells to a cytotoxic compound is not fixed; it is influenced by their physiological state and the experimental environment. Factors like solvent concentration, cell density, and passage number can dramatically alter the cellular response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Problem: Solubility and Precipitation Issues
Q: I observed a precipitate in my culture medium after adding my this compound working solution. How can I prevent this?
A: Precipitation occurs when this compound's concentration exceeds its solubility limit in the aqueous culture medium. This is a critical issue as it effectively lowers the dose your cells are exposed to, leading to inaccurate and irreproducible results.
Causality and Explanation: this compound is hydrophobic. When a concentrated DMSO stock is added directly to a large volume of aqueous medium, it can cause the compound to crash out of solution. The key is a gradual dilution process.
Recommended Dilution Protocol:
-
Prepare an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first dilute it in a smaller volume of serum-free medium.
-
Vortex Gently: Immediately after creating the intermediate dilution, vortex it gently for 5-10 seconds to ensure it is fully dispersed.
-
Final Addition: Add this intermediate dilution to your final culture plate or flask containing cells and serum-containing medium. Swirl the plate gently to mix.
-
Visual Confirmation: Always inspect the medium under a microscope after adding the compound to ensure no precipitate has formed.
Problem: Inconsistent or Irreproducible Results
Q: I am seeing high variability between my experimental replicates and between experiments. What are the common causes?
A: Reproducibility is the cornerstone of scientific research. Variability with compounds like this compound can often be traced back to subtle inconsistencies in protocol execution or the stability of the compound itself.
Causality and Explanation: Inconsistent cell numbers at the start of the experiment will lead to variable results. Furthermore, compounds like this compound can degrade in solution over time, especially when exposed to light and higher temperatures, altering their effective concentration.[11][12]
Checklist for Improving Reproducibility:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to prevent edge effects.
-
Treatment Timing: Add this compound at the same point in the cell growth phase for every experiment (e.g., 24 hours post-seeding).
-
Compound Stability: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Do not store diluted, aqueous solutions of this compound.[11]
-
Incubation Conditions: Ensure your incubator has stable temperature and CO2 levels, as fluctuations can affect cell health and drug response.[13]
In-Depth Scientific Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol ensures accurate and soluble delivery of this compound to your cell cultures.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Determining IC50 via MTT Assay
This is a standard colorimetric assay to measure cell metabolic activity, which serves as a proxy for cell viability.[10]
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound (and a vehicle control with 0.1% DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability) and plot the results to calculate the IC50 value.
Mechanistic Insights: Signaling Pathways
This compound's cytotoxic effects are orchestrated by a complex interplay of signaling pathways that converge on the machinery of apoptosis.[4][5] Understanding these pathways is crucial for interpreting experimental results and designing follow-up studies.
This compound-Induced Apoptotic Signaling
This compound can activate both the extrinsic and intrinsic apoptotic pathways.[4] It has also been shown to modulate survival signals like the PI3K/Akt pathway and pro-inflammatory pathways like JAK2/STAT3, further pushing the cell towards apoptosis.[5][6]
Caption: Key signaling pathways modulated by this compound to induce apoptosis.
Reference Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The cytotoxic potency of this compound varies significantly among different cell lines. This table summarizes published IC50 values to serve as a starting point for experimental design.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| COLO 205 | Human Colon Adenocarcinoma | 24 hours | ~42 | [4][8] |
| MCF-7 | Human Breast Cancer | 24 hours | 51 | [5] |
| MCF-7 | Human Breast Cancer | 48 hours | 26 | [5] |
| MCF-7 | Human Breast Cancer | 72 hours | 19 | [5] |
| MDA-MB-231 | Human Breast Cancer | 24 hours | 42 | [5] |
| MDA-MB-231 | Human Breast Cancer | 48 hours | 28 | [5] |
| MDA-MB-231 | Human Breast Cancer | 72 hours | 16 | [5] |
Note: IC50 values can be influenced by assay type and specific culture conditions.[14] These values should be used as a guide, and it is essential to determine the IC50 in your own experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a natural bioactive compound unveiling multifaceted nutritional, pharmacological, and health advantages - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 4. This compound potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces breast cancer cells apoptosis by regulating PI3K...: Ingenta Connect [ingentaconnect.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS:80225-53-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Efficiency of Rosmanol Synthesis
Welcome to the technical support center for Rosmanol synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent antioxidant diterpene. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to help you navigate the nuances of this compound synthesis, improve your yields, and troubleshoot common experimental hurdles. We will focus on the most prevalent and efficient method: the semisynthesis from the abundant natural precursor, Carnosol.
Understanding the Synthetic Landscape
This compound is a highly valued bioactive compound, but its low natural abundance in plants like rosemary (Salvia rosmarinus) makes direct extraction inefficient for large-scale production.[1][2] Consequently, chemical synthesis is the preferred route. The most practical approach is a semisynthesis starting from Carnosol, a structurally related diterpene that is far more abundant in rosemary extracts.
The core of this synthesis involves a controlled oxidation of Carnosol. Carnosic acid, another major diterpene in rosemary, is the natural precursor to both Carnosol and this compound.[3] It is highly unstable and readily oxidizes.[3][4] The semisynthetic route from the more stable Carnosol provides a more controllable and reproducible starting point. This guide will focus on optimizing this key conversion.
Core Reaction Principle: Carnosol to this compound
The conversion of Carnosol to this compound is an oxidative transformation. The generally accepted method involves treating Carnosol with a mild base in a suitable solvent system, which facilitates the introduction of a hydroxyl group at the C-7 position.[1] Understanding this mechanism is crucial for troubleshooting, as side reactions can lead to the formation of isomers like epithis compound or other oxidation products.
Experimental Protocol: Semisynthesis of this compound from Carnosol
This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds efficiently, with checkpoints for monitoring progress and purity.
Objective: To convert Carnosol into this compound with high efficiency and purity.
Materials & Reagents:
| Reagent/Material | Grade | Rationale for Selection |
| Carnosol (>98%) | High Purity | Starting material purity is critical to minimize side products and simplify purification. |
| Acetone | ACS Grade or higher | An effective solvent for Carnosol that is miscible with the aqueous base. |
| Sodium Bicarbonate (NaHCO₃) | Analytical Grade | A mild base that facilitates the desired oxidation without promoting harsh side reactions. |
| Deionized Water | High Purity | Used to prepare the aqueous base solution; impurities can interfere with the reaction. |
| Hydrochloric Acid (HCl) | 1M Solution | For neutralization and precipitation of the product. |
| Ethyl Acetate | ACS Grade | Extraction solvent with good solubility for this compound and immiscibility with water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent to remove residual water from the organic extract. |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for column chromatography, essential for purifying the final product.[5] |
| TLC Plates | Silica Gel 60 F₂₅₄ | For monitoring reaction progress and fraction purity during chromatography. |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Carnosol in acetone. A typical concentration is 1 mg of Carnosol per 1 mL of acetone.
-
Expert Tip: Ensure the Carnosol is fully dissolved before proceeding. Gentle warming (to ~30°C) can aid dissolution, but do not overheat, as it can promote side reactions.
-
-
Initiating the Reaction:
-
Prepare a 5% (w/v) aqueous solution of sodium bicarbonate.
-
Add the sodium bicarbonate solution to the Carnosol solution. A common ratio is 1:1 (v/v) of acetone solution to bicarbonate solution.
-
Stir the biphasic mixture vigorously at room temperature. The reaction is typically allowed to proceed for 6-8 hours.[1]
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture.
-
Neutralize it with a drop of 1M HCl and extract with a small volume of ethyl acetate.
-
Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize under UV light (254 nm) and/or by staining (e.g., with vanillin-sulfuric acid). The goal is the disappearance of the Carnosol spot and the appearance of a new, more polar spot corresponding to this compound.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), transfer the mixture to a separatory funnel.
-
Reduce the volume of acetone under reduced pressure (rotary evaporator). This improves the efficiency of the subsequent liquid-liquid extraction.[1]
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. The product will precipitate out.
-
Extract the product with ethyl acetate (3x volumes of the aqueous layer). Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a mixture containing this compound, unreacted Carnosol, and isomers like epithis compound.[2]
-
Purify the crude solid using silica gel column chromatography.[5][6] Elute with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent.
-
For final purification, recrystallization from a solvent like acetone can be performed to yield crystalline this compound.[7]
-
Visualizing the Workflow
The following diagram outlines the key stages of the this compound synthesis protocol.
Caption: Experimental workflow for the semisynthesis of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or poor mixing of the biphasic system. 2. Suboptimal pH: The basicity was not sufficient to promote the oxidation. 3. Degradation: Overly harsh conditions (e.g., excessive heat, prolonged reaction time) may have degraded the product. | 1. Extend Reaction Time: Continue monitoring by TLC until the Carnosol spot has significantly diminished. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 2. Verify Base Concentration: Ensure the sodium bicarbonate solution is freshly prepared and at the correct concentration (5%). 3. Maintain Room Temperature: Avoid heating the reaction unless absolutely necessary for solubility. Do not let the reaction run unnecessarily long after completion. |
| Significant Amount of Unreacted Carnosol | 1. Poor Reagent Mixing: As above, inefficient stirring is a common culprit. 2. Insufficient Base: The molar ratio of base to Carnosol may be too low. | 1. Improve Agitation: Use a larger stir bar or a mechanical stirrer for better phase mixing. 2. Adjust Stoichiometry: While a catalytic amount of base is needed, ensuring an adequate volume of the 5% solution is present is key. Check the protocol's volumetric ratios. |
| Multiple Side Products Observed on TLC | 1. Over-oxidation: Reaction conditions were too harsh or prolonged, leading to further oxidation products like rosmaquinone.[2] 2. Isomer Formation: The reaction can also produce isomers like epithis compound.[2] 3. Impure Starting Material: Impurities in the initial Carnosol will be carried through and may react. | 1. Reduce Reaction Time: Stop the reaction as soon as the main product spot is maximized on TLC. 2. Careful Purification: These side products often have similar polarities. Use a long chromatography column and a shallow elution gradient for better separation. 3. Verify Carnosol Purity: Run an HPLC or NMR analysis on your starting material to confirm its purity (>98%). |
| Difficulty in Product Crystallization | 1. Presence of Impurities: Even small amounts of isomers or residual solvents can inhibit crystal formation. 2. Incorrect Solvent Choice: The chosen recrystallization solvent may not be optimal. | 1. Re-purify: If crystallization fails, the product is likely not pure enough. Re-run the column chromatography, taking narrower fractions. 2. Solvent Screening: Try different solvents or solvent systems. Acetone is reported, but mixtures like ethyl acetate/hexane or dichloromethane/methanol could also be effective. Use a small amount of material to screen for the best solvent. |
| Product Appears Brown or Discolored | 1. Oxidation/Degradation: Phenolic compounds are sensitive to air and light, leading to colored degradation products.[4] 2. Chlorophyll Contamination: If the starting Carnosol was extracted from plant matter without proper deoiling/decoloring, pigments can persist.[8] | 1. Minimize Exposure: Conduct the work-up and purification steps promptly. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. 2. Charcoal Treatment: A small amount of activated charcoal can be added to the solution before the final filtration and concentration step to remove colored impurities. Use sparingly, as it can also adsorb your product. |
Troubleshooting Decision Flowchart
This flowchart provides a logical path to diagnose synthesis issues.
Caption: A decision tree for troubleshooting this compound synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the specific chemical mechanism for the conversion of Carnosol to this compound in this protocol?
-
A: While detailed mechanistic studies are complex, the conversion is an oxidation reaction. Carnosol possesses a γ-lactone ring.[3] The presence of a mild base (sodium bicarbonate) and oxygen (from air dissolved in the solvent) is thought to facilitate the formation of a phenoxide ion, which is then susceptible to oxidation. This process leads to the introduction of a hydroxyl group at the C-7 position, which is a benzylic position, making it more reactive.
-
-
Q2: Why is semisynthesis from Carnosol preferred over a full de novo synthesis?
-
A: this compound has a complex, stereochemically rich abietane diterpene structure. A total synthesis from simple starting materials would be lengthy, involve many steps, require complex stereochemical control, and result in a very low overall yield.[9] Carnosol is a naturally abundant and inexpensive starting material that already contains the complete carbon skeleton and much of the required stereochemistry, making the semisynthetic route far more efficient and economically viable.[2]
-
-
Q3: How can I accurately quantify the yield and purity of my synthesized this compound?
-
A: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV (PDA or DAD) or Mass Spectrometry (MS) detector.[10][11] You will need a certified this compound reference standard to create a calibration curve for accurate quantification.[12][13] Quantitative Proton NMR (¹H-qNMR) is another powerful technique that can be used for quantification without needing a reference standard for the specific analyte, provided a certified internal standard is used.[1]
-
-
Q4: What are the most critical parameters to control for maximizing synthesis efficiency?
-
A: There are three critical parameters:
-
Purity of Starting Material: High-purity Carnosol is essential.
-
Reaction Time: Over- or under-reacting are the most common causes of low yield and impurity. Meticulous TLC or HPLC monitoring is key.
-
Mixing Efficiency: Since this is a two-phase reaction, vigorous and consistent stirring is non-negotiable for ensuring the reagents interact effectively.
-
-
-
Q5: How should I properly store the Carnosol starting material and the final this compound product?
-
A: Both Carnosol and this compound are phenolic compounds prone to oxidation.[4] They should be stored in airtight containers, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place (refrigerated or frozen). Avoid repeated freeze-thaw cycles. Storing them as dry solids is more stable than in solution.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110845328A - Method for preparing high-purity carnosic acid from rosemary oil paste by-product - Google Patents [patents.google.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Rosmanol's pro-oxidant activity under certain conditions
Technical Support Center: Managing the Pro-oxidant Activity of Rosmanol
Last Updated: January 6, 2026
Introduction: The Antioxidant Paradox
This compound, a phenolic diterpene derived from rosemary, is widely recognized for its potent antioxidant capabilities, making it a valuable compound in food preservation, cosmetics, and therapeutics.[1][2][3] However, like many phenolic compounds, this compound can exhibit a dual role, acting as a pro-oxidant under specific experimental conditions.[4][5] This paradoxical behavior can lead to unexpected outcomes, such as accelerated lipid peroxidation or induced cellular toxicity, confounding research results.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It addresses common issues related to this compound's pro-oxidant activity in a direct question-and-answer format, offering mechanistic explanations and actionable protocols to mitigate these undesirable effects and ensure experimental validity.
Troubleshooting Guide: From Problem to Protocol
Question 1: My lipid-based formulation (e.g., oil, emulsion, liposome) shows accelerated degradation after I added this compound. What is causing this pro-oxidant effect?
Answer:
This is a classic manifestation of the phenolic pro-oxidant paradox. The issue almost certainly stems from the interplay between this compound's concentration and the presence of transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), which are common contaminants in lipid systems.[4]
The Underlying Mechanism:
Phenolic compounds like this compound can reduce transition metals (e.g., Fe³⁺ to Fe²⁺).[4] These reduced metal ions can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly destructive hydroxyl radicals (•OH).[4][6] This process, known as redox cycling, creates a continuous stream of reactive oxygen species (ROS) that aggressively attack lipid molecules, initiating a chain reaction of peroxidation that this compound, at high concentrations, can inadvertently fuel rather than quench.
Caption: Mechanism of metal-catalyzed pro-oxidant activity.
Troubleshooting Protocols & Mitigation Strategies:
-
Optimize Concentration: The switch from antioxidant to pro-oxidant is often concentration-dependent.[7] Systematically lower the concentration of this compound in your formulation.
Parameter Recommendation Rationale Starting Concentration Perform a dose-response study starting from low µM concentrations. Find the "sweet spot" where antioxidant activity is maximal before pro-oxidant effects dominate. High Concentration Risk Avoid using excessively high "brute-force" concentrations. More is not always better; high levels increase the likelihood of reducing metal ions and promoting oxidation.[4] -
Incorporate a Metal Chelator: This is the most effective strategy. Chelators bind to transition metal ions, sequestering them and preventing their participation in redox cycling.[8]
Protocol: Incorporating EDTA as a Metal Chelator
-
Stock Solution: Prepare a 100 mM stock solution of Ethylenediaminetetraacetic acid (EDTA) in deionized water. Adjust the pH to 7.0-8.0 with NaOH to ensure complete dissolution.
-
Working Concentration: Add the EDTA stock solution to the aqueous phase of your formulation to achieve a final concentration of 0.1-1.0 mM. The optimal concentration may require some empirical testing.
-
Order of Addition: Crucially, add the chelator before introducing this compound. This ensures that any contaminating metal ions are sequestered prior to the addition of the phenolic compound.
-
Incubation: Gently mix the formulation and allow it to equilibrate for 15-30 minutes before adding this compound.
-
Alternative Chelators: If EDTA is not suitable for your system, consider citric acid or other food-grade chelators.
-
-
Control Environmental Factors:
-
Oxygen: De-gas your solvents and purge the headspace of your container with an inert gas (e.g., nitrogen or argon) to minimize the availability of molecular oxygen.
-
Light: Store samples in amber vials or protect them from light, as UV radiation can accelerate oxidative reactions.
-
Question 2: I'm observing unexpected cytotoxicity and apoptosis in my cell culture experiments with this compound. Could this be a pro-oxidant effect?
Answer:
Yes, this is a strong possibility. While this compound has demonstrated anticancer effects by inducing apoptosis in tumor cells, unwanted cytotoxicity in healthy cell lines or at unintended concentrations can be a direct result of its pro-oxidant activity.[3] The mechanism is similar to that in lipid systems but occurs within a biological context.
The Underlying Mechanism:
When this compound acts as a pro-oxidant in or around cells, it contributes to the generation of excessive ROS. This overwhelms the cell's endogenous antioxidant defenses (like glutathione), leading to a state of oxidative stress.[9] This stress can damage critical biomolecules, including lipids (membrane damage), proteins (enzyme inactivation), and DNA (genetic damage), ultimately triggering apoptotic cell death pathways.[9][10]
Caption: ROS-mediated pathway leading to cellular apoptosis.
Troubleshooting Protocols & Mitigation Strategies:
-
Perform a Thorough Dose-Response Analysis: Determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell line. Always work at concentrations well below the toxic threshold for experiments where antioxidant effects are desired.
-
Co-administer a Synergistic Antioxidant: Introduce a secondary antioxidant, such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E), which can regenerate the this compound phenoxyl radical back to its active antioxidant form. This interrupts the pro-oxidant cycle.
Protocol: Co-administration with Ascorbic Acid
-
Preparation: Prepare a sterile stock solution of L-ascorbic acid in your cell culture medium.
-
Concentration Ratio: Based on literature, a starting point is to use ascorbic acid at a concentration equimolar to or slightly lower than this compound. A ratio of 1:1 (this compound:Ascorbic Acid) is a common starting point.
-
Treatment: Add the ascorbic acid to the cell culture medium either simultaneously with or immediately prior to the addition of this compound.
-
Controls: Include control groups with this compound alone and ascorbic acid alone to validate that the observed protective effect is due to the synergistic interaction.
-
-
Analyze Culture Medium: Cell culture media can contain trace amounts of iron and copper.[6] If you suspect metal-induced pro-oxidation, consider using a medium with a more defined, low-metal composition or supplement with a cell-compatible chelator like deferoxamine (at low, non-toxic concentrations).
Question 3: How can I experimentally confirm that this compound is acting as a pro-oxidant in my specific system?
Answer:
To definitively determine if a pro-oxidant effect is occurring, you need to measure the downstream markers of oxidative stress. Several well-established assays can quantify lipid peroxidation, intracellular ROS, and DNA damage.
Recommended Assays for Detecting Pro-oxidant Activity:
| Assay | Principle | Measures | Key Considerations |
| TBARS Assay | Detects malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent product.[11] | Lipid Peroxidation | Not entirely specific to MDA, but a convenient and widely used indicator of overall lipid damage.[11] |
| DCFH-DA Assay | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[12] | Intracellular ROS | Provides a general measure of cellular ROS levels; fluorescence can be quantified by plate reader, flow cytometry, or microscopy.[11] |
| Comet Assay | (Single Cell Gel Electrophoresis) Measures DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet tail" shape. | DNA Damage | A sensitive method to detect genotoxicity resulting from oxidative damage to DNA. |
Protocol: Basic TBARS Assay for Lipid Peroxidation
-
Sample Preparation: Homogenize your sample (e.g., tissue, oil emulsion) in a suitable buffer (e.g., Tris-HCl with KCl).
-
Reagent Addition: To 0.5 mL of your sample, add 2.0 mL of the TBA reagent (a solution of thiobarbituric acid, trichloroacetic acid, and hydrochloric acid).
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA.
-
Cooling & Centrifugation: Cool the tubes on ice, then centrifuge at 3,000 rpm for 15 minutes to pellet any precipitate.
-
Measurement: Transfer the clear supernatant to a cuvette or 96-well plate. Measure the absorbance at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. An increase in MDA in this compound-treated samples compared to controls indicates pro-oxidant activity.
Frequently Asked Questions (FAQs)
-
Q: What is the typical concentration at which this compound switches from an antioxidant to a pro-oxidant?
-
Q: How does pH influence the pro-oxidant activity of this compound?
-
A: The pH of the environment affects the deprotonation of this compound's phenolic hydroxyl groups.[13] At higher pH values, the phenolate anion form is more prevalent. This form is a more potent electron donor, which can enhance its ability to reduce metal ions, thereby potentially increasing its pro-oxidant activity.[13]
-
-
Q: Are there derivatives or related compounds with lower pro-oxidant tendencies?
-
A: Research into derivatives is ongoing. Structurally, the antioxidant/pro-oxidant balance is delicate. Carnosic acid, a precursor to this compound, also exhibits this dual behavior.[10] The key is not necessarily finding a different compound but controlling the conditions under which any phenolic antioxidant is used.
-
-
Q: Can I combine this compound with other phenolic antioxidants? What are the risks?
-
A: Combining phenolic antioxidants can sometimes lead to synergistic effects, but it can also be antagonistic or have no additional benefit.[14] The risk is that if the underlying conditions for pro-oxidation exist (e.g., metal contamination), adding more reducing agents may simply exacerbate the problem. It is generally more effective to address the root cause (e.g., by chelation) than to add more components.
-
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosemary as a Potential Source of Natural Antioxidants and Anticancer Agents: A Molecular Docking Study [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bound.wine [bound.wine]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 12. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Rosmanol and Carnosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the realm of natural antioxidants, the phenolic diterpenes derived from rosemary (Rosmarinus officinalis L.), notably carnosic acid and its derivative rosmanol, have garnered significant scientific attention.[1][2] These compounds are recognized for their potent capacity to mitigate oxidative stress, a key factor in cellular damage and the progression of numerous diseases.[3] Carnosic acid is the most abundant antioxidant in rosemary, often accounting for a significant portion of the plant's total antioxidant capacity.[1][4] this compound, while also a powerful antioxidant, is typically formed from the oxidation of carnosic acid.[5][6] This guide provides an in-depth, objective comparison of the antioxidant activities of this compound and carnosic acid, supported by experimental data and detailed methodologies to assist researchers in their work.
Chemical Structure and Antioxidant Mechanism
The antioxidant capabilities of both carnosic acid and this compound are intrinsically linked to their chemical structures, specifically the presence of ortho-diphenolic hydroxyl groups on their aromatic rings.[4][7] These groups can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting oxidative chain reactions.[8]
Carnosic Acid: As the precursor molecule, carnosic acid's primary antioxidant action involves the direct scavenging of reactive oxygen species (ROS) like peroxyl and hydroxyl radicals.[5][9][10] Upon reacting with free radicals, carnosic acid is oxidized, leading to the formation of various derivatives, including carnosol and this compound.[5][11] This process suggests a cascade effect, where the initial antioxidant action of carnosic acid generates further antioxidant compounds.[5]
This compound: this compound, a phenolic diterpene lactone, also exhibits potent antioxidant activity, which has been reported in some studies to be even more effective than synthetic antioxidants like BHT and BHA.[12][13] Its mechanism is also rooted in its ability to donate hydrogen atoms from its phenolic hydroxyl groups.[8]
The conversion of carnosic acid to other antioxidant forms, including this compound, is a key aspect of its overall efficacy. This cascade of antioxidant generation from a single precursor molecule enhances the protective capacity of rosemary extracts.[5]
Comparative Analysis of Antioxidant Activity: In Vitro Data
The antioxidant activities of this compound and carnosic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies providing IC50 values for both compounds under identical conditions are limited in the readily available literature, existing research indicates that both are highly effective radical scavengers. Studies have shown that carnosic acid and its derivatives, including this compound, are powerful inhibitors of lipid peroxidation.[14][15] Some research suggests that carnosic acid possesses the most potent antioxidant activity among the diterpenes found in rosemary.[11] However, other studies have highlighted the exceptional antioxidant potential of this compound, in some cases reporting it to be more effective than synthetic antioxidants.[12][13]
It is important to note that the antioxidant activity can be influenced by the specific assay used and the experimental conditions. For instance, one study noted that while carnosic acid had higher overall antioxidant activity, carnosol (another derivative) appeared to react faster with DPPH radicals.[16] This highlights the nuanced differences in their reaction kinetics.
Cellular Antioxidant Activity and the Nrf2 Pathway
Beyond simple chemical assays, the cellular antioxidant activity (CAA) provides a more biologically relevant measure by accounting for factors like cell uptake and metabolism.[17] Both carnosic acid and this compound can exert their antioxidant effects within a cellular context.
A critical mechanism underlying the cellular antioxidant effects of these compounds is the activation of the Keap1/Nrf2 signaling pathway.[18][19][20] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Keap1 protein. When cells are exposed to oxidative stress or electrophilic compounds like carnosic acid, specific cysteine residues on Keap1 are modified.[18] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[21] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO-1), and enzymes involved in glutathione (GSH) synthesis.[21][22]
Carnosic acid has been specifically shown to activate the Nrf2 pathway by binding to Keap1, thereby protecting neurons from oxidative stress.[18] this compound is also suggested to activate endogenous antioxidant defense systems like the ARE.[8] This indirect antioxidant mechanism, by bolstering the cell's own defense systems, represents a significant aspect of the protective effects of these compounds.
Below is a diagram illustrating the Nrf2 activation pathway.
Caption: Activation of the Nrf2 signaling pathway by carnosic acid or this compound.
Experimental Protocols
To facilitate further research, detailed protocols for two common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to pale yellow, which can be measured spectrophotometrically.[23][24]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol. For the working solution, dilute the stock solution to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Sample Preparation: Prepare various concentrations of this compound, carnosic acid, and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction: In a 96-well plate or cuvettes, mix a volume of the sample or standard solution (e.g., 20 µL) with the DPPH working solution (e.g., 200 µL). A blank containing only the solvent instead of the sample should also be prepared.[23]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[24]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[23]
-
IC50 Determination: Plot the scavenging percentage against the sample concentration to determine the IC50 value.[23]
Caption: General workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as human hepatocarcinoma (HepG2) cells.[17] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[25][26]
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[25][27]
-
Cell Treatment: Remove the culture medium and wash the cells gently with a buffered salt solution (e.g., DPBS).[25]
-
Probe Loading: Add a working solution of DCFH-DA to each well and incubate (e.g., 60 minutes at 37°C) to allow the probe to diffuse into the cells and be deacetylated to DCFH.[25][27]
-
Antioxidant Incubation: Remove the DCFH-DA solution, wash the cells, and add the test compounds (this compound, carnosic acid) and a standard (e.g., Quercetin) at various concentrations.[25]
-
Induction of Oxidative Stress: After a brief incubation with the antioxidants, add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to all wells to induce ROS generation.[17][26]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[27]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plots. The antioxidant capacity is determined by the degree to which the sample inhibits the AAPH-induced fluorescence compared to the control.[27]
Conclusion and Future Perspectives
Both this compound and carnosic acid are exceptionally potent natural antioxidants derived from rosemary. Carnosic acid acts as a primary ROS scavenger and serves as a precursor to a cascade of other antioxidant compounds, including this compound.[5] This multi-faceted mechanism contributes significantly to the overall antioxidant capacity of rosemary extracts. While both compounds demonstrate strong radical scavenging abilities, their efficacy can be influenced by the specific oxidative challenge and the biological system under investigation.
A key area of their activity lies in the modulation of the Nrf2 signaling pathway, which upregulates the cell's endogenous antioxidant defenses, providing a prolonged protective effect.[8][18] This mechanism is a promising avenue for the development of therapeutic agents aimed at combating diseases with an underlying oxidative stress component.
Future research should focus on direct, side-by-side comparisons of this compound and carnosic acid across a wider range of in vitro and cellular assays to more definitively delineate their respective potencies and reaction kinetics. Furthermore, in vivo studies are crucial to understand their bioavailability, metabolism, and ultimate efficacy in a physiological context. Such investigations will be invaluable for drug development professionals seeking to harness the therapeutic potential of these remarkable natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid. | Semantic Scholar [semanticscholar.org]
- 4. A Deep Insight in the Antioxidant Property of Carnosic Acid: From Computational Study to Experimental Analysis [mdpi.com]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery mechanism of the antioxidant activity from carnosic acid quinone, an oxidized sage and rosemary antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Carnosic acid improves diabetic nephropathy by activating Nrf2/ARE and inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. mdpi.com [mdpi.com]
- 27. zen-bio.com [zen-bio.com]
A Comparative Analysis of Rosmanol and Rosmarinic Acid: Unveiling Anti-inflammatory Potential
In the landscape of natural compounds with promising therapeutic applications, both rosmanol and rosmarinic acid, derived from Rosmarinus officinalis (rosemary), have emerged as molecules of significant interest for researchers in drug development. While rosmarinic acid is a well-documented phenolic compound with a broad spectrum of biological activities, this compound, a phenolic diterpene, presents a compelling profile that warrants a detailed comparative evaluation. This guide provides an in-depth comparison of these two compounds, drawing upon available scientific evidence to elucidate their anti-inflammatory mechanisms and guide future research.
Introduction to Inflammation and Natural Product-Based Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural products. This compound and rosmarinic acid, both abundant in rosemary, have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Unraveling the Mechanisms of Action: A Head-to-Head Comparison
Both this compound and rosmarinic acid exert their anti-inflammatory effects by targeting critical molecular pathways involved in the inflammatory cascade. Their distinct chemical structures, however, may influence their potency and specific molecular interactions.
This compound: A Potent Inhibitor of Pro-inflammatory Gene Expression
This compound has been shown to be a powerful inhibitor of lipopolysaccharide (LPS)-induced inflammation in cellular models.[1][2] Its mechanism of action involves the suppression of key pro-inflammatory enzymes and signaling pathways:
-
Inhibition of iNOS and COX-2: this compound markedly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][2] These mediators are pivotal in orchestrating the inflammatory response.
-
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[3][4][5] this compound effectively suppresses NF-κB activation by preventing the degradation of its inhibitory protein, IκB, thereby blocking the nuclear translocation of NF-κB subunits.[1] This, in turn, downregulates the expression of numerous pro-inflammatory genes.
-
Interference with MAPK and STAT3 Pathways: this compound also interferes with the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.[1] It has been shown to inhibit the phosphorylation of key MAPK proteins like ERK1/2 and p38, further contributing to its anti-inflammatory effects.[1]
Rosmarinic Acid: A Multifaceted Anti-inflammatory Agent
Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, has been extensively studied for its anti-inflammatory properties.[6][7] Its mechanisms are multifaceted and involve:
-
Suppression of Pro-inflammatory Cytokines and Chemokines: Rosmarinic acid effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7]
-
Inhibition of NF-κB and MAPK Pathways: Similar to this compound, rosmarinic acid exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] It has been shown to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB, leading to a broad suppression of the inflammatory response.[8][9]
-
Targeting IKK-β: Studies have indicated that rosmarinic acid can directly inhibit the activity of IκB kinase-β (IKK-β), a critical upstream kinase in the canonical NF-κB pathway.[4]
Comparative Efficacy: A Data-Driven Perspective
| Inflammatory Mediator/Pathway | This compound | Rosmarinic Acid | Supporting Evidence |
| Nitric Oxide (NO) Production | Potent Inhibition | Inhibition | [1][10] |
| Prostaglandin E2 (PGE2) Production | Potent Inhibition | Inhibition | [1][10] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition | Inhibition | [7][11] |
| NF-κB Activation | Potent Inhibition | Inhibition | [1][8] |
| MAPK (p38, JNK, ERK) Activation | Inhibition of p38 and ERK | Inhibition of p38, JNK, and ERK | [1][8][9] |
Experimental Protocols for Assessing Anti-inflammatory Activity
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or rosmarinic acid for 2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Measurement of Prostaglandin E2 (PGE2) by ELISA
This protocol quantifies the production of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using a 24-well plate with a cell density of 5 x 10^5 cells/well.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the supernatant and a fixed concentration of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
After incubation and washing, add the substrate solution and measure the absorbance.
-
The concentration of PGE2 in the sample is inversely proportional to the signal.
-
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the levels of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA.
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Supernatant Collection: Collect the cell culture supernatant after the incubation period.
-
ELISA Procedure:
-
Use commercial ELISA kits for TNF-α and IL-6.
-
Add the supernatant to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Following another incubation and wash, add the substrate solution.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Visualizing the Molecular Mechanisms: Signaling Pathway Diagrams
To provide a clearer understanding of how this compound and rosmarinic acid exert their anti-inflammatory effects, the following diagrams illustrate their interactions with the NF-κB and MAPK signaling pathways.
Caption: The NF-κB signaling pathway and points of inhibition by this compound and rosmarinic acid.
Caption: The MAPK signaling pathway and points of inhibition by this compound and rosmarinic acid.
Conclusion and Future Perspectives
Both this compound and rosmarinic acid demonstrate significant promise as natural anti-inflammatory agents. Their ability to modulate key signaling pathways, particularly NF-κB and MAPK, underscores their therapeutic potential. While existing evidence suggests that this compound may exhibit more potent inhibition of certain inflammatory mediators, direct comparative studies are essential to fully elucidate their relative efficacies. Future research should focus on conducting head-to-head in vitro and in vivo comparisons, exploring their synergistic potential, and investigating their bioavailability and pharmacokinetic profiles to pave the way for their development as novel anti-inflammatory therapeutics.
References
- 1. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory and Analgesic Properties: A Comparative Overview
A Comprehensive Guide to the Preclinical Validation of Rosmanol: Therapeutic Efficacy in Animal Models
For researchers and drug development professionals, the journey from identifying a promising bioactive compound to its potential clinical application is both arduous and exciting. This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has emerged as a significant candidate for therapeutic development due to its multifaceted pharmacological activities demonstrated in numerous preclinical studies.[1][2] This guide provides an in-depth comparison of this compound's therapeutic effects validated across various animal models, offering insights into experimental design, mechanistic action, and comparative efficacy.
This compound has demonstrated potent anti-inflammatory and antinociceptive effects in several well-established animal models.[1] Its efficacy is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds.
Comparative Efficacy of this compound in Inflammatory Models
| Animal Model | This compound Dosage | Comparator & Dosage | Key Findings | Reference |
| Carrageenan-Induced Paw Edema (Rat) | 250-750 mg/kg (as REO) | Indomethacin (10 mg/kg) | This compound significantly inhibited edema formation, with the 500 and 750 mg/kg doses showing comparable effects to Indomethacin at 3 and 4 hours post-carrageenan injection.[3] | [3] |
| Acetic Acid-Induced Writhing (Mouse) | 70, 125, 250 mg/kg (as REO) | Meperidine | This compound demonstrated a significant dose-dependent reduction in abdominal writhing, indicating peripheral antinociceptive activity.[1][3] | [1][3] |
| Collagen-Induced Arthritis (CIA) (DBA/1 Mouse) | 40 mg/kg | Carnosol (40 mg/kg) | This compound, and particularly its combination with Carnosol, significantly reduced paw swelling, synovitis, and serum levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1).[4] The combination therapy showed synergistic effects. | [4] |
| Carrageenan-Induced Pleurisy (Rat) | 500 mg/kg (as REO) | Dexamethasone | This compound significantly reduced the volume of pleural exudate and leukocyte migration, indicating potent anti-inflammatory action.[1][3] | [1][3] |
Experimental Insight: The choice of the carrageenan-induced paw edema model is strategic for evaluating acute inflammation, as it involves a well-characterized biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is driven by prostaglandins and cytokines. This compound's efficacy in the later phase suggests its inhibitory action on the cyclooxygenase (COX) pathway and cytokine production.[1]
Protocol for Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Animals are randomly assigned to control, this compound-treated, and positive control (e.g., Indomethacin) groups (n=6-8 per group).
-
Compound Administration: this compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) is administered orally (p.o.) one hour before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(1 - (Vt / Vc)) x 100], where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.
Mechanistic Pathway: Inhibition of the TLR4/NF-κB/MAPK Signaling Cascade
This compound's anti-inflammatory effects, particularly in chronic models like collagen-induced arthritis, are attributed to its ability to modulate key inflammatory signaling pathways. The Toll-like receptor 4 (TLR4) pathway is a critical initiator of the innate immune response, and its dysregulation is implicated in autoimmune diseases.
Caption: this compound's anti-inflammatory mechanism via inhibition of the TLR4/NF-κB/MAPK pathway.
Neuroprotective Effects: Combating Neurodegeneration
This compound and related compounds from rosemary have shown significant promise in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5]
Comparative Efficacy in Neurodegeneration Models
| Animal Model | This compound/Related Compound | Comparator | Key Findings | Reference |
| Aβ1-42-Induced Alzheimer's (Mouse) | Rosmarinic Acid | Donepezil | Rosmarinic acid reversed deficits in spatial and recognition memory, normalized neuronal density, and restored levels of neurogenic and synaptic markers.[6] It also reduced Aβ plaque deposition.[7] | [6][7] |
| MPTP-Induced Parkinson's (Mouse) | Rosmarinic Acid (20 mg/kg) | L-DOPA | Rosmarinic acid prevented hyperlocomotion, increased dopaminergic signaling, and exhibited neuroprotective properties.[8] | [8] |
| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Rosemary Extract (RE) | --- | RE improved hyperglycemia and motor deficits, suppressed caspase-3 activation, and reduced the Bax:Bcl-2 ratio, indicating inhibition of neuronal apoptosis.[9] | [9] |
Experimental Insight: The use of Aβ1-42 injection models allows for the specific investigation of amyloid-beta-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease.[6][7] this compound's and rosmarinic acid's ability to not only reduce plaque formation but also promote neurogenesis and synaptic health suggests a multi-target therapeutic potential.[6][7]
Protocol for Aβ1-42-Induced Alzheimer's Disease Model
-
Aβ1-42 Preparation: Aβ1-42 peptide is oligomerized by dissolving it in sterile saline and incubating at 37°C for 4 days.
-
Stereotaxic Surgery: Male BALB/c mice are anesthetized, and the prepared Aβ1-42 solution (e.g., 3 μL) is intracerebroventricularly (ICV) injected into the hippocampus. Sham-operated animals receive vehicle injections.
-
Treatment: Post-surgery, animals are treated orally with this compound, Rosmarinic Acid, or a positive control (e.g., Donepezil) daily for a specified period (e.g., 21 days).
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris Water Maze (for spatial memory) and the Novel Object Recognition test (for recognition memory).[6]
-
Histopathological and Molecular Analysis: After behavioral testing, brain tissues are collected. Immunohistochemistry is used to quantify Aβ plaques, and Western blotting or qPCR is used to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and neurogenesis markers (e.g., Ki67, DCX).[6][7]
Anticancer Potential: Targeting Proliferative Pathways
This compound has been investigated for its chemopreventive and therapeutic effects in various cancer models, where it has been shown to induce apoptosis and inhibit cell proliferation.[10][11]
Efficacy in Cancer Animal Models
| Animal Model | This compound Dosage | Key Findings | Reference |
| Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (Rat) | 40 mg/kg | This compound reduced tumor incidence, improved liver histoarchitecture, and decreased serum markers of liver damage (ALT, AST, ALP).[10] It also downregulated the PI3K/Akt signaling pathway.[10] | [10] |
| Colon Cancer Xenograft (Nude Mice) | Not specified for this compound, but RE at 100 mg/kg/day | Rosemary extract significantly decreased tumor size in HCT116 colon cancer xenografts.[12] this compound itself has been shown to induce apoptosis in colon cancer cells in vitro.[11] | [11][12] |
Experimental Insight: The DEN-induced HCC model is highly relevant for studying chemically induced liver cancer, which mimics aspects of human HCC development. This compound's ability to protect the liver from carcinogenic insults highlights its potential as a chemopreventive agent.
Mechanistic Pathway: Downregulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. This compound's anticancer activity is, in part, mediated by its inhibition of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antinociceptive effects of Rosmarinus officinalis L. essential oil in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rosmarinic acid and ursolic acid alleviate deficits in cognition, synaptic regulation and adult hippocampal neurogenesis in an Aβ1-42-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ursolic acid and rosmarinic acid ameliorate alterations in hippocampal neurogenesis and social memory induced by amyloid beta in mouse model of Alzheimer’s disease [frontiersin.org]
- 8. Biochemical and behavioral effects of rosmarinic acid treatment in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and antinociceptive effects of rosemary (Rosmarinus officinalis L.) extract in rats with painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irjpms.com [irjpms.com]
- 12. mdpi.com [mdpi.com]
The Synergistic Dance of Antioxidants: A Comparative Guide to Rosmanol and its Phenolic Partners
For researchers, scientists, and professionals in drug development, the quest for enhanced antioxidant efficacy is a perpetual frontier. While individual antioxidant compounds offer significant benefits, the true potential often lies in their synergistic interactions. This guide delves into the synergistic antioxidant effects of rosmanol, a potent phenolic diterpene from Rosmarinus officinalis, when combined with other phenols. We will explore the mechanistic underpinnings of this synergy, compare its performance with other relevant combinations, and provide detailed experimental protocols for your own investigations.
The Principle of Antioxidant Synergy
Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1] This can manifest through various mechanisms, including the regeneration of a more potent antioxidant by a co-antioxidant, the chelation of pro-oxidant metal ions, or a cascade effect where different antioxidants act at different stages of the oxidation process.[1] Understanding and harnessing these synergistic interactions can lead to the development of more effective and lower-dose antioxidant formulations, minimizing potential side effects.[2]
This compound, a key bioactive compound in rosemary, possesses remarkable antioxidant properties due to its phenolic hydroxyl groups, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).[3][4] This action interrupts the damaging chain reactions of lipid peroxidation.[5] Beyond its direct scavenging activity, this compound can also activate endogenous antioxidant defense systems.[3] While this compound itself is a powerful antioxidant, its efficacy can be significantly amplified in the presence of other phenolic compounds.[6]
Comparative Analysis of Synergistic Effects
While direct quantitative studies on the synergistic antioxidant effects of this compound with a wide range of phenols are still an emerging area of research, valuable insights can be drawn from studies on this compound itself and its close structural relatives from rosemary, such as carnosol and the more extensively studied rosmarinic acid.
One study has reported a synergistic anti-inflammatory effect between this compound and carnosol, another phenolic diterpenoid found in Callicarpa longissima and also present in rosemary.[7] This synergy was observed in the context of alleviating rheumatoid arthritis through the inhibition of the TLR4/NF-κB/MAPK pathway.[7] Although this study focused on anti-inflammatory action, the underlying mechanisms are often linked to the modulation of oxidative stress, suggesting a parallel synergistic antioxidant effect.
To provide a quantitative perspective, we can examine the well-documented synergistic antioxidant activities of rosmarinic acid, a major phenolic acid in rosemary, with other phenols. These studies offer a valuable comparative framework for understanding the potential interactions of this compound.
Data Summary: Synergistic Antioxidant Activity of Rosmarinic Acid with Other Phenols
| Combination | Molar Ratio | Assay | Synergy/Antagonism (%) | Reference |
| Rosmarinic Acid + Quercetin | 1:1 | AAPH-induced oxidation | Synergistic | [2] |
| Rosmarinic Acid + Caffeic Acid | 1:1 | AAPH-induced oxidation | Synergistic | [2] |
| Rosmarinic Acid + Gallic Acid | N/A | FRAP | Not explicitly synergistic in binary, but contributes to synergy in ternary mixtures | [8][9][10] |
| Rosmarinic Acid + Rutin + Caffeic Acid | Ternary Mixture | FRAP | Antagonistic (-21.8%) | [8][9][10] |
| Rosmarinic Acid + Chlorogenic Acid + Caffeic Acid | Ternary Mixture | FRAP | Antagonistic (-20%) | [8][9][10] |
Note: The AAPH assay measures the inhibition of peroxyl radical-induced oxidation. The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of antioxidants to reduce ferric iron. A positive percentage indicates a synergistic effect, while a negative percentage indicates an antagonistic effect.
These data highlight that the nature of the interaction (synergistic or antagonistic) is highly dependent on the specific combination of phenols and the experimental conditions. For instance, while rosmarinic acid shows synergy with quercetin and caffeic acid in an AAPH assay, it can contribute to antagonistic effects in certain ternary mixtures when assessed by the FRAP method.[2][8][9][10]
Mechanistic Insights into Synergy
The synergistic antioxidant activity between this compound and other phenols is thought to arise from a combination of mechanisms.
Proposed Mechanisms of Antioxidant Synergy
Caption: Proposed mechanisms of synergistic antioxidant action between this compound and a partner phenol.
-
Regeneration: A primary mechanism involves the regeneration of the more potent antioxidant. For example, after this compound donates a hydrogen atom to neutralize a free radical, it becomes a less reactive this compound radical. A "partner" phenol, such as quercetin, can then donate a hydrogen atom to regenerate the original, more active form of this compound, while the partner phenol itself becomes a relatively stable and less reactive radical.[2]
-
Metal Chelation: this compound and other phenols possess metal-chelating properties, binding to pro-oxidant metal ions like iron and copper.[4] This prevents these metals from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.
-
Complementary Scavenging: Different phenols may have varying affinities for different types of free radicals. A synergistic combination may provide a broader spectrum of radical scavenging activity than any single compound alone.
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic antioxidant effects of this compound with other phenols, validated and reproducible experimental protocols are essential. Here, we provide step-by-step methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of this compound and the test phenols (e.g., quercetin, caffeic acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the antioxidant solution (or methanol for the control).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
Where Acontrol is the absorbance of the DPPH solution without the antioxidant, and Asample is the absorbance of the DPPH solution with the antioxidant.
-
-
Synergy Evaluation:
-
Determine the IC50 (concentration required to inhibit 50% of DPPH radicals) for each individual compound and for their mixtures.
-
Use the Combination Index (CI) method or isobolographic analysis to quantify the interaction. A CI value less than 1 indicates synergy.
-
Experimental Workflow: DPPH Assay for Synergy
Caption: Workflow for the DPPH radical scavenging assay to evaluate antioxidant synergy.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of antioxidants.
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tri(2-pyridyl)-s-triazine in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the antioxidant solution (or standard/blank) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Quantification and Synergy Evaluation:
-
Create a standard curve using a known antioxidant such as Trolox or FeSO₄.
-
Calculate the FRAP value of the individual compounds and their mixtures from the standard curve.
-
Compare the experimental FRAP value of the mixture to the theoretical additive value (the sum of the individual FRAP values) to determine synergy.
-
Conclusion and Future Directions
The exploration of synergistic antioxidant effects, particularly involving potent natural compounds like this compound, holds immense promise for the development of advanced therapeutic and preventative strategies. While the current body of literature provides a strong foundation for the synergistic potential of rosemary-derived phenols, more research is needed to specifically quantify the interactions of this compound with a broader array of phenolic partners.
The experimental protocols and comparative data presented in this guide serve as a robust starting point for researchers to delve into this exciting field. By systematically investigating these synergistic combinations, the scientific community can unlock novel applications for these natural compounds in pharmaceuticals, nutraceuticals, and functional foods.
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. nbinno.com [nbinno.com]
- 4. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
validating the anticancer activity of Rosmanol in specific cancer cell lines
A Researcher's Guide to Validating the Anticancer Activity of Rosmanol
An In-Depth Comparison and Methodological Blueprint
Prepared by a Senior Application Scientist, this guide provides a technical overview of this compound's anticancer properties, offering a comparative analysis against related compounds and detailing the essential experimental protocols for its validation. We will delve into the mechanistic underpinnings of this compound's action in specific cancer cell lines, grounding our discussion in established research.
Introduction: this compound as a Multifaceted Anticancer Candidate
This compound is a phenolic diterpene naturally occurring in medicinal herbs, most notably Rosemary (Rosmarinus officinalis)[1]. While the plant itself has a long history in folk medicine, its isolated constituents are now under intense scrutiny for their specific pharmacological activities[2]. Among these, this compound has emerged as a potent agent with significant antioxidant, anti-inflammatory, and, most critically, anticancer properties[1][3]. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, lung, and prostate[4][5]. This guide will focus on its validated effects in breast and colon cancer cell lines, providing the data and methods necessary for researchers to replicate and expand upon these findings.
A key attribute of a promising therapeutic candidate is its selectivity. Encouragingly, this compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) without exerting significant toxic effects on normal human breast cells (MCF-10A), suggesting a favorable therapeutic window[1][6].
Chapter 1: The Cytotoxic Profile of this compound Across Cancer Lineages
The primary measure of a compound's anticancer potential is its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. This compound has demonstrated potent, time-dependent cytotoxicity against multiple cancer cell lines.
Comparative Cytotoxicity Data
The efficacy of this compound varies between cell lines and is dependent on the duration of exposure. The table below summarizes the IC50 values from peer-reviewed studies, providing a clear benchmark for its potency.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source(s) |
| MCF-7 | Breast Adenocarcinoma | 51 | 26 | 19 | [6][7] |
| MDA-MB-231 | Breast Adenocarcinoma | 42 | 28 | 16 | [6][7] |
| COLO 205 | Colon Adenocarcinoma | ~42 | Not Reported | Not Reported | [8][9] |
Table 1: Comparative IC50 values of this compound in various cancer cell lines.
These data indicate that this compound is effective in the low micromolar range. For instance, in the aggressive triple-negative breast cancer cell line MDA-MB-231, the IC50 drops from 42 µM to just 16 µM after 72 hours of treatment, highlighting a strong time-dependent effect[6][7]. Similarly, its potent effect on COLO 205 colon cancer cells, with an IC50 of approximately 42 µM at 24 hours, establishes its relevance in gastrointestinal cancers[8][9].
Chapter 2: Mechanistic Deep Dive: How this compound Dismantles Cancer Cell Survival
This compound's efficacy is not simply due to general toxicity; it engages with and disrupts specific cellular pathways that are fundamental to cancer cell survival and proliferation. Its mechanism is multi-pronged, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical pro-survival signaling cascades.
Induction of Apoptosis: A Two-Pronged Assault
This compound potently triggers apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[8].
-
Extrinsic Pathway: In COLO 205 cells, this compound increases the expression of the death receptor Fas and its corresponding ligand (FasL). This engagement leads to the activation of pro-caspase-8[8].
-
Intrinsic Pathway: Activated caspase-8 cleaves Bid into tBid, which then translocates to the mitochondria. This, along with the mobilization of Bax, disrupts the mitochondrial membrane potential, causing the release of cytochrome c[8][10].
-
Common Pathway: The release of cytochrome c activates the caspase cascade, specifically pro-caspase-9 and the executioner pro-caspase-3. Active caspase-3 then cleaves essential cellular substrates like Poly-(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell[8].
This dual-pathway induction ensures a robust and efficient apoptotic response.
Disruption of the Cell Cycle Engine
Beyond inducing cell death, this compound also prevents cancer cells from replicating by arresting the cell cycle. In MCF-7 and MDA-MB-231 breast cancer cells, this compound specifically induces an S-phase arrest[3][6]. The cell cycle is a tightly regulated process controlled by proteins called cyclins and their associated cyclin-dependent kinases (CDKs). This compound disrupts this machinery by significantly upregulating the expression of Cyclin A while simultaneously downregulating Cyclins B1, D1, and E[3][6]. This specific modulation effectively halts DNA synthesis, preventing the cell from progressing towards mitosis and division.
Inhibition of Pro-Survival Signaling Cascades
Cancer cells are often addicted to certain signaling pathways that promote their uncontrolled growth and survival. This compound effectively targets and inhibits at least two of these critical pathways:
-
PI3K/AKT Pathway: This is a central node for regulating cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation (and thus activation) of both PI3K and AKT in breast cancer cells[6].
-
JAK2/STAT3 Pathway: The STAT3 transcription factor is constitutively active in many cancers, driving the expression of genes involved in proliferation and anti-apoptosis. This compound inhibits this pathway by downregulating the phosphorylation of both JAK2 and STAT3[1][6].
By shutting down these pro-survival signals, this compound makes cancer cells more vulnerable to apoptosis and less capable of proliferation.
Chapter 3: Experimental Blueprint: Validating this compound's Anticancer Efficacy
To ensure robust and reproducible results, standardized protocols are essential. The following section details the core methodologies required to validate the anticancer effects of this compound.
Protocol 3.1: Cell Viability Assessment using the MTT Assay
Experimental Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a reliable and high-throughput method to determine a compound's cytotoxicity (IC50 value). The assay's principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3.2: Quantifying Apoptosis via Annexin V/PI Staining
Experimental Rationale: This flow cytometry-based assay provides a precise quantification of apoptosis and distinguishes it from necrosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a relevant concentration (e.g., its IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants to determine the level of apoptosis induced by this compound.
Protocol 3.3: Cell Cycle Analysis using Propidium Iodide Staining
Experimental Rationale: This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The evidence strongly supports this compound as a promising natural compound for cancer therapy. Its multifaceted mechanism of action—concurrently inducing apoptosis, halting the cell cycle, and inhibiting major survival pathways—makes it an attractive candidate for further development[6][8][11]. The provided experimental blueprints offer a validated framework for researchers to explore its activity.
Future research should focus on in vivo studies to confirm its efficacy and safety in animal models, investigate potential synergistic effects when combined with conventional chemotherapeutic drugs, and further elucidate its molecular targets to fully understand its comprehensive mechanism of action.
References
- 1. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irjpms.com [irjpms.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC-MS Methods for Rosmanol Quantification
This guide provides an in-depth technical comparison and cross-validation framework for two prominent analytical techniques used for the quantification of Rosmanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). As researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount, directly impacting data integrity, project timelines, and regulatory outcomes. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.
This compound, a phenolic diterpene found predominantly in plants of the Lamiaceae family such as rosemary (Rosmarinus officinalis), has garnered significant attention for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1] Accurate and precise quantification of this bioactive compound is critical for pharmacological studies, quality control of herbal products, and stability testing in new formulations.
The process of cross-validation is a critical step to ensure that an analytical method produces consistent and reliable results across different laboratories, instruments, or even when transitioning between different analytical techniques.[2][3] It is a cornerstone of method lifecycle management and is guided by international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8] This guide will demonstrate the cross-validation of a robust HPLC-UV method with a high-sensitivity UPLC-MS method, providing a clear rationale for selecting the appropriate technique for your specific application.
The Analytical Workflow: From Sample to Signal
The journey from a raw plant sample to a quantifiable analytical signal involves several critical steps. The integrity of the final result is contingent upon the meticulous execution of each stage.
Experimental Protocols
1. Sample Preparation: The Foundation of Accurate Analysis
The objective is to efficiently extract this compound from the complex plant matrix while minimizing degradation and co-extraction of interfering substances. This compound, like other phenolic diterpenes, is susceptible to oxidation, particularly at elevated temperatures.[9][10]
-
Step 1: Material Homogenization: Dry rosemary leaves are cryo-milled to a fine powder (e.g., <0.5 mm particle size). This increases the surface area for efficient solvent extraction.
-
Step 2: Solvent Extraction: A 100 mg aliquot of the powdered sample is vortexed with 10 mL of 80% methanol in an amber vial. Methanol is an effective solvent for extracting phenolic compounds.[11] The use of amber vials protects the light-sensitive analytes from photodegradation.
-
Step 3: Ultrasound-Assisted Extraction (UAE): The vial is placed in an ultrasonic bath for 30 minutes at a controlled temperature (≤40°C). UAE facilitates cell wall disruption and enhances solvent penetration without excessive heat, preserving the stability of thermolabile compounds like this compound.[12]
-
Step 4: Clarification: The extract is centrifuged at 4,500g for 15 minutes. The supernatant is then filtered through a 0.22 µm PTFE syringe filter into an HPLC or UPLC vial. This step is crucial to remove particulate matter that could clog the chromatographic column and interfere with the analysis.
2. Method 1: HPLC-UV Protocol (The Workhorse)
This method is designed for robust, routine quantification where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). C18 phases are the industry standard for separating moderately non-polar compounds like this compound.[13]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. The acid is essential for protonating silanol groups on the silica backbone, leading to sharper, more symmetrical peaks.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes. A gradient is necessary to elute a range of compounds from the complex extract and ensure this compound is well-resolved from other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 284 nm. This wavelength is chosen based on the absorbance maximum for phenolic diterpenes, providing good sensitivity.[14]
-
Injection Volume: 10 µL.
3. Method 2: UPLC-MS Protocol (The High-Sensitivity Specialist)
This method leverages the power of sub-2 µm particle chromatography for speed and mass spectrometry for unparalleled sensitivity and specificity.
-
Instrumentation: A UPLC system coupled to a Triple Quadrupole (TQ-MS) or Quadrupole Time-of-Flight (QTOF-MS) mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The smaller particles provide significantly higher separation efficiency and allow for much faster analysis times.[14]
-
Mobile Phase: Same as the HPLC method (Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
-
Gradient Elution: A rapid linear gradient from 30% B to 95% B over 5 minutes. The high efficiency of the UPLC column enables this dramatic reduction in run time.
-
Flow Rate: 0.4 mL/min. Lower flow rates are optimal for UPLC and enhance ESI efficiency.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode. Phenolic compounds readily lose a proton to form [M-H]⁻ ions.
-
Quantification Mode (TQ-MS): Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition for this compound, providing exceptional selectivity and sensitivity. For this compound (C20H26O5, MW 346.42), a potential transition would be m/z 345.2 → [specific fragment ion].
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Cross-Validation Framework
The core principle of cross-validation is to analyze the same set of samples using both methods and compare the results to ensure they are equivalent within acceptable statistical limits.[15] This process validates the transfer from a potentially older HPLC method to a newer UPLC-MS method or confirms that data from two different labs using these methods are comparable.
Head-to-Head Comparison: Method Validation Parameters
The performance of each method is evaluated against a set of validation characteristics defined by the ICH Q2(R2) guideline.[5][16][17][18] The following table summarizes the expected performance based on typical experimental data.
| Validation Parameter | HPLC-UV | UPLC-MS | Senior Scientist's Insight |
| Specificity/Selectivity | Moderate | Excellent | UPLC-MS is unequivocally superior. While HPLC-DAD can provide spectral purity, it cannot distinguish this compound from co-eluting isomers or compounds with identical UV spectra. The specificity of MRM in MS is based on both retention time and a unique mass transition, virtually eliminating interferences.[19] |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity. The key is preparing accurate calibration standards and selecting an appropriate regression model. |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL | The linear dynamic range of UPLC-MS is often wider and at a much lower concentration level, making it suitable for trace analysis. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods can be highly accurate. The slightly better accuracy often seen with UPLC-MS can be attributed to its higher selectivity, which reduces the impact of matrix effects that might bias results in the UV method. |
| Precision (%RSD) | < 2.0% | < 1.5% | UPLC systems, with their advanced fluidics and smaller volumes, typically yield better precision (repeatability and intermediate precision) than conventional HPLC systems. |
| LOD / LOQ | LOD: ~0.3 µg/mL LOQ: ~1.0 µg/mL | LOD: <0.05 ng/mL LOQ: <0.1 ng/mL | This is the most significant performance difference. The mass spectrometer is orders of magnitude more sensitive than a UV detector, making UPLC-MS the only choice for quantifying trace levels of this compound, for instance in biological matrices for pharmacokinetic studies.[13] |
| Robustness | Good | Good | The HPLC method is often considered more "robust" in a less-controlled QC environment due to its simpler operation. However, modern UPLC-MS systems are highly reliable. Robustness testing (e.g., varying mobile phase pH, column temperature) is critical for both to define the method's operational limits. |
| Analysis Run Time | ~25 minutes | ~7 minutes | The efficiency of the sub-2 µm particle column allows for a >3-fold reduction in run time, dramatically increasing sample throughput. This is a major advantage in drug discovery and large-scale screening. |
Visualizing the Performance Trade-Offs
The choice between these two powerful techniques often comes down to a balance of performance needs and practical constraints.
Discussion: Guiding the Method Selection Process
As a Senior Application Scientist, my recommendation is always driven by the intended purpose of the analysis. The objective of the validation is to demonstrate that the analytical procedure is fit for its purpose.[7]
When to Choose HPLC-UV:
The HPLC-UV method remains a valuable and pragmatic choice for many applications. It is ideal for:
-
Routine Quality Control: Analyzing finished products or raw materials where this compound concentrations are expected to be high and the sample matrix is relatively clean and consistent.
-
Early-Stage Formulation Development: When comparing different extraction methods or formulation prototypes with significant concentration differences.
-
Cost-Constrained Environments: The initial capital investment and ongoing maintenance costs for HPLC-UV systems are substantially lower than for UPLC-MS.
When to Choose UPLC-MS:
The UPLC-MS method is the superior and often necessary choice for:
-
Trace-Level Quantification: Measuring low concentrations of this compound in complex matrices such as plasma, tissue homogenates, or cell culture media for pharmacokinetic and metabolism studies.
-
Impurity Profiling and Stability Studies: The high selectivity is crucial for separating and identifying degradation products that may be structurally similar to this compound.[9]
-
High-Throughput Screening: The significant reduction in run time allows for the analysis of hundreds of samples per day, accelerating discovery pipelines.
-
Regulatory Submissions Requiring High Specificity: For bioanalytical method validation submitted to agencies like the FDA or EMA, the specificity and sensitivity of MS are often the expected standard.[4][20]
The Cross-Validation Verdict:
When cross-validating these two methods, the goal is to demonstrate a strong correlation between the quantitative results obtained from the same set of samples. Statistical analysis, such as a paired t-test or a Bland-Altman plot, should be used to assess any systematic bias between the methods. The acceptance criteria should be pre-defined in a validation protocol.[19][21] A successful cross-validation demonstrates that the higher-throughput UPLC-MS method can reliably replace the HPLC method without compromising data integrity, or that data generated by both methods across different sites can be confidently compared.
Conclusion
Both HPLC-UV and UPLC-MS are powerful tools for the quantification of this compound. The traditional HPLC-UV method offers robustness and cost-effectiveness for routine analysis of high-concentration samples. The modern UPLC-MS method provides unparalleled speed, sensitivity, and specificity, making it indispensable for trace-level analysis, complex matrices, and high-throughput applications.
The decision of which method to employ is not a matter of which is "better," but which is "fitter for purpose." A thorough understanding of the analytical requirements of your project, guided by the principles of method validation and cross-validation outlined in this guide, will ensure the generation of accurate, reliable, and defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. propharmagroup.com [propharmagroup.com]
- 20. id-eptri.eu [id-eptri.eu]
- 21. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Bioactivity of Rosmanol from Diverse Botanical Sources
Introduction: The Therapeutic Promise of Rosmanol
This compound, a phenolic diterpene lactone, has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Primarily found in plants belonging to the Lamiaceae family, it has demonstrated a remarkable spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2] This guide provides a comprehensive comparative analysis of this compound's bioactivity derived from its most common botanical sources: Rosmarinus officinalis (Rosemary), Salvia officinalis (Sage), and Perovskia abrotanoides (Russian Sage). By synthesizing data from various studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the therapeutic potential of this versatile natural compound. The information presented herein is grounded in experimental data, with detailed protocols and mechanistic pathway visualizations to ensure scientific integrity and reproducibility.
Comparative Bioactivity Analysis of Plant Extracts Rich in this compound
While direct comparative studies on purified this compound from different plant sources are limited, a comparative analysis of the bioactivity of extracts from these plants provides valuable insights into their therapeutic potential. It is important to note that the bioactivity of these extracts is a result of the synergistic or additive effects of their various constituents, including but not limited to this compound.
Antioxidant Activity
The antioxidant capacity of an extract is a key indicator of its ability to mitigate oxidative stress, a pathological process implicated in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating greater antioxidant potential.
| Plant Source | Extract Type | DPPH Radical Scavenging Activity (IC50) | Reference(s) |
| Rosmarinus officinalis | Essential Oil | 10.23 ± 0.11 µg/mL to 77.6 µl/ml | [1][3] |
| Hydroethanolic Extract | 12.8 ± 2.7 μg/mL | [4] | |
| Salvia officinalis | Oleoresin | Significantly higher than R. officinalis | [5] |
| Perovskia abrotanoides | Essential Oil (Stem) | 17.9 μg/mL | [6] |
| Essential Oil (Leaves) | 45.4 μg/mL | [6] | |
| Ethanol Extract | 15.03 ± 1.2 mg/mL | [7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in extraction methods and experimental conditions across different studies.
Anti-inflammatory Activity
Anticancer Activity
The anticancer properties of this compound and its source plant extracts have been demonstrated across various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. A lower IC50 value indicates greater potency in inhibiting cancer cell viability.
| Plant Source | Cancer Cell Line(s) | Cytotoxicity (IC50) of Extract | Reference(s) |
| Rosmarinus officinalis | TE671 (Rhabdomyosarcoma) | 0.249 ± 1.09 mg/mL (72h) | [4][8] |
| A172 (Glioblastoma) | 0.577 ± 0.98 mg/mL (72h) | [4][8] | |
| Bel-7402 (Hepatocellular carcinoma) | 22.88 µg/mL | [9] | |
| K-562 (Leukemia) | 2.5 mg/mL | [10] | |
| HL-60 (Leukemia) | 1.4 mg/mL | [10] | |
| SK-OV-3 (Ovarian cancer) | 0.025‰ (v/v) | [11] | |
| HO-8910 (Ovarian cancer) | 0.076‰ (v/v) | [11] | |
| Salvia officinalis | MCF7 (Breast cancer) | >180 µg/mL to 554.4 µg/mL (Essential Oil) | [12] |
| Perovskia abrotanoides | MCF-7 (Breast cancer), HeLa (Cervical cancer) | Showed cytotoxic and apoptogenic effects | [13] |
Note: The variability in cancer cell lines and extract preparations necessitates careful interpretation of these comparative values.
Bioactivity of Purified this compound: A Mechanistic Perspective
While a direct quantitative comparison of purified this compound from different botanical origins is challenging due to a lack of standardized studies, research on this compound as a singular compound reveals its potent bioactivities. Studies have shown that this compound's antioxidant activity is more effective than synthetic antioxidants like BHA and BHT.[14]
In the context of cancer, this compound has been shown to induce apoptosis in breast cancer cells by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[9] It has also been found to potently induce apoptosis in human colon adenocarcinoma cells through both the mitochondrial and death receptor pathways.[2]
Experimental Protocols: A Guide to Reproducible Bioactivity Assessment
To ensure the scientific integrity and reproducibility of bioactivity claims, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the antioxidant and anticancer activities of this compound and its source extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure for determining antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (plant extracts or purified this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the plant extracts or purified this compound in a suitable solvent (e.g., methanol, ethanol) to create a stock solution. Prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of each sample dilution to separate wells.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent + DPPH solution) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.[15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the plant extracts or purified this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8][16][17]
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, an indicator of anti-inflammatory potential.
Materials:
-
Sodium nitroprusside
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Phosphate buffered saline (PBS)
-
Test samples
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in PBS and the test sample at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
-
Griess Reagent Addition: Add Griess reagent to the reaction mixture.
-
Measurement: Measure the absorbance of the resulting chromophore at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without the test sample).[18]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying this compound's bioactivity is crucial for its targeted therapeutic application. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing anticancer activity.
This compound's Impact on Cancer Cell Signaling Pathways
Caption: this compound's multifaceted anticancer mechanism.
Experimental Workflow for Anticancer Activity Screening
Caption: A streamlined workflow for evaluating anticancer potential.
Conclusion and Future Directions
This compound, a natural compound abundant in Rosmarinus officinalis, Salvia officinalis, and Perovskia abrotanoides, holds immense promise as a therapeutic agent. While extracts from these plants demonstrate significant antioxidant, anti-inflammatory, and anticancer activities, further research is warranted to conduct direct comparative studies on purified this compound from these diverse botanical sources. Such studies will be instrumental in elucidating the optimal source and extraction methods for maximizing its therapeutic efficacy. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical application of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Compositional studies and Biological activities of Perovskia abrotanoides Kar. oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Activity and Anticancer Activity of Rosmarinus officinalis L. Essential Oil Compared to That of Its Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ctotoxic and apoptogenic effects of Perovskia abrotanoides flower extract on MCF-7 and HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Enzyme Inhibitory Profile of Rosmanol
For researchers, scientists, and drug development professionals, understanding the specific inhibitory effects of natural compounds on key enzymatic targets is paramount for novel therapeutic development. This guide provides an in-depth technical comparison of the inhibitory activity of Rosmanol, a polyphenolic diterpene found in rosemary (Rosmarinus officinalis), against several critical enzymes implicated in inflammation and neurodegeneration. Where direct comparative data is available, we will benchmark this compound's performance against established pharmaceutical inhibitors. In instances where direct comparisons are not published, we will present the available data for this compound and the standard inhibitors from separate studies, with the appropriate scientific caveats.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Its selective inhibition is the mechanism of action for widely used nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound's Mechanism of Action on COX-2
Experimental evidence indicates that this compound potently inhibits the expression of COX-2. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was shown to markedly inhibit COX-2 protein and gene expression[1]. This inhibitory effect is not on the enzyme's activity directly but rather on its synthesis, mediated through the downregulation of several signaling pathways, including NF-κB, STAT3, and MAPKs[1]. By preventing the production of the COX-2 enzyme, this compound effectively reduces the subsequent synthesis of pro-inflammatory prostaglandins.
The signaling pathway for this compound's inhibition of COX-2 expression is illustrated below:
Comparative Inhibitory Data
Direct comparative studies of this compound and selective COX-2 inhibitors like Celecoxib on enzymatic activity are limited in the public domain. However, we can compare the available data for this compound's effect on inflammatory markers with the known potency of Celecoxib. It is important to note that this compound's effect is on the expression of the enzyme, while Celecoxib directly inhibits the enzyme's activity.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | COX-2 Expression | LPS-stimulated RAW 264.7 cells | Not directly measured | [1] |
| Carnosic Acid * | PGE2 Formation | Human whole blood | 9.3 µM | [2][3] |
| Celecoxib | COX-2 Activity | Sf9 cells | 40 nM | [4] |
*Carnosic acid is a precursor to this compound and also found in rosemary. This data is provided for context.
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in respiratory conditions like asthma.
This compound's Potential for 5-LOX Inhibition
Comparative Inhibitory Data
Direct comparative data for this compound against the 5-LOX inhibitor Zileuton is not available. The table below presents data for rosemary essential oil and Zileuton from separate studies.
| Compound | Target | Assay System | IC50 Value | Reference |
| Rosemary Oil | 5-LOX Activity | Spectrophotometric | Not determined (81.1% inhibition at 20 µg/mL) | [5] |
| Zileuton | 5-LOX Activity | Rat basophilic leukemia cells | 0.5 µM | [5][6] |
| Zileuton | LTB4 Biosynthesis | Human whole blood | 0.9 µM | [5] |
Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
This compound's Cholinesterase Inhibitory Activity
Studies on rosemary extracts and their components have demonstrated significant inhibitory activity against both AChE and BChE. While specific IC50 values for pure this compound are not consistently reported, a closely related compound, rosmarinic acid, has shown exceptionally potent inhibition of both enzymes, with Ki values in the picomolar range[7][8]. Another study on rosemary extracts found that an ethyl acetate extract, which contains diterpenes like this compound, had an IC50 of 101.2 µg/mL against AChE, compared to the standard drug galanthamine with an IC50 of 4.73 µg/mL[9].
Comparative Inhibitory Data
Direct head-to-head comparisons of this compound with Donepezil (for AChE) and Rivastigmine (for BChE) are not available. The following tables summarize the available data for rosmarinic acid and the standard inhibitors from different sources.
Acetylcholinesterase (AChE) Inhibition
| Compound | Target | Assay System | Ki/IC50 Value | Reference |
| Rosmarinic Acid | AChE Activity | Spectrophotometric | 42.52 pM (Ki) | [7][8] |
| Donepezil | AChE Activity | In vitro | 6.7 nM (IC50) | [10][11] |
Butyrylcholinesterase (BChE) Inhibition
| Compound | Target | Assay System | Ki/IC50 Value | Reference |
| Rosmarinic Acid | BChE Activity | Spectrophotometric | 121.60 pM (Ki) | [7][8] |
| Rivastigmine | BChE Activity | In vitro | 31 nM (IC50) | [12][13][14][15] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key enzyme inhibition assays are provided below.
COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol is a generalized procedure for determining the in vitro COX-2 inhibitory activity of a test compound.
-
Preparation of Reagents : Prepare assay buffer, heme cofactor, arachidonic acid substrate, and a solution of the test compound at various concentrations.
-
Enzyme and Inhibitor Incubation : In a 96-well plate, add the assay buffer, heme, and the test compound or a known inhibitor (e.g., Celecoxib) as a positive control. Add the COX-2 enzyme to each well. Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination : After a set incubation period, stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Quantification of Prostaglandin E2 (PGE2) : The amount of PGE2 produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for measuring 5-LOX inhibition.
-
Reagent Preparation : Prepare a buffer solution (e.g., Tris-HCl), a solution of 5-lipoxygenase enzyme, and a solution of the substrate (e.g., linoleic acid or arachidonic acid).
-
Assay Procedure : In a quartz cuvette, mix the buffer, the test compound at various concentrations, and the 5-LOX enzyme solution. Incubate for a short period.
-
Reaction Initiation : Add the substrate to the cuvette to start the reaction.
-
Absorbance Measurement : Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes as a product of the lipoxygenase reaction.
-
Data Analysis : The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated, and the IC50 value is determined as described for the COX-2 assay.
Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity.
-
Reagent Preparation : Prepare a phosphate buffer, a solution of the test compound, a solution of the enzyme (AChE or BChE), a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Procedure : In a 96-well plate, add the buffer, DTNB, and the test compound. Then, add the enzyme solution and incubate.
-
Reaction Initiation : Add the substrate to each well to start the reaction. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Absorbance Measurement : Measure the absorbance of the yellow product at 412 nm kinetically over time or as an endpoint reading after a fixed incubation period.
-
Data Analysis : Calculate the rate of the reaction and the percentage of inhibition. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Conclusion
This compound demonstrates significant inhibitory effects on key enzymes involved in inflammation and neurodegeneration. Its primary mechanism against COX-2 appears to be the inhibition of its expression rather than direct enzymatic inhibition. While direct comparative data with standard inhibitors is limited for pure this compound, related compounds from rosemary, such as rosmarinic acid, show remarkable potency against cholinesterases. The available data suggests that this compound and its related compounds are promising candidates for further investigation in the development of novel therapeutic agents. Future research should focus on direct, head-to-head comparisons of pure this compound with established drugs to more definitively ascertain its relative potency and therapeutic potential.
References
- 1. This compound potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnosol and carnosic acids from Salvia officinalis inhibit microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rosmarinic acid inhibits some metabolic enzymes including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Screening of Rosmarinus officinalis L. as a Potential Anticholinesterase and Antioxidant–Medicinal Plant for Cognitive Decline Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Inhibition of acetyl- and butyryl-cholinesterase in the cerebrospinal fluid of patients with Alzheimer's disease by rivastigmine: correlation with cognitive benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Rivastigmine transdermal on butyrylcholinesterase levels in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Rosmanol in a Laboratory Setting
As a Senior Application Scientist, it is understood that excellence in research extends beyond discovery to encompass a profound responsibility for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of rosmanol, a phenolic diterpene commonly used for its antioxidant and anti-inflammatory properties.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount.
-
Chemical Nature: this compound (CAS: 80225-53-2) is a naturally derived polyphenolic diterpene.[1][3] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its phenolic structure warrants careful handling and disposal.[4]
-
Primary Risks: The principal concerns with this compound waste are:
-
Ecotoxicity: Phenolic compounds can be harmful to aquatic life if released into sewer systems without proper treatment.
-
Reactivity: As a phenolic compound, this compound is incompatible with strong oxidizing agents, with which it can react violently.
-
-
Safety Data Sheet (SDS): Always consult the most current SDS for this compound before beginning work.[4][5] The SDS provides comprehensive information on handling, storage, and emergency procedures.
The Foundational Principle: Waste Segregation
Effective waste management begins with rigorous segregation at the point of generation.[6][7] This prevents accidental mixing of incompatible chemicals and ensures that each waste stream is handled by the most appropriate and compliant disposal pathway.
Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.
This compound Waste Disposal Pathways
The correct disposal procedure for this compound depends on its physical state and concentration. The following decision-making workflow provides a clear guide for laboratory personnel.
Caption: Decision workflow for segregating and handling different forms of this compound waste.
Step-by-Step Disposal Protocols
The following table summarizes the specific actions required for each waste stream identified in the workflow. This approach aligns with the principles outlined in Prudent Practices in the Laboratory and federal regulations.[8][9][10]
| Waste Stream | Container Requirements | Labeling Requirements | Disposal Procedure |
| Pure this compound (Solid) & Concentrated Residues | Chemically compatible, sealed, leak-proof container.[7] | "Hazardous Waste," "this compound," and the specific hazard warning (e.g., "Irritant," if applicable per SDS).[11] | Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Arrange for pickup by your institution's EHS department.[12][13] |
| Dilute this compound Solutions (Aqueous or Organic) | Compatible solvent waste container (e.g., glass for organic solvents, polyethylene for aqueous). Must have a secure, sealed lid. | "Hazardous Waste," list all chemical constituents with percentages (e.g., "this compound <1% in Ethanol 99%").[14] | DO NOT DISPOSE DOWN THE DRAIN. [14][15] Collect in the appropriate waste container. Keep chlorinated and non-chlorinated solvent wastes separate.[16] Arrange for EHS pickup. |
| Contaminated Solid Waste (PPE, Pipettes, etc.) | Sealable, puncture-proof container (e.g., a rigid plastic container or a securely sealed bag within a box).[15][17] | "Hazardous Waste," "this compound Contaminated Debris." | Collect all contaminated items in the designated container.[15] Do not mix with regular trash.[7] Arrange for EHS pickup. |
Causality Behind the Protocols: The core principle guiding these procedures is the prevention of environmental release and ensuring regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7][18] Because this compound is a phenolic compound, it is treated as a hazardous waste to prevent potential harm to aquatic ecosystems. Segregating waste streams prevents dangerous reactions and simplifies the final disposal process for EHS professionals, who may use methods like incineration or chemical neutralization.[11][16]
Emergency Procedures: Spills
In the event of a this compound spill, immediate and correct action is crucial.
-
Small Spill (<50 mL of dilute solution or a few grams of powder):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite or sand). For solids, gently sweep to avoid creating dust.
-
Place the absorbed material or powder into a sealed container.
-
Label the container as hazardous waste and dispose of it according to the protocol for contaminated solid waste.
-
Clean the spill area with soap and water.
-
-
Large Spill (>50 mL or involving concentrated material):
-
Evacuate the laboratory immediately.
-
Alert others and close the laboratory doors.
-
Contact your institution's EHS emergency line for assistance.
-
The Golden Rule: Institutional Compliance
The procedures outlined here represent best practices grounded in federal guidelines. However, your institution's specific Environmental Health & Safety (EHS) or Research Safety department is the ultimate authority. [12][14] Always adhere to your local Chemical Hygiene Plan and waste disposal protocols. Federal and state regulations, such as those from the EPA, mandate strict adherence to waste management plans.[11][18][19][20]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H26O5 | CID 13966122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 9. nationalacademies.org [nationalacademies.org]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. odu.edu [odu.edu]
- 15. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 16. essex.ac.uk [essex.ac.uk]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. urgent.supply [urgent.supply]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
